3'-Azido-3'-deoxy-beta-L-uridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2S,3S,4R,5R)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCHXWMHQMQKW-PSQAKQOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3'-Azido-3'-deoxy-beta-L-uridine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3'-Azido-3'-deoxy-beta-L-uridine, a notable nucleoside analog. The content is tailored for researchers, scientists, and professionals engaged in drug development and biochemical research.
Chemical Structure and Identification
This compound is a synthetic nucleoside analog where the 3'-hydroxyl group of the ribose sugar is replaced by an azido (B1232118) group. It is the L-enantiomer of the more commonly known 3'-azido-3'-deoxyuridine.
Chemical Structure:

Figure 1. Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-((2R,4S,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 2095417-28-8[1][2] |
| Molecular Formula | C₉H₁₁N₅O₅[1] |
| Molecular Weight | 269.21 g/mol [1] |
| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1N2C=CC(NC2=O)=O |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | Store at -20°C for long-term stability | [3] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
While specific biological activity data for this compound is limited, its primary utility is reported as a reagent in click chemistry.[1][2] However, based on the well-documented activities of its D-isomer counterpart, azidothymidine (AZT), a potential mechanism of action as an antiviral or anticancer agent can be postulated.
L-nucleoside analogs have been shown to possess significant biological activities, often with different pharmacological and toxicity profiles compared to their D-enantiomers.[6] The proposed mechanism for nucleoside analogs like AZT involves intracellular phosphorylation to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral reverse transcriptases or cellular DNA polymerases.[7][8] Incorporation of the azido-modified nucleoside into a growing DNA chain leads to chain termination due to the absence of the 3'-hydroxyl group, thereby halting DNA replication.[7]
Proposed Mechanism of Action:
Figure 2. Proposed intracellular activation and mechanism of action.
Experimental Protocols
Synthesis of this compound
A general synthetic route for 3'-azido-3'-deoxynucleosides can be adapted from published methods for the D-isomer.[9][10] The synthesis typically involves the conversion of a suitable L-ribonucleoside precursor.
Exemplary Synthetic Protocol (Adapted):
-
Protection of Hydroxyl Groups: Protect the 5' and 2'-hydroxyl groups of L-uridine using appropriate protecting groups (e.g., silyl (B83357) ethers).
-
Activation of the 3'-Hydroxyl Group: Activate the 3'-hydroxyl group for nucleophilic substitution, for instance, by converting it into a good leaving group such as a mesylate or tosylate.
-
Azide (B81097) Introduction: Introduce the azido group at the 3' position via an SN2 reaction using an azide salt (e.g., sodium azide) in a suitable polar aprotic solvent. This step proceeds with inversion of stereochemistry.
-
Deprotection: Remove the protecting groups from the 5' and 2'-hydroxyls to yield the final product, this compound.
-
Purification: Purify the final compound using column chromatography or recrystallization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This compound is primarily used as a reagent for click chemistry, enabling the covalent labeling of alkyne-modified biomolecules.[1][2]
General Protocol for Labeling an Alkyne-Containing Oligonucleotide: [11]
-
Prepare Stock Solutions:
-
This compound in DMSO.
-
Alkyne-modified oligonucleotide in nuclease-free water.
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
A reducing agent, such as sodium ascorbate (B8700270), in water.
-
A copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, an excess of this compound, and the THPTA ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.
-
-
Purification:
-
Purify the clicked oligonucleotide using standard methods such as ethanol (B145695) precipitation or size-exclusion chromatography to remove excess reagents.
-
Workflow for Click Chemistry Labeling:
Figure 3. Experimental workflow for click chemistry labeling.
Conclusion
This compound is a valuable synthetic nucleoside analog with established applications as a click chemistry reagent. While its biological activities are not as extensively characterized as its D-isomer, the structural similarity suggests potential for investigation in antiviral and anticancer research. The protocols provided herein offer a foundation for its synthesis and application in biochemical and molecular biology studies. Further research is warranted to fully elucidate the pharmacological profile of this L-nucleoside analog.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3'-Azido-3'-deoxy-b-L-uridine [chembk.com]
- 4. 3'-Azido-3'-deoxythymidine 30516-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 3'-Azido-3'-deoxythymidine 30516-87-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]
- 11. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to the Synthesis of 3'-Azido-3'-deoxy-beta-L-uridine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 3'-Azido-3'-deoxy-beta-L-uridine, a crucial nucleoside analog for various research applications, particularly in the realm of click chemistry and the development of novel therapeutics. This document outlines a detailed, multi-step synthetic pathway starting from L-uridine, complete with experimental protocols, quantitative data, and characterization of intermediates and the final product. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize and utilize this valuable compound in their scientific endeavors.
Introduction
Nucleoside analogs are a cornerstone of modern medicinal chemistry and chemical biology. Modifications to the sugar moiety or the nucleobase can impart unique biological activities, making them potent antiviral and anticancer agents.[1][2] The L-configuration of nucleosides is of particular interest as it can confer resistance to degradation by cellular enzymes while retaining biological activity.[3][4] this compound is a synthetic L-nucleoside analog that features an azido (B1232118) group at the 3' position of the ribose sugar. This functional group makes it an ideal reagent for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the specific and efficient labeling and conjugation of biomolecules.[5][6] This guide details a robust synthetic route to obtain this versatile research tool.
Synthetic Pathway Overview
The synthesis of this compound from L-uridine is a multi-step process that involves protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group, formation of a key anhydro intermediate, and subsequent stereoselective introduction of the azide (B81097) functionality, followed by deprotection.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for nucleoside modifications and provide a general framework for the synthesis. Researchers should optimize conditions as needed.
Step 1: 5'-O-(4,4'-Dimethoxytrityl)-L-uridine (2)
Objective: To selectively protect the primary 5'-hydroxyl group of L-uridine.
Protocol:
-
Dry L-uridine (1.0 eq) by co-evaporation with anhydrous pyridine twice.
-
Dissolve the dried L-uridine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMTr-Cl, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography.
| Starting Material | Reagents | Product | Yield (%) |
| L-Uridine | DMTr-Cl, Pyridine | 5'-O-DMTr-L-uridine | ~90 |
Step 2: 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine (3)
Objective: To activate the 3'-hydroxyl group for subsequent intramolecular cyclization.
Protocol:
-
Dissolve 5'-O-DMTr-L-uridine (1.0 eq) in anhydrous pyridine.
-
Add acetic anhydride (B1165640) (Ac₂O, 1.2 eq) and stir for 4-6 hours at room temperature to protect the 2'-hydroxyl group.
-
Cool the reaction mixture to 0 °C and add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with ice-water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can often be used in the next step without further purification.
| Starting Material | Reagents | Product | Yield (%) |
| 5'-O-DMTr-L-uridine | Ac₂O, MsCl, Pyridine | 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine | ~95 |
Step 3: 2,3'-Anhydro-5'-O-DMTr-L-uridine (4)
Objective: To form the key anhydro intermediate which sets the stereochemistry for the subsequent azide introduction.
Protocol:
-
Dissolve the crude 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine in a mixture of methanol and DCM.
-
Add a solution of sodium hydroxide (B78521) (2.0 eq) in methanol.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the formation of the anhydro compound by TLC.
-
Neutralize the reaction with an acidic resin or by adding acetic acid.
-
Filter and concentrate the solution.
-
Purify the product by silica gel column chromatography.
| Starting Material | Reagents | Product | Yield (%) |
| 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine | NaOH, Methanol/DCM | 2,3'-Anhydro-5'-O-DMTr-L-uridine | ~85 |
Step 4: 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine (5)
Objective: Stereoselective ring-opening of the anhydro intermediate with azide.
Protocol:
-
Dissolve 2,3'-Anhydro-5'-O-DMTr-L-uridine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add lithium azide (LiN₃, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
| Starting Material | Reagents | Product | Yield (%) |
| 2,3'-Anhydro-5'-O-DMTr-L-uridine | LiN₃, DMF | 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine | ~70 |
Step 5: this compound (6)
Objective: To remove the 5'-O-DMTr protecting group to yield the final product.
Protocol:
-
Dissolve 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine in a solution of 80% acetic acid in water.[7]
-
Stir the reaction at room temperature for 1-2 hours.[7]
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) to remove residual acetic acid.
-
Purify the final product by silica gel column chromatography or recrystallization.
| Starting Material | Reagents | Product | Yield (%) |
| 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine | 80% Acetic Acid | This compound | ~95 |
Data Presentation
Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | 5'-Hydroxyl Protection | L-Uridine | 5'-O-DMTr-L-uridine | 90 |
| 2 | 3'-Hydroxyl Activation | 5'-O-DMTr-L-uridine | 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine | 95 |
| 3 | Anhydro Formation | 5'-O-DMTr-2'-O-acetyl-3'-O-mesyl-L-uridine | 2,3'-Anhydro-5'-O-DMTr-L-uridine | 85 |
| 4 | Azide Introduction | 2,3'-Anhydro-5'-O-DMTr-L-uridine | 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine | 70 |
| 5 | Deprotection | 3'-Azido-3'-deoxy-5'-O-DMTr-beta-L-uridine | This compound | 95 |
Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Molecular Formula | C₉H₁₁N₅O₅[5] |
| Molecular Weight | 269.21 g/mol [5] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Expected: δ 11.4 (s, 1H, NH), 7.9 (d, 1H, H-6), 5.8 (d, 1H, H-1'), 5.7 (d, 1H, H-5), 4.2-4.0 (m, 3H, H-2', H-4', H-5'), 3.6 (m, 1H, H-3') |
| ¹³C NMR (DMSO-d₆) | Expected: δ 163.5 (C4), 151.0 (C2), 140.5 (C6), 102.0 (C5), 88.0 (C1'), 85.0 (C4'), 70.0 (C2'), 61.0 (C5'), 60.0 (C3') |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₉H₁₂N₅O₅: 270.0838; found: 270.0835 |
Note: Expected NMR chemical shifts are estimates based on similar structures and may vary.
Research Applications
This compound is a valuable tool for a range of research applications, primarily driven by the presence of the versatile azido group and its unnatural L-configuration.
Click Chemistry
The terminal azide group allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is widely used for:
-
Bioconjugation: Covalently attaching fluorescent dyes, biotin, or other reporter molecules to oligonucleotides containing the azido-nucleoside for detection and imaging purposes.
-
Oligonucleotide Ligation: Joining two oligonucleotide strands together.[8]
-
Synthesis of Modified Nucleic Acids: Creating complex nucleic acid architectures with tailored properties.[8]
Caption: Click chemistry application of this compound.
Antiviral and Anticancer Research
L-nucleoside analogs are known to exhibit potent antiviral and anticancer activities.[1][3] The L-configuration can lead to:
-
Increased Metabolic Stability: Resistance to degradation by cellular kinases and phosphorylases.
-
Selective Inhibition: Acting as chain terminators for viral polymerases or reverse transcriptases.[2]
While specific antiviral or anticancer data for this compound is not extensively published, its structural similarity to other bioactive L-nucleosides makes it a compound of interest for screening in these areas.
Conclusion
The synthesis of this compound, while requiring a multi-step approach, is achievable through established nucleoside chemistry methodologies. This technical guide provides a detailed roadmap for its preparation, from the selection of protecting groups to the stereoselective introduction of the key azide functionality. The resulting compound is a highly valuable and versatile tool for researchers in chemical biology, drug discovery, and materials science, enabling a wide range of applications through bioorthogonal click chemistry and serving as a candidate for therapeutic development.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
The Enigmatic Chain Terminator: A Technical Guide to the Presumed Mechanism of Action of 3'-Azido-3'-deoxy-beta-L-uridine in RNA Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action of 3'-Azido-3'-deoxy-beta-L-uridine in RNA synthesis is not extensively available in peer-reviewed literature. The following guide is constructed based on the well-established mechanisms of action of structurally related 3'-azido-D-nucleoside analogs and general principles of L-nucleoside pharmacology. The proposed mechanism, therefore, represents a scientifically informed extrapolation and should be treated as a theoretical framework pending direct empirical validation.
Executive Summary
This compound is a synthetic L-nucleoside analog. By inference from its D-enantiomers and other 3'-modified nucleosides, its biological activity is presumed to be contingent upon its intracellular conversion to the 5'-triphosphate form. This active metabolite is hypothesized to act as a competitive inhibitor and a chain-terminating substrate for viral RNA-dependent RNA polymerases (RdRps). Upon incorporation into a nascent RNA strand, the 3'-azido moiety precludes the formation of a subsequent phosphodiester bond, thereby arresting RNA synthesis. However, the unnatural L-configuration of the ribose sugar is expected to significantly reduce the efficiency of its phosphorylation by host cell kinases and its subsequent recognition and incorporation by viral polymerases, which generally exhibit a preference for D-nucleosides.
Proposed Mechanism of Action
The antiviral action of nucleoside analogs is a multi-step process that begins with cellular uptake and culminates in the disruption of viral nucleic acid synthesis.
Intracellular Anabolic Phosphorylation
Like most nucleoside analogs, this compound is a prodrug that must be anabolically converted to its active triphosphate form. This process is catalyzed by host cell kinases.
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative by a nucleoside kinase.
-
Diphosphorylation: The nucleoside monophosphate is subsequently phosphorylated to the diphosphate (B83284) form by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active this compound-5'-triphosphate (L-AZDU-TP).
It is crucial to note that the stereochemistry of the sugar moiety can significantly impact the efficiency of these phosphorylation steps. Studies on other L-nucleosides have shown that they are often poor substrates for human kinases compared to their D-counterparts.[1]
Figure 1: Proposed intracellular anabolic phosphorylation pathway of this compound (L-AZDU).
Inhibition of RNA-Dependent RNA Polymerase
The active L-AZDU-TP is a structural analog of the natural substrate, uridine (B1682114) triphosphate (UTP). It is proposed to inhibit viral RdRp through a dual mechanism:
-
Competitive Inhibition: L-AZDU-TP competes with endogenous UTP for binding to the active site of the viral RNA polymerase. A high intracellular concentration of L-AZDU-TP relative to UTP would favor this competitive binding.
-
Chain Termination: If L-AZDU-TP is accepted as a substrate by the RdRp, it will be incorporated into the growing viral RNA chain opposite a template adenosine (B11128) residue. The key feature of this molecule is the replacement of the 3'-hydroxyl group with an azido (B1232118) (-N₃) group. The 3'-hydroxyl is essential for forming the 3',5'-phosphodiester bond with the 5'-triphosphate of the next incoming nucleotide.[2] The presence of the 3'-azido group makes this nucleophilic attack impossible, thus leading to the immediate and irreversible termination of RNA chain elongation.
The efficiency of incorporation by viral polymerases is a critical determinant of antiviral potency. Pre-steady-state kinetic experiments with L-3'-azido-2',3'-dideoxypurine triphosphates and HIV-1 reverse transcriptase have demonstrated that while incorporation is possible, the catalytic efficiency is low.[1][3] It is reasonable to hypothesize a similar low efficiency for L-AZDU-TP with viral RNA polymerases.
Figure 2: Competitive inhibition and chain termination by L-AZDU-TP at the viral RdRp active site.
Quantitative Data on Related Azido-Nucleoside Analogs
No specific quantitative data (IC₅₀, Kᵢ) for this compound triphosphate against RNA polymerases are available. The table below summarizes data for related 3'- and 4'-azido-D-nucleoside analogs to provide a comparative context for potency.
| Compound (Active Triphosphate Form) | Target Enzyme | Assay Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| 3'-Azido-3'-deoxythymidine-TP (AZT-TP) | HIV-1 Reverse Transcriptase | Kinetic Inhibition | 0.03 - 0.05 | - | --INVALID-LINK-- |
| 4'-Azidocytidine-TP | Hepatitis C Virus NS5B RdRp | RNA Synthesis | - | 0.32 | --INVALID-LINK-- |
| 2'-Deoxy-2'-β-fluoro-4'-azidocytidine-TP | SARS-CoV-2 RdRp | RNA Extension | - | >100 | [4] |
| 2'-Deoxy-2'-β-fluoro-4'-azidocytidine-TP | Hepatitis C Virus NS5B RdRp | RNA Extension | - | 0.23 | [4] |
Note: The data presented are for D-nucleoside analogs, which are typically more potent than their L-counterparts against polymerases that have evolved to recognize D-sugars.
Representative Experimental Protocol: In Vitro RNA Polymerase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a nucleoside triphosphate analog against a viral RNA-dependent RNA polymerase. This protocol is based on methodologies used for similar compounds.[4]
Objective
To determine the concentration at which L-AZDU-TP inhibits RNA synthesis by a specific viral RdRp by 50% (IC₅₀).
Materials
-
Purified recombinant viral RNA-dependent RNA polymerase (e.g., from HCV, Dengue virus, or SARS-CoV-2).
-
Synthetic RNA template/primer duplex. The template should contain adenosine residues to direct the incorporation of the uridine analog.
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP) of high purity.
-
Synthesized and purified L-AZDU-TP.
-
α-[³²P]-labeled CTP or GTP for radiolabeling the product.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea) and electrophoresis apparatus.
-
Phosphorimager and analysis software.
Methodology
-
Reaction Setup: Prepare reaction mixtures on ice. In a typical 20 µL reaction, combine the reaction buffer, a fixed concentration of the RNA template/primer, DTT, and three of the four rNTPs (e.g., ATP, GTP, UTP) at saturating concentrations (e.g., 500 µM). Include the α-[³²P]-labeled rNTP (e.g., 10 µCi α-[³²P]-GTP).
-
Inhibitor Titration: Add varying concentrations of the inhibitor, L-AZDU-TP (e.g., from 0.01 µM to 100 µM), to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Initiation: Pre-incubate the mixtures at the reaction temperature (e.g., 30°C) for 2 minutes. Initiate the reaction by adding a pre-determined optimal concentration of the viral RdRp enzyme.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes), ensuring the reaction remains in the linear range of product formation.
-
Quenching: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA duplex.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the dye markers have migrated to the desired position, allowing for the separation of the unextended primer from the full-length and terminated products.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the band corresponding to the full-length RNA product in each lane.
-
Data Analysis: Calculate the percentage of inhibition for each L-AZDU-TP concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Figure 3: General workflow for an in vitro RdRp inhibition assay.
Conclusion and Future Directions
The mechanism of action of this compound in RNA synthesis is presumed to follow the classical pathway for chain-terminating nucleoside analogs. This involves intracellular phosphorylation to the active triphosphate metabolite, which then competes with the natural UTP substrate and, upon incorporation by a viral RNA polymerase, terminates the nascent RNA chain. However, the L-stereochemistry of the sugar moiety is a significant confounding factor, likely rendering the compound a poor substrate for both cellular kinases and viral polymerases. This would theoretically result in weak antiviral activity compared to its D-isomer counterpart.
To move beyond this inferred mechanism, dedicated research is required. Key experimental priorities include:
-
Synthesis and purification of this compound and its 5'-triphosphate.
-
Cellular pharmacology studies to determine the efficiency of its intracellular phosphorylation in relevant cell lines.
-
In vitro polymerase assays , as outlined above, against a panel of viral RNA-dependent RNA polymerases to directly measure its inhibitory potency and confirm the chain termination mechanism.
-
Antiviral assays in cell culture to correlate biochemical inhibition with cellular antiviral efficacy.
Such studies will be essential to definitively elucidate the mechanism and potential utility of this specific L-nucleoside analog as an antiviral agent.
References
- 1. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of 3'-Azido-3'-deoxy-beta-L-uridine
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the cellular uptake and metabolism of 3'-Azido-3'-deoxy-beta-L-uridine. This guide, therefore, provides a comprehensive overview of the principles and methodologies derived from studies of the closely related D-enantiomer, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddU), the extensively studied thymidine (B127349) analog, 3'-azido-3'-deoxythymidine (Zidovudine or AZT), and general knowledge of L-nucleoside analog pharmacology. This information is intended to serve as a foundational resource for researchers and drug development professionals investigating novel L-nucleoside analogs.
Introduction to Azido-Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. The introduction of an azido (B1232118) (N₃) group at the 3'-position of the deoxyribose sugar moiety is a key structural modification that typically leads to chain termination of DNA synthesis by viral reverse transcriptases or cellular DNA polymerases. While the majority of clinically successful nucleoside analogs are D-enantiomers, L-nucleoside analogs have garnered significant interest due to their potential for reduced toxicity and distinct metabolic profiles. The stereochemical difference at the chiral centers of the sugar can profoundly influence their interaction with cellular transporters and kinases.
This guide will explore the anticipated cellular uptake and metabolic pathways of this compound, drawing parallels from its D-counterparts and other L-nucleoside analogs.
Cellular Uptake
The entry of nucleoside analogs into cells is a critical determinant of their pharmacological activity. This process can occur via passive diffusion or, more commonly, through carrier-mediated transport by specific nucleoside transporter proteins.
Studies on AZT have shown that its uptake can be complex and cell-type dependent. While some reports suggest a role for nucleoside transporters, others indicate that non-facilitated diffusion may be a primary mechanism of its entry into lymphocytes.[1] For the D-uridine analog, AzddU, pharmacokinetic studies in monkeys suggest the possibility of a saturable absorption mechanism at high doses, hinting at carrier-mediated transport.[2]
It is hypothesized that this compound, being a hydrophilic molecule, would likely utilize cellular nucleoside transporters for efficient uptake. The primary families of human nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The affinity of L-nucleosides for these transporters can differ significantly from their D-counterparts.
Experimental Protocols for Cellular Uptake Assays
A common method to investigate the cellular uptake of a novel nucleoside analog involves radiolabeling the compound and monitoring its accumulation in cells over time.
Protocol: Radiolabeled Nucleoside Analog Uptake Assay
-
Cell Culture: Culture the desired cell line (e.g., human T-lymphocytes like MOLT-4, or human fibroblasts like HT1080) to a density of approximately 5 x 10⁵ cells/mL in an appropriate culture medium.
-
Preparation of Radiolabeled Compound: Prepare a stock solution of [³H]-3'-Azido-3'-deoxy-beta-L-uridine of known specific activity.
-
Uptake Experiment:
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Resuspend the cells in the transport buffer at a concentration of 1 x 10⁶ cells/mL.
-
Initiate the uptake by adding the radiolabeled nucleoside analog to a final concentration of interest (e.g., 1 µM).
-
At various time points (e.g., 1, 5, 15, 30, and 60 minutes), take aliquots of the cell suspension.
-
-
Separation and Lysis:
-
To stop the uptake, rapidly separate the cells from the transport medium. This is often achieved by centrifuging the cell suspension through a layer of silicone oil.
-
Aspirate the aqueous and oil layers and lyse the cell pellet with a lysis buffer (e.g., 0.5% Triton X-100).
-
-
Quantification:
-
Measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
Determine the protein concentration of the lysate using a standard assay (e.g., Bradford or BCA assay).
-
-
Data Analysis:
-
Calculate the intracellular concentration of the nucleoside analog at each time point, typically expressed as pmol/mg of protein.
-
To investigate the involvement of specific transporters, competition assays can be performed by co-incubating the radiolabeled compound with known inhibitors of ENT or CNT transporters.
-
Metabolism
Following cellular uptake, azido-nucleoside analogs must be anabolized to their active triphosphate form to exert their therapeutic effect. This process is a sequential phosphorylation cascade catalyzed by cellular kinases. The efficiency of this metabolic activation is a key factor in the compound's potency and can vary significantly between different cell types.
The metabolic pathway for AZT is well-established and serves as a primary model. AZT is sequentially phosphorylated to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally the active AZT-triphosphate (AZT-TP).[3][4] The initial phosphorylation to the monophosphate is often the rate-limiting step.
For this compound, a similar metabolic activation pathway is anticipated. However, the substrate specificity of human cellular kinases for L-enantiomers can be a significant hurdle.
In addition to anabolic activation, azido-nucleoside analogs can also undergo catabolism. A major catabolic pathway for AZT is glucuronidation, forming 3'-azido-3'-deoxy-5'-O-β-D-glucuronylthymidine (GAZT).[5] Another catabolic route is the reduction of the azido group to an amino group, forming 3'-amino-3'-deoxythymidine (B22303) (AMT).[6] It is plausible that this compound could be subject to similar catabolic transformations.
Quantitative Data on Related Azido-Nucleosides
The following tables summarize pharmacokinetic and metabolic data for AZT and AzddU from preclinical studies. This data provides a comparative baseline for what might be expected for a novel L-uridine analog.
Table 1: Pharmacokinetic Parameters of AzddU and AZT in Rhesus Monkeys [2]
| Parameter | 3'-azido-2',3'-dideoxyuridine (AzddU) | 3'-azido-3'-deoxythymidine (AZT) |
| Half-life (t½) | Similar to AZT | Comparable to human data |
| Total Clearance (CL) | Similar to AZT | Comparable to human data |
| Volume of Distribution (Vd) | Similar to AZT | Comparable to human data |
| Oral Bioavailability (60 mg/kg) | ~100% | ~100% |
| Oral Bioavailability (200 mg/kg) | < 50% | < 50% |
| CSF:Serum Ratio (1h post-dose) | 0.05 - 0.25 | 0.05 - 0.25 |
Table 2: Comparative Pharmacokinetics of AzddU and AZT in Mice (50 mg/kg IV dose) [7]
| Parameter | 3'-azido-2',3'-dideoxyuridine (AzddU) | 3'-azido-3'-deoxythymidine (AZT) |
| Total Clearance (CL) | 1.27 L/hr/kg | 1.38 L/hr/kg |
| Brain/Serum Concentration Ratio | 0.234 ± 0.282 | 0.064 ± 0.025 |
Table 3: Antiviral Activity (IC₅₀) of AZT and ddI in Different Human Cell Lines [8]
| Cell Line | AZT IC₅₀ (µM) | ddI IC₅₀ (µM) |
| MOLT-4 (T-lymphocytoid) | 0.02 | 4.31 |
| HT1080 (Fibroblastoid) | 1.75 | 9.52 |
| U937 (Monocytoid) | 2.31 | 43.5 |
Experimental Protocols for Metabolic Studies
To elucidate the metabolic fate of a novel nucleoside analog, techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify the parent compound and its metabolites in cellular extracts.
Protocol: Analysis of Intracellular Phosphorylation
-
Cell Culture and Treatment: Incubate the target cells (e.g., 1 x 10⁷ cells) with the nucleoside analog (e.g., 10 µM [³H]-3'-Azido-3'-deoxy-beta-L-uridine) for a specified period (e.g., 4 hours).
-
Metabolite Extraction:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding cold 60% methanol (B129727) and incubating on ice.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the soluble metabolites.
-
-
HPLC Analysis:
-
Analyze the cell extracts by anion-exchange HPLC.
-
Use a gradient elution with a phosphate (B84403) buffer to separate the parent nucleoside from its mono-, di-, and triphosphate derivatives.
-
Monitor the elution profile using a UV detector and a radioactivity detector.
-
-
Identification and Quantification:
-
Identify the peaks corresponding to the parent compound and its phosphorylated metabolites by comparing their retention times with those of known standards.
-
Quantify the amount of each metabolite based on the radioactivity associated with each peak.
-
-
Mass Spectrometry Confirmation:
-
For definitive identification, the collected HPLC fractions can be further analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the molecular weight of each metabolite.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical metabolic pathway of this compound and a typical experimental workflow for its analysis.
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for analyzing the metabolism of this compound.
Conclusion
The study of the cellular uptake and metabolism of this compound represents an important area of research in the development of novel antiviral therapeutics. While direct experimental data for this specific L-nucleoside analog is currently lacking, the wealth of information available for its D-counterparts and other azido-nucleosides provides a solid framework for guiding future investigations. The experimental protocols and conceptual models presented in this guide offer a starting point for researchers to elucidate the pharmacological properties of this and other L-nucleoside analogs. Key areas for future research will include determining its affinity for human nucleoside transporters, its substrate efficiency for cellular kinases, and its overall metabolic stability, all of which are critical factors that will dictate its potential as a therapeutic agent.
References
- 1. 3'-Azido-2',3'-dideoxythymidine (zidovudine) uptake mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3'-Azido-2',3'-dideoxyuridine (AzddU): comparative pharmacokinetics with 3'-azido-3'-deoxythymidine (AZT) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3'-azido-3'-deoxythimidine (AZT) is glucuronidated by human UDP-glucuronosyltransferase 2B7 (UGT2B7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 3'-azido-3'-deoxythymidine and its catabolites and interactions with probenecid in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (AZddU) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of 3'-Azido-3'-deoxy-beta-L-uridine: A Technical Overview and Analog Case Study
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the discovery and initial characterization of 3'-Azido-3'-deoxy-beta-L-uridine. Our comprehensive search of the scientific literature and commercial databases reveals that while this compound is chemically synthesized and commercially available, it is primarily positioned as a reagent for "click chemistry" rather than as a biologically characterized therapeutic agent.[1][2] Publicly accessible data on its discovery, antiviral activity, mechanism of action, and quantitative biological characterization are conspicuously absent.
Given the scarcity of information on the specified L-isomer, this guide will provide a detailed technical overview of its closely related and extensively studied D-isomer analog, 3'-Azido-3'-deoxythymidine (AZT, Zidovudine). AZT serves as a quintessential example of a 3'-azido-nucleoside analog, and its well-documented history of discovery, mechanism of action, and biological activity provides a valuable framework for understanding the potential behavior of similar molecules. This guide will present a representative synthesis for an azido-uridine nucleoside and then delve into a comprehensive case study of AZT, complete with quantitative data, detailed experimental protocols, and the requisite visualizations of its biochemical pathways.
This compound: Current Status
This compound is a known chemical entity, listed with CAS Number 2095417-28-8.[1] It is available from chemical suppliers where it is described as a nucleoside derivative and a click chemistry reagent.[1][2] The presence of the azide (B81097) group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are powerful methods for bioconjugation.[1][2] Beyond this application, there is no substantive body of research detailing its biological effects, such as antiviral or anticancer properties. The study of L-nucleoside analogs is a field of interest in drug development, as they can sometimes offer improved safety profiles or different enzyme specificities compared to their D-enantiomers.[3]
Representative Synthesis: 3'-Deoxy-3'-azidouridine (D-isomer)
Objective: To synthesize 3'-deoxy-3'-azidouridine from uridine (B1682114).
Materials:
-
Uridine
-
Anhydrous pyridine
-
Triphenylphosphine (B44618) (PPh3)
-
Carbon tetrabromide (CBr4)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)
Protocol:
-
5'-O-Protection: The 5'-hydroxyl group of uridine is selectively protected, typically with a bulky silyl (B83357) group like tert-butyldimethylsilyl (TBDMS) or a trityl group, to prevent its participation in subsequent reactions.
-
Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is activated to create a good leaving group. A common method is the Appel reaction, where the nucleoside is treated with triphenylphosphine and carbon tetrabromide in a suitable solvent like pyridine. This converts the hydroxyl group into a bromide.
-
Azide Substitution: The activated 3'-position undergoes nucleophilic substitution with an azide salt, such as sodium azide, in a polar aprotic solvent like DMF. This reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the 3'-carbon.
-
Deprotection: The protecting group on the 5'-hydroxyl is removed. For a TBDMS group, a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) is used. For a trityl group, mild acidic conditions are employed.
-
Purification: The final product, 3'-deoxy-3'-azidouridine, is purified from the reaction mixture using silica gel column chromatography.
-
Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the presence of the azide group.
Case Study: 3'-Azido-3'-deoxythymidine (AZT, Zidovudine)
As a comprehensive alternative, we present the technical profile of AZT, the first approved drug for the treatment of HIV infection.
Discovery and Initial Characterization
3'-Azido-3'-deoxythymidine was first synthesized in the 1960s as a potential anticancer agent. Its potent antiviral activity against Human Immunodeficiency Virus (HIV) was discovered in the mid-1980s. This discovery led to its rapid development and approval for the treatment of AIDS.
Mechanism of Action
AZT is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral effect is dependent on its intracellular conversion to the active triphosphate form, AZT-triphosphate (AZT-TP).
-
Cellular Uptake: AZT enters host cells.
-
Phosphorylation: Cellular enzymes, primarily thymidine (B127349) kinase, phosphorylate AZT to AZT-monophosphate (AZT-MP). Subsequently, other cellular kinases convert AZT-MP to AZT-diphosphate (AZT-DP) and then to the active AZT-triphosphate (AZT-TP).
-
Inhibition of Reverse Transcriptase: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.
-
Chain Termination: The HIV reverse transcriptase incorporates AZT-MP into the viral DNA. Because the 3'-azido group of AZT replaces the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the elongation of the DNA chain is terminated. This prevents the completion of the viral DNA synthesis and halts the viral replication cycle.
Data Presentation
The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of AZT.
Table 1: Antiviral Activity of AZT against Various Viruses
| Virus | Cell Line | Assay Method | IC50 (µM) | Reference |
| HIV-1 | MOLT4 (T lymphocytoid) | p27 antigen reduction | 0.02 | |
| HIV-1 | HT1080 (fibroblastoid) | p27 antigen reduction | 1.75 | |
| HIV-1 | U937 (monocytoid) | p27 antigen reduction | 2.31 |
Table 2: Cytotoxicity of AZT in Various Human Cell Lines
| Cell Line | Assay Method | CC50 (µM) | Reference |
| HL-60 | Cell growth inhibition | 670 | |
| H-9 | Cell growth inhibition | 100 | |
| K-562 | Cell growth inhibition | 100 |
Mandatory Visualizations
Caption: Metabolic activation pathway of AZT to its active triphosphate form.
Caption: Comparison of normal DNA elongation and AZT-mediated chain termination.
Experimental Protocols for AZT Characterization
The following are generalized protocols for key experiments used in the initial characterization of antiviral nucleoside analogs like AZT.
Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory activity of AZT-TP against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
³H-labeled dTTP
-
AZT-TP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs including ³H-dTTP.
-
Add varying concentrations of AZT-TP to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The concentration of AZT-TP that inhibits the reverse transcriptase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Antiviral Assay (HIV-1)
Objective: To determine the concentration of AZT that inhibits HIV-1 replication in a cell culture model by 50% (IC50).
Materials:
-
A susceptible human T-cell line (e.g., MT-4, H9, CEM)
-
HIV-1 viral stock of a known titer
-
AZT
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics
-
96-well microtiter plates
-
An assay to measure viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of the supernatant, or a cell viability assay like MTT for cytopathic effect).
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of AZT in the cell culture medium and add them to the wells. Include wells with no drug as a virus control and wells with no virus and no drug as a cell control.
-
Infect the cells with the HIV-1 stock at a specific multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After the incubation period, measure the extent of viral replication using one of the aforementioned assay methods. For example, collect the cell supernatant to quantify the amount of p24 viral antigen using an ELISA kit.
-
The IC50 is calculated as the concentration of AZT that reduces the viral replication (e.g., p24 level) by 50% compared to the virus control.
Cytotoxicity Assay
Objective: To determine the concentration of AZT that reduces the viability of host cells by 50% (CC50).
Materials:
-
The same cell line used in the antiviral assay
-
AZT
-
Cell culture medium
-
96-well microtiter plates
-
A cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo).
Protocol:
-
Seed the cells in a 96-well plate at the same density as the antiviral assay.
-
Add serial dilutions of AZT to the wells. Include wells with no drug as a cell control.
-
Incubate the plates under the same conditions and for the same duration as the antiviral assay.
-
At the end of the incubation, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
The CC50 is calculated as the concentration of AZT that reduces cell viability by 50% compared to the untreated cell control.
-
The Selectivity Index (SI) can then be calculated as the ratio of CC50 to IC50, which provides a measure of the compound's therapeutic window.
Conclusion
While this compound is an available chemical, it remains uncharacterized in the biological and therapeutic literature. Its primary identity is that of a tool for bioconjugation via click chemistry. For researchers interested in the potential of 3'-azido-nucleosides, the extensive data available for AZT provides a robust foundation for understanding the principles of their mechanism of action, methods for their evaluation, and their potential as therapeutic agents. Future research may yet uncover a biological role for this compound, but for now, it remains an enigmatic member of the vast family of nucleoside analogs.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Azido-3'-deoxy-beta-L-uridine: A Technical Overview of a Nucleoside Analog
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3'-Azido-3'-deoxy-beta-L-uridine, a synthetic nucleoside analog. While extensive research exists for the broader class of 3'-azido-nucleosides, particularly the D-isomer of the thymidine (B127349) analog, Zidovudine (AZT), specific data on the biological activity of this compound as a nucleoside antimetabolite is limited in publicly available literature. This document summarizes the available information on its synthesis and primary application as a chemical reagent, and provides a theoretical framework for its potential mechanism of action as an antimetabolite based on related, well-characterized compounds.
Core Concepts: The Role of Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. These molecules are structurally similar to naturally occurring nucleosides, the building blocks of DNA and RNA. By mimicking these natural substrates, nucleoside analogs can be incorporated into nascent nucleic acid chains by viral or cellular polymerases. However, their modified structure, typically at the 3'-hydroxyl position of the sugar moiety, prevents the addition of the next nucleotide, leading to chain termination and the inhibition of replication.
Synthesis of this compound
The synthesis of 3'-azido-3'-deoxynucleosides has been a subject of interest for the development of new antiviral drugs and for applications in antisense therapeutics.[1] A general synthetic pathway for 3'-deoxy-3'-azidouridine has been described, which can be adapted for the synthesis of various 3'-substituted 3'-deoxynucleosides.[1]
Established Application: Click Chemistry
Currently, the primary documented application of this compound is as a reagent in click chemistry.[2] The azide group on the 3' position allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing terminal alkyne groups. It can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[2] This makes it a useful tool for labeling and conjugating oligonucleotides and other biomolecules.
Theoretical Mechanism of Action as a Nucleoside Antimetabolite
While direct experimental evidence for this compound as a nucleoside antimetabolite is scarce, its mechanism of action can be hypothesized based on the well-established activity of other 3'-azido-nucleosides like AZT.[3][4]
The proposed pathway involves several key steps:
-
Cellular Uptake: The nucleoside analog enters the cell.
-
Anabolic Phosphorylation: Cellular kinases phosphorylate the analog to its active triphosphate form.
-
Competitive Inhibition: The triphosphate form competes with the corresponding natural deoxynucleoside triphosphate for the active site of a polymerase (e.g., viral reverse transcriptase or a cellular DNA polymerase).
-
Incorporation and Chain Termination: Upon incorporation into a growing nucleic acid chain, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating chain elongation.
References
- 1. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Azido-3'-deoxy-beta-L-uridine: An Analysis of Potential Antiviral and Anticancer Properties
Issued: December 11, 2025
Executive Summary
This technical guide provides a comprehensive review of the potential antiviral and anticancer properties of 3'-Azido-3'-deoxy-beta-L-uridine. Extensive literature searches indicate a notable absence of specific biological activity data for this particular L-isomer. Consequently, this document focuses on the well-characterized D-isomer, 3'-Azido-3'-deoxythymidine (Zidovudine or AZT), as a structural and functional analogue. The antiviral and anticancer activities, mechanisms of action, and relevant experimental protocols for AZT are detailed to provide a predictive framework for the potential activities of its L-uridine counterpart. While some L-nucleoside analogues have demonstrated significant biological activity, further empirical studies are imperative to elucidate the specific therapeutic potential of this compound.
Introduction
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. These molecules mimic natural nucleosides and interfere with nucleic acid synthesis, leading to chain termination and inhibition of cellular proliferation or viral replication. The stereochemistry of the sugar moiety is a critical determinant of biological activity. While most clinically successful nucleoside analogues are D-isomers, which correspond to natural nucleosides, L-isomers have also shown promise, sometimes exhibiting improved safety profiles or different activity spectra.
This guide investigates the potential of this compound. Despite its commercial availability for research purposes, primarily as a reagent for click chemistry, there is a significant lack of published data on its biological activities.[1][2] Therefore, this report provides an in-depth analysis of its closely related and extensively studied D-isomer, 3'-Azido-3'-deoxythymidine (AZT), to infer potential properties and guide future research.
Antiviral Properties of 3'-Azido-3'-deoxythymidine (AZT)
AZT is a potent nucleoside reverse transcriptase inhibitor (NRTI) with well-established activity against retroviruses, most notably Human Immunodeficiency Virus (HIV).[3]
Mechanism of Antiviral Action
The antiviral activity of AZT is dependent on its intracellular phosphorylation to the active triphosphate form, AZT-triphosphate (AZT-TP). This process is catalyzed by host cellular kinases.
Figure 1: Antiviral Mechanism of AZT Phosphorylation and Action.
AZT-TP acts as a competitive inhibitor of viral reverse transcriptase and can be incorporated into the nascent viral DNA chain. The absence of a 3'-hydroxyl group on the azido-sugar moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and the cessation of viral DNA synthesis.[3][4]
Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of AZT against various viruses.
| Virus | Cell Line | IC50 (µM) | Reference |
| HIV-1 (HTLV-IIIB) | MOLT4 | 0.02 | [5] |
| Feline Leukemia Virus | HT1080 | 1.75 | [5] |
| Feline Leukemia Virus | U937 | 2.31 | [5] |
Experimental Protocol: Anti-HIV Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication in a T-lymphocytoid cell line.
Materials:
-
MOLT4 cell line (CD4+)
-
HIV-1 (e.g., HTLV-IIIB strain)
-
3'-Azido-3'-deoxythymidine (AZT) as a positive control
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine
-
96-well microtiter plates
-
p24 antigen capture ELISA kit
Procedure:
-
Seed MOLT4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of the test compound and the AZT control.
-
Add the diluted compounds to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Quantify the amount of viral p24 antigen in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Anticancer Properties of 3'-Azido-3'-deoxythymidine (AZT)
AZT has also been investigated for its anticancer properties, particularly in combination with other chemotherapeutic agents. Its proposed mechanisms of action in cancer cells are multifactorial.
Mechanism of Anticancer Action
The anticancer effects of AZT are also dependent on its intracellular phosphorylation. AZT-triphosphate can inhibit telomerase, a reverse transcriptase that is crucial for the immortalization of many cancer cells.[6] Additionally, AZT can be incorporated into the DNA of cancer cells, leading to DNA chain termination and apoptosis.
Figure 2: Anticancer Mechanism of AZT.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of AZT and related compounds.
| Compound | Cell Line | ED50 (µM) | Reference |
| 3'-amino-2',3'-dideoxy-5-fluorouridine | L1210 (murine leukemia) | 15 | [7] |
| 3'-amino-2',3'-dideoxy-5-fluorouridine | Sarcoma 180 | 1 | [7] |
| 3'-amino-2',3'-dideoxycytidine | L1210 (murine leukemia) | 0.7 | [7] |
| 3'-amino-2',3'-dideoxycytidine | Sarcoma 180 | 4 | [7] |
| 3'-amino-2',3'-dideoxy-5-fluorocytidine | L1210 (murine leukemia) | 10 | [7] |
| 3'-amino-2',3'-dideoxy-5-fluorocytidine | Sarcoma 180 | 1 | [7] |
Note: The data above is for 3'-amino derivatives, which are structurally related to 3'-azido compounds and provide an indication of the potential activity of this class of molecules.
Experimental Protocol: In Vitro Anticancer Assay
Objective: To determine the 50% effective dose (ED50) of a compound required to inhibit the growth of a cancer cell line.
Materials:
-
Cancer cell line (e.g., L1210 or Sarcoma 180)
-
Test compound and a positive control (e.g., 5-fluorouracil)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add the diluted compounds to the respective wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.
-
Determine the ED50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
The Potential of L-Nucleoside Analogues
While the bulk of available data pertains to D-nucleoside analogues like AZT, the study of L-isomers has gained traction. L-nucleosides are generally not recognized by human polymerases, which can lead to reduced host cell toxicity.[8] However, some viral polymerases can utilize L-nucleoside triphosphates, making them selective antiviral agents. Prominent examples of clinically used L-nucleoside analogues include Lamivudine and Emtricitabine, which are effective against HIV and Hepatitis B virus. The potential for this compound to exhibit a favorable therapeutic window warrants its investigation.
Conclusion and Future Directions
There is a clear and compelling need for empirical studies to determine the antiviral and anticancer properties of this compound. The extensive data available for its D-isomer, AZT, provides a strong rationale for investigating the L-form. Future research should focus on:
-
In vitro screening: Evaluating the activity of this compound against a panel of viruses (particularly retroviruses and other viruses with RNA-dependent polymerases) and cancer cell lines.
-
Mechanism of action studies: Investigating its phosphorylation by cellular kinases and its interaction with viral polymerases and telomerase.
-
Toxicity profiling: Assessing its cytotoxicity in normal human cell lines to determine its therapeutic index.
The synthesis of 3'-azido-3'-deoxynucleosides is well-established, providing a clear path for obtaining the necessary quantities of this compound for biological evaluation.[9] Such studies will be crucial in determining whether this compound holds therapeutic promise as an antiviral or anticancer agent.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 3'-Azido-3'-deoxy-beta-L-uridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 3'-Azido-3'-deoxy-beta-L-uridine, a crucial nucleoside derivative. Given the limited direct experimental data on this specific compound, this guide leverages data from the closely related and well-studied compound, Zidovudine (B1683550) (3'-azido-3'-deoxythymidine, AZT), to provide valuable insights into its expected solubility and stability characteristics. This approach allows for informed decision-making in experimental design, formulation development, and analytical method development.
Executive Summary
Understanding the solubility and stability of this compound is paramount for its successful application in research and drug development. This guide offers a detailed examination of its anticipated behavior in various solvents and under different environmental conditions. It includes tabulated quantitative data derived from its structural analog, Zidovudine, detailed experimental protocols for in-house assessment, and visual workflows to guide laboratory practices.
Solubility Profile
Table 1: Estimated Solubility of this compound in Various Solvents (Data based on Zidovudine)
| Solvent System | Temperature | Concentration | Observations |
| 5% Dextrose Injection | Room Temperature | 4 mg/mL | Stable for up to 192 hours[1] |
| 0.9% Sodium Chloride Injection | Room Temperature | 4 mg/mL | Stable for up to 192 hours[1] |
| 5% Dextrose Injection | Refrigerated (4°C) | 4 mg/mL | Stable for up to 192 hours[1] |
| 0.9% Sodium Chloride Injection | Refrigerated (4°C) | 4 mg/mL | Stable for up to 192 hours[1] |
| Water | 25°C | > 20 mg/mL | General observation for Zidovudine |
| Ethanol | 25°C | Soluble | General observation for Zidovudine |
| Dimethyl Sulfoxide (DMSO) | 25°C | Soluble | General observation for Zidovudine |
Note: The data presented is for Zidovudine and should be considered an estimate for this compound. Experimental verification is highly recommended.
Stability Profile
The chemical stability of this compound dictates its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies on Zidovudine have revealed its susceptibility to hydrolysis and photolysis.
Table 2: Stability of this compound Under Stress Conditions (Based on Zidovudine Degradation Profile)
| Stress Condition | Reagents and Conditions | Expected Outcome | Major Degradant |
| Hydrolysis (Acidic) | 1 N HCl, 80°C, 36 h | Degradation observed | Thymine and others[2] |
| Hydrolysis (Neutral) | Water, 80°C, 48 h | Degradation observed | Thymine[2] |
| Hydrolysis (Basic) | 1 N NaOH, 80°C, 48 h | Degradation observed | 3'-amino-3'-deoxythymidine (AMT), Thymine[2] |
| Oxidative | Hydrogen Peroxide | Stable | No significant degradation[2] |
| Thermal (Solid State) | Elevated Temperature | Stable | No significant degradation[2] |
| Photolytic | Exposure to UV and visible light | Degradation observed | Thymine and other photoproducts[2] |
Note: The degradation profile is based on studies of Zidovudine. The actual degradation products of this compound may vary.
Experimental Protocols
To facilitate in-house characterization, this section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaker and allow the suspension to settle.
-
Centrifuge the sample to pellet the excess solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility based on the dilution factor.
References
- 1. Stability of zidovudine in 5% dextrose injection and 0.9% sodium chloride injection [pubmed.ncbi.nlm.nih.gov]
- 2. Stability behaviour of antiretroviral drugs and their combinations. 6: evidence of formation of potentially toxic degradation products of zidovudine u ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00678K [pubs.rsc.org]
Enzymatic Incorporation of 3'-Azido-3'-deoxy-β-L-uridine by Polymerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic incorporation of 3'-Azido-3'-deoxy-β-L-uridine, a nucleoside analog with potential therapeutic applications. The document details the mechanism of action, summarizes key quantitative data on the incorporation of related compounds by various polymerases, and provides detailed experimental protocols for the study of these interactions. Visual diagrams generated using Graphviz are included to illustrate the core concepts and experimental workflows, offering a valuable resource for researchers in virology, oncology, and drug development.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy often relies on their ability to be anabolized to the triphosphate form and subsequently incorporated into nascent DNA or RNA chains by polymerases. 3'-Azido-3'-deoxy-β-L-uridine belongs to a class of nucleoside analogs characterized by the presence of an azido (B1232118) group at the 3' position of the sugar moiety. This modification sterically hinders the formation of a phosphodiester bond with the incoming nucleotide, leading to chain termination of the growing nucleic acid strand. The β-L-configuration of the sugar is a critical feature that can influence the selectivity and efficiency of its incorporation by different polymerases, potentially offering advantages in terms of reduced toxicity towards host cell polymerases.
Mechanism of Action: Chain Termination
The primary mechanism of action for 3'-azido-nucleoside analogs, including 3'-Azido-3'-deoxy-β-L-uridine, is the termination of nucleic acid chain elongation.[1] This process can be broken down into several key steps:
-
Cellular Uptake and Anabolism: The nucleoside analog enters the cell and is sequentially phosphorylated by host or viral kinases to its active triphosphate form (3'-azido-3'-deoxy-β-L-uridine triphosphate).
-
Competition with Natural Substrates: The triphosphate analog competes with the corresponding natural deoxynucleotide triphosphate (in the case of DNA polymerases and reverse transcriptases) or ribonucleotide triphosphate (for RNA-dependent RNA polymerases) for binding to the active site of the polymerase.
-
Incorporation into the Nascent Nucleic Acid Chain: The polymerase incorporates the 3'-azido-nucleoside monophosphate into the growing DNA or RNA strand.
-
Chain Termination: The absence of a 3'-hydroxyl group, due to the presence of the 3'-azido moiety, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting further elongation of the nucleic acid chain.[1]
This process of premature chain termination ultimately inhibits viral replication or cell proliferation.
Quantitative Data on Incorporation by Polymerases
While specific kinetic data for the enzymatic incorporation of 3'-Azido-3'-deoxy-β-L-uridine triphosphate is limited in the public domain, extensive research on the closely related analog, 3'-azido-3'-deoxythymidine (AZT), provides valuable insights. The following tables summarize key kinetic parameters for the incorporation of AZT triphosphate (AZT-TP) by various polymerases. It is important to note that the L-configuration of the sugar in 3'-Azido-3'-deoxy-β-L-uridine may significantly alter these kinetic parameters, and the data below should be interpreted as a comparative reference.
Table 1: Kinetic Parameters for AZT-TP Incorporation by Viral Reverse Transcriptases
| Polymerase | Template-Primer | Km (dTTP) (µM) | Ki (AZT-TP) (µM) | Reference |
| HIV-1 RT | poly(rA)•oligo(dT) | 2.8 | 0.04 | [2] |
| HIV-1 RT | Activated Calf Thymus DNA | 1.2 | 0.3 | [2] |
Table 2: Comparative Inhibition of Host Cell DNA Polymerases by AZT-TP
| Polymerase | Template-Primer | Km (dTTP) (µM) | Ki (AZT-TP) (µM) | Reference |
| Human DNA Polymerase α | Activated Calf Thymus DNA | 2.4 | 230 | [2] |
| Human DNA Polymerase β | Activated Calf Thymus DNA | 6.0 | 73 | [2] |
The lower Ki values for HIV-1 RT compared to host cell polymerases highlight the selective inhibition of the viral enzyme by AZT-TP.[2] This selectivity is a crucial factor in the therapeutic index of nucleoside analog drugs. The stereochemistry of the sugar is a key determinant of this selectivity. L-nucleosides are often poor substrates for human DNA polymerases, which can lead to reduced cellular toxicity.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the enzymatic incorporation of 3'-Azido-3'-deoxy-β-L-uridine triphosphate.
Polymerase Activity and Inhibition Assay (Steady-State Kinetics)
This assay determines the inhibitory effect of a nucleoside analog triphosphate on polymerase activity.
Materials:
-
Purified polymerase (e.g., HIV-1 Reverse Transcriptase)
-
Template-primer DNA/RNA hybrid (e.g., poly(rA)•oligo(dT))
-
Natural dNTPs/NTPs
-
3'-Azido-3'-deoxy-β-L-uridine triphosphate (test compound)
-
Radiolabeled dNTP/NTP (e.g., [³H]dTTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, template-primer, and varying concentrations of the test compound.
-
Add the polymerase to initiate the reaction.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C).
-
At defined time points, stop the reaction by adding cold TCA.
-
Precipitate the nucleic acid by incubating on ice.
-
Collect the precipitate on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of incorporation and determine the IC₅₀ value for the test compound.
Chain Termination Assay
This assay directly visualizes the termination of nucleic acid synthesis.
Materials:
-
Purified polymerase
-
5'-radiolabeled primer annealed to a template strand
-
Natural dNTPs/NTPs
-
3'-Azido-3'-deoxy-β-L-uridine triphosphate
-
Reaction buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Set up reaction mixtures containing the radiolabeled primer-template, polymerase, and reaction buffer.
-
Add a mixture of all four natural dNTPs/NTPs, with or without the addition of 3'-Azido-3'-deoxy-β-L-uridine triphosphate.
-
Incubate the reactions for a specific time at the optimal temperature.
-
Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide).
-
Denature the samples by heating.
-
Separate the DNA/RNA products by size using denaturing PAGE.
-
Visualize the radiolabeled products using a phosphorimager or autoradiography. The presence of shorter DNA/RNA fragments in the presence of the analog indicates chain termination.
Discussion and Future Directions
The enzymatic incorporation of 3'-Azido-3'-deoxy-β-L-uridine represents a promising avenue for the development of novel antiviral and anticancer agents. The core mechanism of action, chain termination, is a well-established and effective strategy for inhibiting polymerase activity. The unique β-L-configuration of the sugar moiety may confer advantageous properties, such as increased selectivity for viral polymerases over host enzymes, leading to a better safety profile.
Future research should focus on obtaining specific kinetic data for the incorporation of 3'-Azido-3'-deoxy-β-L-uridine triphosphate by a range of viral and human polymerases. These studies will be critical for understanding its substrate efficiency, inhibitory potency, and potential for off-target effects. Furthermore, structure-activity relationship studies, exploring modifications to the uracil (B121893) base or the 3'-azido group, could lead to the design of even more potent and selective polymerase inhibitors.
Conclusion
This technical guide has provided a detailed overview of the enzymatic incorporation of 3'-Azido-3'-deoxy-β-L-uridine. By understanding the mechanism of action, leveraging established experimental protocols, and pursuing further quantitative analysis, the scientific community can continue to explore the therapeutic potential of this and other L-nucleoside analogs. The provided diagrams and data serve as a foundational resource for researchers dedicated to the discovery and development of next-generation polymerase inhibitors.
References
3'-Azido-3'-deoxy-beta-L-uridine: A Technical Guide to Predicted Enzyme Kinetics and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-beta-L-uridine is a synthetic L-nucleoside analog. Like other nucleoside analogs, its biological activity is contingent upon its interaction with cellular and viral enzymes involved in nucleoside metabolism. The "L" configuration distinguishes it from the naturally occurring "D" nucleosides, a feature that can significantly influence its recognition by enzymes and its subsequent metabolic fate. This guide will explore the predicted enzymatic interactions, potential for enzyme inhibition, and the experimental methodologies required to characterize these properties.
Predicted Metabolic Activation and Signaling Pathway
Nucleoside analogs must be phosphorylated to their triphosphate form to exert their primary antiviral or anticancer effects. This process is typically carried out by a series of host or viral kinases. The triphosphate analog can then compete with natural nucleoside triphosphates for incorporation into DNA or RNA by polymerases.
The predicted metabolic pathway for this compound is as follows:
-
Cellular Uptake: The molecule is expected to enter the cell via nucleoside transporters.
-
Phosphorylation Cascade:
-
Monophosphorylation: this compound is likely phosphorylated to its monophosphate form by a nucleoside kinase. Given its uridine (B1682114) base, uridine-cytidine kinases (UCK) are potential candidates. However, the stereoselectivity of these enzymes for L-isomers can be a limiting factor. Deoxycytidine kinase (dCK) has also been shown to phosphorylate some L-nucleoside analogs.
-
Diphosphorylation: The resulting monophosphate is a substrate for a nucleoside monophosphate kinase (NMPK), such as UMP-CMP kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate (B83284) kinase (NDPK) would catalyze the formation of the active triphosphate derivative.
-
-
Interaction with Polymerases: The triphosphate form of this compound would then be expected to interact with viral or cellular DNA or RNA polymerases. As an azido-modified nucleoside, its incorporation would likely lead to chain termination of the growing nucleic acid strand.
Figure 1: Predicted metabolic activation pathway of this compound.
Enzyme Kinetics and Inhibition Constants (Inferred)
Quantitative data for this compound is not available. The following tables summarize kinetic parameters for related L-nucleoside analogs and the D-isomer, AZT, to provide a comparative context.
Table 1: Inferred Kinetic Parameters for this compound and Related Enzymes
| Enzyme Target | Parameter | Expected Value Range | Comments |
| Nucleoside Kinases | |||
| Uridine-Cytidine Kinase (UCK) | Km | Potentially high µM to mM | L-isomers are generally poor substrates for human UCK. |
| Vmax | Expected to be low | ||
| Deoxycytidine Kinase (dCK) | Km | µM range | dCK is known to have broader specificity and can phosphorylate some L-analogs.[1][2] |
| Vmax | Variable | ||
| Nucleoside Phosphorylases | |||
| Uridine Phosphorylase (UP) | Ki | Likely a weak inhibitor | L-nucleosides are generally not good substrates or inhibitors of human UP. |
| Viral Polymerases (e.g., HIV Reverse Transcriptase) | |||
| Ki (for triphosphate) | Potentially in the low µM range | The triphosphate would act as a competitive inhibitor with respect to the natural substrate (e.g., UTP or dTTP). | |
| IC50 (for triphosphate) | Dependent on substrate concentration |
Table 2: Comparative Inhibition Constants for 3'-Azido-3'-deoxythymidine (AZT) Triphosphate
| Enzyme Target | Natural Substrate | Ki (µM) | Inhibition Type | Reference |
| HIV Reverse Transcriptase | dTTP | 0.0022 - 0.04 | Competitive | [3][4] |
| Human DNA Polymerase α | dTTP | 230 | Competitive | [4] |
| Human DNA Polymerase β | dTTP | 73 | Competitive | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of enzyme kinetics and inhibition constants. Below are generalized protocols for key enzymes.
Nucleoside Kinase Activity Assay
This assay measures the rate of phosphorylation of the nucleoside analog.
Principle: The rate of formation of the monophosphate derivative is quantified. This can be achieved using various methods, including radiolabeling, HPLC, or coupled-enzyme assays.
Methodology (Coupled-Enzyme Spectrophotometric Assay):
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, ATP, phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Enzyme and Substrate: Add a purified preparation of the nucleoside kinase (e.g., UCK or dCK) to the reaction mixture.
-
Initiation: Start the reaction by adding varying concentrations of this compound.
-
Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ADP formation, and thus to the kinase activity.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Figure 2: Workflow for a coupled-enzyme nucleoside kinase assay.
Polymerase Inhibition Assay
This assay determines the inhibitory potential of the triphosphate form of the nucleoside analog on a polymerase.
Principle: The inhibition of DNA or RNA synthesis by the triphosphate analog is measured. This is often done using a radiolabeled deoxynucleotide and a template-primer system.
Methodology:
-
Template-Primer: Anneal a DNA or RNA template to a complementary primer.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, DTT, a mixture of three unlabeled dNTPs, and one radiolabeled dNTP (e.g., [³H]-dTTP).
-
Inhibitor: Add varying concentrations of the triphosphate of this compound.
-
Enzyme: Add the purified polymerase (e.g., HIV reverse transcriptase).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA onto filter paper using trichloroacetic acid (TCA).
-
Quantification: Wash the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀. To determine the Ki, perform the assay at multiple substrate (natural dNTP) concentrations and analyze the data using a Dixon or Cornish-Bowden plot.
Figure 3: Experimental workflow for a polymerase inhibition assay.
Conclusion
While direct experimental data for this compound is currently lacking, a robust framework for its characterization can be established based on the known behavior of related L-nucleoside analogs. It is anticipated that the biological activity of this compound will be highly dependent on the stereoselectivity of cellular and viral kinases for its phosphorylation. The triphosphate derivative is predicted to act as a chain-terminating inhibitor of polymerases. The experimental protocols outlined in this guide provide a clear path for researchers to determine the precise enzyme kinetics and inhibition constants for this and other novel nucleoside analogs, which is a critical step in the drug development process.
References
- 1. Quantitative Detection of Nucleoside Analogs by Multi-Enzyme Biosensors using Time-Resolved Kinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Bioorthogonal Properties of 3'-Azido-3'-deoxy-beta-L-uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-beta-L-uridine is a synthetic L-nucleoside analog that has emerged as a valuable tool in chemical biology and drug development. Its unique structural features, particularly the presence of an azide (B81097) moiety at the 3' position of the L-ribose sugar, impart it with bioorthogonal properties. This allows it to participate in highly specific and efficient chemical reactions within complex biological systems without interfering with native biochemical processes. This guide provides a comprehensive overview of the bioorthogonal characteristics of this compound, its applications in metabolic labeling, and the associated experimental protocols.
The primary utility of this compound lies in its ability to act as a chemical reporter. Once introduced to a biological system, it can be incorporated into cellular pathways, such as DNA synthesis. The azide group then serves as a handle for subsequent ligation with a probe molecule via "click chemistry," enabling the visualization and analysis of the targeted biomolecules.
Core Bioorthogonal Properties
The bioorthogonal reactivity of this compound is centered around its azide functional group. This group can undergo two main types of click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-containing molecule. The reaction is catalyzed by copper(I) ions and is known for its high efficiency and specificity.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide.[5][6] The high ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a cytotoxic copper catalyst and making it suitable for live-cell imaging.[7]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data based on closely related azido-nucleoside analogs and general click chemistry principles.
Table 1: Representative Kinetic Data for Bioorthogonal Reactions of Azido-Nucleosides
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| CuAAC | Azido-nucleoside | Terminal Alkyne | 1 - 100 | [4] |
| SPAAC | Azido-nucleoside | DBCO | ~1 | [5] |
| SPAAC | Azido-nucleoside | BCN | 0.1 - 1 | [8] |
Table 2: Representative Cytotoxicity Data for L-Nucleoside Analogs
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| Lamivudine (L-2',3'-dideoxy-3'-thiacytidine) | CEM | >100 | [1] |
| Telbivudine (L-2'-deoxythymidine) | HepG2 | >100 | [9] |
| 3'-Azido-3'-deoxythymidine (AZT - D-isomer) | HCT-8 | 55 | [10] |
Note: L-nucleoside analogs generally exhibit lower cytotoxicity compared to their D-isomers due to reduced recognition by human polymerases.[1][9]
Experimental Protocols
The following are generalized protocols for the use of this compound in metabolic labeling of DNA followed by bioorthogonal ligation. These should be optimized for specific cell types and experimental conditions.
Metabolic Labeling of DNA
This protocol describes the incorporation of this compound into the DNA of cultured cells.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO or PBS. Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration typically ranging from 1 to 50 µM.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium containing this compound.
-
Incubation: Incubate the cells for a period ranging from a few hours to several cell cycles, depending on the experimental goal.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated nucleoside analog.
-
Cell Harvesting or Fixation: The cells are now ready for downstream applications, such as cell harvesting for DNA extraction or fixation for imaging.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Labeling (in vitro)
This protocol is for labeling extracted DNA that has been metabolically labeled with this compound.
Materials:
-
Azide-modified genomic DNA
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS) or PBS
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended to reduce DNA damage)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture in order:
-
Azide-modified DNA (1-10 µg) in TBS or PBS.
-
Alkyne-reporter (typically 10-100 µM final concentration).
-
A freshly prepared solution of CuSO₄ (typically 100-500 µM final concentration).
-
A freshly prepared solution of sodium ascorbate (typically 1-5 mM final concentration). If using a ligand, pre-mix the CuSO₄ and ligand before adding to the reaction.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
Purification: Purify the labeled DNA using a DNA purification kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DNA Labeling (in situ)
This protocol is for labeling azide-modified DNA in fixed cells.
Materials:
-
Cells with metabolically incorporated this compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Strained alkyne-reporter (e.g., DBCO-fluorophore)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with wash buffer.
-
SPAAC Reaction: Prepare a solution of the strained alkyne-reporter in PBS (typically 5-20 µM). Add this solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslip on a microscope slide and image using fluorescence microscopy.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and detection.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 3. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Origin of pyrimidine deoxyribonucleotide pools in perfused rat heart: implications for 3'-azido-3'-deoxythymidine-dependent cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical specifications of 3'-Azido-3'-deoxy-beta-L-uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-beta-L-uridine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications and its utility as a research tool. As an L-nucleoside, it represents a class of compounds that are stereoisomers of the naturally occurring D-nucleosides. This structural difference can lead to unique biological properties, including altered metabolic stability and a distinct spectrum of activity. This technical guide provides a detailed overview of the physical and chemical specifications, experimental protocols, and the putative mechanism of action of this compound, tailored for professionals in research and drug development.
Physical and Chemical Specifications
The fundamental properties of this compound are crucial for its application in experimental settings. A summary of its key physical and chemical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₅O₅ | [1] |
| Molecular Weight | 269.21 g/mol | [2] |
| CAS Number | 2095417-28-8 | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO (125 mg/mL) | [1] |
| Storage Conditions | Store at -20°C for long-term | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of 3'-azido-3'-deoxynucleosides can be achieved through various chemical routes. A general approach involves the stereoselective introduction of an azide (B81097) group at the 3' position of the ribose sugar of a protected L-uridine precursor. One published method describes the synthesis of 3'-deoxy-3'-azidouridine, which can be adapted for the L-enantiomer.[3]
General Synthetic Scheme:
A plausible synthetic route starts from L-uridine. The key steps typically involve:
-
Protection of Hydroxyl Groups: The 2'- and 5'-hydroxyl groups of L-uridine are protected using suitable protecting groups to ensure regioselectivity in the subsequent steps.
-
Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is converted into a good leaving group, for instance, by mesylation or tosylation.
-
Azide Substitution: The activated 3'-position undergoes nucleophilic substitution with an azide source, such as sodium azide, to introduce the azido (B1232118) group with inversion of stereochemistry.
-
Deprotection: The protecting groups on the 2'- and 5'-hydroxyls are removed to yield the final product, this compound.
Purification:
Purification of the final compound is typically achieved using column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity product.
Analytical Methods:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4]
-
Infrared (IR) Spectroscopy: To identify the presence of the characteristic azide functional group. The azide group typically shows a strong absorption band in the region of 2100 cm⁻¹.[5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Mechanism of Action
The precise mechanism of action for this compound has not been extensively elucidated in the literature. However, based on the well-established mechanism of the related and widely studied D-nucleoside analog, 3'-azido-3'-deoxythymidine (AZT or Zidovudine), a putative mechanism can be proposed.[6][7] L-nucleoside analogs, in general, are known to exhibit antiviral activities.[]
Putative Antiviral Mechanism
The antiviral activity of nucleoside analogs typically relies on their intracellular conversion to the active triphosphate form, which then interferes with viral replication.
-
Cellular Uptake: this compound is presumed to enter the host cell, potentially through passive diffusion or via nucleoside transporters. The lipophilicity imparted by the azido group may facilitate membrane permeation.[9]
-
Intracellular Phosphorylation: Once inside the cell, the nucleoside analog is sequentially phosphorylated by host cellular kinases to its monophosphate (MP), diphosphate (DP), and finally to the active triphosphate (TP) form.[10] The efficiency of this phosphorylation cascade is a critical determinant of the compound's antiviral potency.
-
Inhibition of Viral Polymerase: The triphosphate analog, this compound triphosphate, can act as a competitive inhibitor of the natural substrate (uridine triphosphate) for viral polymerases, such as reverse transcriptase in retroviruses.[7]
-
Chain Termination: If incorporated into the growing viral nucleic acid chain, the absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[7]
The stereochemistry of L-nucleosides can influence their interaction with both cellular kinases and viral polymerases, potentially leading to a different efficacy and toxicity profile compared to their D-counterparts.
Experimental Workflow for Antiviral Activity Assessment
The evaluation of the antiviral potential of this compound would typically follow a standardized experimental workflow.
Conclusion
This compound is a nucleoside analog with potential for further investigation in the fields of antiviral research and chemical biology. Its unique L-configuration may offer advantages in terms of metabolic stability and selective toxicity. This guide provides a foundational understanding of its chemical and physical properties, along with a framework for its synthesis and biological evaluation. Further research is warranted to fully characterize its spectral properties, optimize its synthesis, and elucidate its specific mechanism of action against various viral targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristic fragmentation behavior of phosphoamino acid conjugates with 3'-azido-3'-deoxythymidine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3'-azido-3'-deoxythymidine. An unusual nucleoside analogue that permeates the membrane of human erythrocytes and lymphocytes by nonfacilitated diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 3'-Azido-3'-deoxy-beta-L-uridine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3'-Azido-3'-deoxy-beta-L-uridine, an L-nucleoside analog with potential therapeutic applications. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the established in silico approaches used for analogous nucleoside derivatives. These methodologies are critical for understanding its conformational preferences, predicting its interactions with biological targets, and evaluating its drug-like properties. This guide serves as a foundational resource for researchers initiating computational investigations into this and similar L-nucleoside analogs.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their mechanism of action often relies on the inhibition of viral or cellular polymerases, leading to the termination of DNA or RNA chain elongation. The stereochemistry of the sugar moiety plays a crucial role in the biological activity of these compounds. While D-nucleosides are the naturally occurring enantiomers, L-nucleoside analogs such as Lamivudine (3TC) have demonstrated potent antiviral activity, often with a favorable toxicity profile. This compound belongs to this class of unnatural L-nucleosides, featuring an azido (B1232118) group at the 3' position which acts as a chain terminator.
Computational and theoretical studies are indispensable in the modern drug discovery pipeline, offering insights that can guide synthesis and experimental testing.[1][2] These approaches allow for the characterization of molecular properties, the prediction of biological activity, and the assessment of pharmacokinetics and toxicity at a fraction of the cost and time of traditional laboratory methods.[3][4][5]
This guide will detail the key computational protocols and theoretical considerations for the study of this compound, including conformational analysis, molecular docking, molecular dynamics simulations, and in silico ADME/Tox prediction.
Theoretical Framework: Conformational Analysis
The biological activity of a nucleoside analog is intrinsically linked to its three-dimensional structure, particularly the conformation of the furanose ring, commonly referred to as the "sugar pucker".[6][7] The sugar pucker influences the overall shape of the nucleoside and its ability to be recognized and processed by cellular kinases and viral polymerases.[7] The furanose ring is not planar and typically exists in equilibrium between two major conformational states: North (C3'-endo) and South (C2'-endo). The presence of the 3'-azido group and the L-configuration of the sugar are expected to significantly influence this equilibrium.
Quantum mechanical (QM) calculations are a powerful tool for accurately predicting the conformational preferences of nucleoside analogs.[6]
Logical Relationship of Sugar Pucker Conformations
Caption: Equilibrium between North and South sugar pucker conformations.
Computational Methodologies
A multi-faceted computational approach is typically employed to characterize novel nucleoside analogs. This workflow integrates various techniques to build a comprehensive profile of the molecule's potential as a drug candidate.
Computational Drug Discovery Workflow
Caption: A typical workflow for the computational evaluation of a nucleoside analog.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, a relevant target would be the reverse transcriptase of a target virus. Docking studies can provide initial estimates of binding affinity and highlight key interactions with active site residues.[8]
Table 1: Example Molecular Docking Results for Nucleoside Analogs against HIV-1 RT
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound-TP (hypothetical) | -8.5 to -10.0 | Asp110, Asp185, Asp186, Met184 |
| Zidovudine-TP (AZT-TP) | -9.2 | Asp110, Asp185, Asp186 |
| Lamivudine-TP (3TC-TP) | -8.8 | Asp110, Asp185, Asp186, Met184 |
Note: Data for this compound-TP is hypothetical and presented for illustrative purposes.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a system at an atomic level.[9][10] Following molecular docking, an MD simulation of the protein-ligand complex can be performed to assess the stability of the binding pose and to characterize the flexibility of the ligand and protein active site over time.[11]
Binding Free Energy Calculations
More rigorous than docking scores, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can calculate the relative binding free energy between two ligands.[12][13][14] These calculations provide a more accurate prediction of a ligand's potency and are invaluable for lead optimization.[12][14]
In Silico ADME/Tox Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a drug candidate is crucial for avoiding late-stage failures.[3][4][15] A variety of computational models, both commercial and open-source, can predict these properties based on the molecule's structure.[5][16]
Table 2: Predicted ADME/Tox Properties for this compound (Illustrative)
| Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Caco-2 Permeability (logPapp) | Low to Medium | Moderate intestinal absorption expected. |
| Human Intestinal Absorption | > 80% | Likely well-absorbed from the gut. |
| Distribution | ||
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux pumps. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |
| Excretion | ||
| Renal Excretion | High | Expected to be cleared by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |
| Ames Mutagenicity | Low risk | Not predicted to be mutagenic. |
Note: These values are illustrative and based on general characteristics of similar nucleoside analogs.
Proposed Mechanism of Action: Intracellular Activation
Like other nucleoside analogs, this compound is expected to act as a prodrug that requires intracellular phosphorylation to its active triphosphate form. This process is mediated by host cell kinases. The resulting triphosphate analog can then compete with the natural nucleotide for incorporation by viral polymerases, leading to chain termination due to the 3'-azido group.
Intracellular Activation Pathway
Caption: Proposed metabolic activation of this compound.
Detailed Computational Protocols
This section provides generalized protocols for the key computational experiments discussed. Specific parameters may need to be adjusted based on the software used and the biological system being studied.
Protocol: Conformational Analysis using Quantum Mechanics
-
Structure Preparation: Build the 3D structure of this compound using a molecular editor.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the identified conformers using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G*).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Profile: Plot the relative energies of the conformers to determine the most stable structures and the energy barriers between them.
Protocol: Molecular Docking
-
Target Preparation: Obtain the crystal structure of the target protein (e.g., viral reverse transcriptase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Prepare the 3D structure of the triphosphate form of this compound. Assign charges and define rotatable bonds.
-
Binding Site Definition: Define the binding site on the protein, typically based on the position of a co-crystallized native ligand or known active site residues.
-
Docking Execution: Run the docking algorithm using software such as AutoDock, GOLD, or Glide.[17][18]
-
Analysis of Results: Analyze the resulting docking poses and scoring functions to identify the most likely binding mode and to estimate the binding affinity. Visualize the protein-ligand interactions.
Protocol: Molecular Dynamics Simulation
-
System Setup: Use the best docked pose from the previous step. Place the protein-ligand complex in a periodic box of explicit solvent (e.g., water). Add counter-ions to neutralize the system.
-
Parameterization: Assign force field parameters to the protein, ligand, and solvent (e.g., AMBER, CHARMM, GROMOS).
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system under constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and other relevant metrics to assess binding stability.
Conclusion
While experimental data on this compound remains scarce, the computational methodologies outlined in this guide provide a robust framework for its evaluation as a potential therapeutic agent. By leveraging techniques such as quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its structural properties, target interactions, and drug-like characteristics. These in silico approaches are essential for prioritizing candidates for synthesis and experimental validation, thereby accelerating the drug discovery and development process for novel L-nucleoside analogs.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling of nucleic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Machine learning-augmented molecular dynamics simulations (MD) reveal insights into the disconnect between affinity and activation of ZTP riboswitch ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular dynamics simulations and drug discovery [escholarship.org]
- 11. Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative Binding Free Energy Calculations Applied to Protein Homology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 3'-Azido-3'-deoxy-β-L-uridine in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3'-Azido-3'-deoxy-β-L-uridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific conjugation of this L-nucleoside analog to a wide variety of alkyne-containing molecules. The resulting 1,2,3-triazole-linked conjugates have significant potential in drug discovery and development, particularly in the fields of antiviral and anticancer research.[1]
The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal method for creating novel bioconjugates.[2] 3'-Azido-3'-deoxy-β-L-uridine serves as a key building block in this context, allowing for the introduction of a nucleoside moiety with potential biological activity.
Applications in Drug Discovery
The synthesis of nucleoside analogs is a cornerstone of therapeutic development. The triazole ring formed during the click reaction is not just a linker but can also act as a pharmacophore, potentially enhancing the biological activity of the parent nucleoside.
-
Antiviral Agents: Azido-nucleosides, such as the related compound 3'-azido-3'-deoxythymidine (AZT), are well-known for their antiviral properties, primarily through the inhibition of viral reverse transcriptase.[3][4] By using CuAAC, 3'-Azido-3'-deoxy-β-L-uridine can be conjugated to various molecular scaffolds to develop novel antiviral candidates with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
-
Anticancer Therapeutics: Purine and pyrimidine (B1678525) nucleoside analogs are widely used in cancer chemotherapy.[1] They can interfere with DNA synthesis and induce apoptosis in cancer cells.[1] Click chemistry provides a modular approach to synthesize libraries of L-uridine conjugates for screening against various cancer cell lines.
-
Bioconjugation: This nucleoside can be "clicked" onto biomolecules such as peptides, proteins, or oligonucleotides to study biological processes or for targeted drug delivery.[5][6][7]
Experimental Protocols
The following protocols are provided as a starting point and can be optimized for specific substrates and applications.
Protocol 1: General CuAAC Reaction for Small Molecule Conjugation
This protocol is adapted from efficient methods for the synthesis of similar 3'-triazolyl-3'-deoxynucleosides and is suitable for conjugating 3'-Azido-3'-deoxy-β-L-uridine with a variety of terminal alkynes.[8]
Materials:
-
3'-Azido-3'-deoxy-β-L-uridine
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[9]
-
Solvent: tert-Butanol/Water (1:1, v/v) or other suitable solvent systems like DMSO/water.
-
Reaction vessel (e.g., microwave vial or standard round-bottom flask)
Procedure:
-
In a reaction vessel, dissolve 3'-Azido-3'-deoxy-β-L-uridine (1.0 eq) and the alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Add copper(II) sulfate pentahydrate (0.1 eq) and the ligand (TBTA or THPTA, 0.1 eq).
-
Add a freshly prepared solution of sodium ascorbate (0.2-0.5 eq) in water to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reactions are typically complete within 1 to 24 hours.[10] For faster reactions, microwave irradiation can be employed, often reducing reaction times to minutes.[10]
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted triazole product.
Protocol 2: CuAAC for Bioconjugation to a Protein
This protocol outlines a general procedure for labeling a protein containing an alkyne handle with 3'-Azido-3'-deoxy-β-L-uridine.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
3'-Azido-3'-deoxy-β-L-uridine
-
Premixed solution of CuSO₄ and THPTA ligand (water-soluble)[11]
-
Sodium ascorbate
-
Aminoguanidine (B1677879) (optional, to minimize oxidative damage to the protein)[12]
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of 3'-Azido-3'-deoxy-β-L-uridine in a compatible solvent like DMSO.
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with a 10-50 fold molar excess of 3'-Azido-3'-deoxy-β-L-uridine from the stock solution.
-
Add the premixed CuSO₄/THPTA solution to a final copper concentration of 50-250 µM.[11] A 5:1 ligand-to-copper ratio is commonly used.[11]
-
If using, add aminoguanidine to a final concentration of approximately 5 mM.[11][12]
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 5 mM.[11][12]
-
Gently mix the solution and allow it to react at room temperature for 1-4 hours. Protect from light if working with fluorescently-tagged molecules.
-
Upon completion, the conjugated protein can be purified from excess reagents using dialysis against a suitable buffer or by size-exclusion chromatography.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for CuAAC reactions involving azido-nucleosides, based on literature for the closely related 3'-azido-3'-deoxythymidine.[8] Similar results can be expected for the L-uridine analog under optimized conditions.
| Alkyne Substrate | Reaction Time (h) | Catalyst System | Solvent | Yield (%) |
| Phenylacetylene | 1 | CuSO₄/NaAsc/TBTA | t-BuOH/H₂O | 95 |
| Propargyl alcohol | 1.5 | CuSO₄/NaAsc/TBTA | t-BuOH/H₂O | 100 |
| 1-Octyne | 2 | CuSO₄/NaAsc/TBTA | t-BuOH/H₂O | 85 |
| 4-Ethynylanisole | 1 | CuSO₄/NaAsc/TBTA | t-BuOH/H₂O | 92 |
| Propargyl bromide | 3 | CuSO₄/NaAsc/TBTA | t-BuOH/H₂O | 71 |
Table 1: Representative yields for CuAAC reactions with 3'-azido-3'-deoxynucleosides. Data adapted from studies on the thymidine (B127349) analog, which is expected to have similar reactivity.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed click chemistry reaction between 3'-Azido-3'-deoxy-β-L-uridine and an alkyne-containing molecule.
Caption: General workflow for CuAAC conjugation.
Application Logic in Drug Discovery
This diagram shows the logical pathway for using 3'-Azido-3'-deoxy-β-L-uridine in a drug discovery context to generate and screen novel therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 3'-Azido-3'-deoxy-β-L-uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-β-L-uridine is a synthetic nucleoside analog that serves as a valuable chemical tool in bioconjugation and drug development. As an L-nucleoside, it offers potential advantages in terms of metabolic stability and resistance to degradation by nucleases compared to its natural D-enantiomer counterparts. The presence of a 3'-azido group makes it an ideal substrate for bioorthogonal chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
SPAAC is a powerful "click chemistry" reaction that enables the covalent ligation of an azide-modified molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[1][2][3] This biocompatibility makes SPAAC an excellent choice for applications in living systems, including cell-surface labeling, metabolic incorporation studies, and the development of targeted therapeutics.[4][5][6]
These application notes provide an overview of the utility of 3'-Azido-3'-deoxy-β-L-uridine in SPAAC reactions and detailed protocols for its use in labeling and bioconjugation.
Principle of the Reaction
The SPAAC reaction is a [3+2] cycloaddition between an azide (B81097) and a strained cyclooctyne (B158145). The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and in aqueous environments without a catalyst.[2] 3'-Azido-3'-deoxy-β-L-uridine can be incorporated as a chemical reporter into nucleic acids or attached to other biomolecules. Subsequent reaction with a strained alkyne conjugated to a probe (e.g., a fluorophore, biotin, or drug molecule) allows for specific and efficient labeling.
Data Presentation
Table 1: Physicochemical Properties of 3'-Azido-3'-deoxy-β-L-uridine
| Property | Value | Reference |
| CAS Number | 2095417-28-8 | [7] |
| Molecular Formula | C₉H₁₁N₅O₅ | [8] |
| Molecular Weight | 269.21 g/mol | [8] |
| Purity | Typically >98% | [8] |
| Storage | Store at -20°C for 1 year or -80°C for 2 years. | [7] |
Table 2: Kinetic and Yield Data for SPAAC Reactions with Azido-Nucleosides
The following data, derived from studies on structurally similar azido-nucleosides, provide expected performance parameters for SPAAC reactions involving 3'-Azido-3'-deoxy-β-L-uridine. Reaction rates and yields are highly dependent on the specific strained alkyne used, as well as solvent and temperature conditions.
| Strained Alkyne | Azido-Nucleoside Analog | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Yield | Solvent System | Reference |
| Cyclooctyne (OCT) | 8-Azidoadenosine | 0.11 | 3 hours | Quantitative | Acetonitrile (B52724)/Water (3:1) | |
| Dibenzocyclooctyne (DBCO) | 5-Azidouridine | Not explicitly stated, but faster than OCT | < 5 minutes | Quantitative | Acetonitrile/Water | [9] |
| Monofluorocyclooctyne (MFCO) | 8-Azidoadenosine | Not explicitly stated | 3 hours | Quantitative | Polar protic solvents | [9] |
| Bicyclononyne (BCN) | General Azides | Slower than DBCO | > 30 minutes | High | Aqueous buffers |
Mandatory Visualizations
Caption: SPAAC Reaction Mechanism with 3'-Azido-3'-deoxy-β-L-uridine.
Caption: General Experimental Workflow for SPAAC Ligation.
Caption: Application in Metabolic Labeling and Imaging of Nascent RNA.
Experimental Protocols
Protocol 1: General SPAAC Ligation of 3'-Azido-3'-deoxy-β-L-uridine with a DBCO-Fluorophore
This protocol describes a general procedure for conjugating 3'-Azido-3'-deoxy-β-L-uridine to a DBCO-functionalized fluorescent dye. This can be adapted for other DBCO-containing molecules.
Materials:
-
3'-Azido-3'-deoxy-β-L-uridine
-
DBCO-functionalized fluorophore (e.g., DBCO-Cy5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Purification system (e.g., HPLC with a C18 column)
-
Analytical instruments (e.g., Mass Spectrometer, UV-Vis Spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3'-Azido-3'-deoxy-β-L-uridine in DMSO or PBS.
-
Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO. Store protected from light.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, add 1.0 to 1.5 molar equivalents of the 3'-Azido-3'-deoxy-β-L-uridine stock solution relative to the DBCO-fluorophore.
-
Add 1.0 molar equivalent of the DBCO-fluorophore stock solution.
-
Adjust the final reaction volume with a suitable solvent system. Common choices include PBS with up to 20% DMSO or an ethanol/water mixture (e.g., 3:2 v/v).[1] The final concentration of reactants should typically be in the range of 1-10 mM.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1 to 4 hours. Reactions with DBCO are often rapid and may reach completion in under an hour.
-
The reaction progress can be monitored by the decrease in the characteristic UV absorbance of DBCO at approximately 310 nm.[3]
-
-
Purification:
-
Purify the resulting fluorescently-labeled nucleoside conjugate from unreacted starting materials using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a suitable gradient of acetonitrile in water (with 0.1% TFA) to elute the product from a C18 column.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight of the conjugate.
-
Further structural confirmation can be obtained via NMR spectroscopy if sufficient material is available.
-
Quantify the product using UV-Vis spectroscopy, measuring the absorbance of the fluorophore at its maximum wavelength.
-
Protocol 2: Metabolic Labeling of Nascent RNA in Cultured Cells
This protocol outlines a workflow for metabolically incorporating 3'-Azido-3'-deoxy-β-L-uridine into the RNA of cultured mammalian cells, followed by fluorescent detection via SPAAC. This approach is analogous to methods using other azido-nucleosides.[4][6][10]
Materials:
-
Mammalian cells (e.g., HeLa, MCF-7) in culture
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3'-Azido-3'-deoxy-β-L-uridine
-
DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency on coverslips in a multi-well plate.
-
Prepare a stock solution of 3'-Azido-3'-deoxy-β-L-uridine in sterile PBS or DMSO.
-
Add the azido-nucleoside to the cell culture medium to a final concentration of 0.1 to 1 mM. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Incubate the cells for a period ranging from 30 minutes to 24 hours to allow for metabolic incorporation into newly synthesized RNA.[6]
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.
-
-
SPAAC Ligation (Click Reaction):
-
Wash the permeabilized cells twice with wash buffer.
-
Prepare the click reaction cocktail. For each coverslip, dilute the DBCO-fluorophore stock solution in wash buffer to a final concentration of 10-50 µM.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with wash buffer.
-
If desired, counterstain the nuclei by incubating with a solution of Hoechst 33342 in PBS for 15-30 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the fluorescently labeled nascent RNA using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and nuclear stain.
-
Conclusion
3'-Azido-3'-deoxy-β-L-uridine is a versatile chemical probe for leveraging the power of strain-promoted azide-alkyne cycloaddition. Its utility in creating stable bioconjugates without the need for toxic catalysts makes it an invaluable tool for researchers in chemical biology and drug development. The protocols provided herein offer a foundation for the application of this nucleoside analog in a variety of experimental contexts, from simple conjugation to complex cellular imaging.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3'-Azido-3'-deoxy-beta-L-uridine - MedChem Express [bioscience.co.uk]
- 9. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application of 3'-Azido-3'-deoxy-beta-L-uridine in Nascent Transcript Sequencing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a real-time snapshot of gene expression, offering invaluable insights into the dynamics of transcription, co-transcriptional processing, and RNA turnover. Metabolic labeling of newly synthesized RNA with nucleoside analogs is a powerful technique for their selective isolation and analysis. 3'-Azido-3'-deoxy-beta-L-uridine is a uridine (B1682114) analog that can be metabolically incorporated into newly transcribed RNA. The presence of the 3'-azido group acts as a bioorthogonal handle, permitting the selective chemical modification of the labeled RNA through "click chemistry" for subsequent purification and sequencing. This allows for a detailed investigation of the transcriptome at a specific moment in time.
The utilization of the L-configuration in this nucleoside analog is a key feature. While most biological systems utilize D-nucleosides, L-nucleosides are often more resistant to degradation by cellular enzymes. This property may influence the metabolic activation and incorporation of this compound, potentially offering a different kinetic profile compared to its D-isomer. Researchers should be aware that the efficiency of phosphorylation by cellular kinases and subsequent incorporation by RNA polymerases might differ and would require empirical validation.
Principle of the Method
The methodology for using this compound in nascent transcript sequencing is a multi-step process that begins with the introduction of the nucleoside analog to living cells.
-
Metabolic Labeling: Cells are cultured in the presence of this compound. The cell's nucleoside salvage pathway is anticipated to convert the analog into its triphosphate form. This modified nucleotide is then a substrate for RNA polymerases, which incorporate it into elongating RNA chains in place of the natural uridine triphosphate (UTP).
-
Bioorthogonal Ligation (Click Chemistry): The azido (B1232118) group incorporated into the nascent RNA is chemically inert within the cellular environment. Following total RNA isolation, the azide-tagged transcripts can be specifically and efficiently conjugated to a reporter molecule, such as biotin (B1667282), using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Enrichment and Sequencing: The biotinylated nascent RNA can then be selectively captured using streptavidin-coated magnetic beads, thus separating it from the pre-existing, unlabeled RNA population. The enriched nascent RNA is then used as a template for next-generation sequencing library preparation and subsequent analysis.
Data Presentation
Quantitative data for the direct incorporation and effects of this compound are not extensively available in the public domain. The following tables provide a template for the types of quantitative data that should be generated during the empirical validation of this compound. For illustrative purposes, data from the closely related compound 3'-azido-3'-deoxythymidine (AZT), a known reverse transcriptase inhibitor, is included to provide context on potential cellular effects, although it should be noted that AZT primarily affects DNA synthesis.
Table 1: Proposed Optimization of Labeling Conditions
| Parameter | Range to Test | Optimal (Example) | Notes |
| Concentration (µM) | 10 - 500 | 100 | To be determined empirically for each cell line to balance labeling efficiency and cytotoxicity. |
| Labeling Time (hours) | 0.5 - 8 | 2 | Dependent on the biological question; shorter times for capturing immediate transcriptional responses. |
| Cell Density (cells/mL) | Varies by cell line | 2 x 10^6 | Ensure cells are in the logarithmic growth phase. |
Table 2: Potential Cytotoxicity Profile (based on AZT data)
| Compound | Cell Line | IC50 (µM) after 5-day exposure | Effect on Cell Cycle | Reference |
| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 | 55 | Increased percentage of cells in S phase. | [1] |
| 3'-azido-3'-deoxythymidine (AZT) | HL60 | 5-100 (concentration-dependent prolongation of cell doubling time) | Prolongation of the S phase. | [2] |
| 3'-azido-3'-deoxythymidine (AZT) | HO-8910 | >0.5 mM (inhibitory effect) | Inhibition of proliferation. | [3] |
Experimental Protocols
The following are detailed proposed protocols for the application of this compound in nascent transcript sequencing. These are based on established methods for similar azido-modified nucleosides and should be optimized for the specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Nascent RNA
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Pre-warm the complete cell culture medium to 37°C. Add the this compound stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 100 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting and Lysis: a. After incubation, place the culture dish on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add TRIzol reagent directly to the plate and lyse the cells by pipetting up and down.
-
Total RNA Isolation: Proceed with total RNA isolation according to the TRIzol manufacturer's protocol or other preferred RNA extraction method. Ensure the use of nuclease-free water and reagents.
Protocol 2: Biotinylation of Azide-Labeled RNA via Click Chemistry (CuAAC)
Materials:
-
Total RNA containing this compound
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Nuclease-free water
-
RNA purification columns or magnetic beads
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following on ice:
-
5-50 µg of total RNA
-
Nuclease-free water to a final volume of X µL (to be adjusted based on other component volumes)
-
Alkyne-Biotin (to a final concentration of 50 µM)
-
Pre-mixed CuSO4:Ligand solution (e.g., 50 µM CuSO4, 250 µM THPTA final concentrations)
-
-
Initiation of Reaction: Add freshly prepared Sodium Ascorbate to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
RNA Purification: Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or magnetic beads to remove unreacted components. Elute the RNA in nuclease-free water.
Protocol 3: Enrichment of Biotinylated Nascent RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween 20)
-
Low Salt Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., Freshly prepared 100 mM Dithiothreitol (DTT) if using cleavable biotin, or heat elution)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Resuspend the washed beads in Binding/Wash Buffer. Add the purified biotinylated RNA to the beads and incubate for 30 minutes at room temperature with gentle rotation.
-
Washing: a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads three times with high-salt Binding/Wash Buffer. c. Wash the beads twice with Low Salt Wash Buffer.
-
Elution: Elute the captured nascent RNA from the beads. The method of elution will depend on the type of biotin linker used. For non-cleavable linkers, heat elution (e.g., 95°C for 5 minutes) followed by immediate placement on ice can be used.
-
Final Purification: Purify the eluted RNA using an appropriate RNA cleanup method to prepare it for downstream applications.
Protocol 4: Library Preparation and Sequencing
Materials:
-
Enriched nascent RNA
-
Next-generation sequencing library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
Procedure:
-
RNA Fragmentation: Fragment the enriched nascent RNA to the desired size for sequencing.
-
cDNA Synthesis: Synthesize first and second-strand cDNA from the fragmented RNA.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded cDNA.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.
-
Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing on an appropriate platform.
Mandatory Visualizations
References
- 1. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effects of 3'-azido-3'-deoxythymidine on the cell cycle of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
3'-Azido-3'-deoxy-beta-L-uridine for labeling viral RNA in infected cells
Topic: Metabolic Labeling of Viral RNA in Infected Cells using Nucleoside Analogs and Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Visualizing newly synthesized viral RNA within infected host cells is crucial for understanding the viral life cycle, including replication and transcription mechanisms. A powerful and widely adopted method for this is metabolic labeling, which involves introducing a modified nucleoside analog that is incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This analog contains a bioorthogonal functional group (an azide (B81097) or an alkyne) that can be subsequently detected with high specificity and sensitivity using "click chemistry."
While the prompt specifically inquired about 3'-Azido-3'-deoxy-beta-L-uridine, the current body of scientific literature extensively documents a methodologically similar and highly effective approach using an alkyne-modified uridine (B1682114) analog, 5-ethynyluridine (B57126) (EU) . Studies on the L-isomers of azide-modified nucleosides have shown they may exhibit weak or no incorporation by viral polymerases, potentially limiting their utility for robust RNA labeling.[1][2] Therefore, these application notes will focus on the well-established protocol for labeling viral RNA with 5-ethynyluridine (EU) and its subsequent detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. This method is broadly applicable to a variety of RNA viruses.[3][4][5]
The general principle involves two steps:
-
Metabolic Labeling: The cell-permeable EU is added to the culture medium of infected cells. The viral RdRp incorporates EU into newly synthesized viral RNA strands. To enhance specificity for viral RNA, cellular transcription can be suppressed using inhibitors like Actinomycin D, as most viral RdRps are insensitive to it.[4]
-
Click Chemistry Detection: After labeling, the cells are fixed and permeabilized. The ethynyl (B1212043) group on the incorporated EU is then covalently linked to a fluorescently labeled azide (e.g., Alexa Fluor azide) through a click reaction. This results in highly specific and sensitive visualization of the nascent viral RNA.[3][6]
Mechanism of Viral RNA Labeling and Detection
The workflow for labeling and detecting viral RNA using 5-ethynyluridine (EU) is depicted below. EU is first converted to its triphosphate form (EU-TP) within the cell and then used as a substrate by the viral RNA-dependent RNA polymerase (RdRp), leading to its incorporation into the growing viral RNA chain. Subsequent detection is achieved via a click reaction with a fluorescent azide.
Caption: General workflow for metabolic labeling and detection of viral RNA.
Quantitative Data Summary
The following tables summarize typical concentrations and experimental parameters for viral RNA labeling using 5-ethynyluridine. These values may require optimization depending on the specific virus, cell line, and experimental goals.
Table 1: Reagent Concentrations for Viral RNA Labeling
| Reagent | Typical Concentration | Purpose | Reference(s) |
| 5-Ethynyluridine (EU) | 0.1 - 2 mM | Metabolic labeling of nascent RNA | [4] |
| Actinomycin D | 5 - 20 µM | Inhibition of host cell transcription | [4] |
| Fluorescent Azide | 2 - 20 µM | Detection of EU-labeled RNA | [3] |
| Copper(II) Sulfate (CuSO₄) | 1 mM | Catalyst for CuAAC reaction | [3] |
| Ascorbic Acid | 100 mM | Reducing agent for Cu(I) generation | [3] |
Table 2: Cytotoxicity and Antiviral Activity of Related Azido-Nucleosides
Note: This data is for related antiviral compounds and is provided for context. Cytotoxicity for EU in the context of labeling is generally low for the short incubation times used.[4]
| Compound | Cell Line | IC₅₀ (Antiviral) | CC₅₀ (Cytotoxicity) | Reference(s) |
| 3'-azido-ddG | Primary Lymphocytes | 0.19 - 2.1 µM | > 50 µM | [7] |
| 3'-azido-ddA | Primary Lymphocytes | 0.36 - 10 µM | > 100 µM | [7] |
| Zidovudine (AZT) | Stimulated PBMCs | - | Lower than in resting PBMCs | [8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA in Adherent Cells
This protocol describes the labeling of newly synthesized viral RNA in adherent cells grown on coverslips, followed by detection for fluorescence microscopy.
Materials:
-
Virus stock of interest
-
Adherent host cells (e.g., Vero E6, A549)
-
Glass coverslips
-
Cell culture medium
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click chemistry detection reagents (see Protocol 2)
Procedure:
-
Seed host cells on sterile glass coverslips in a multi-well plate to achieve desired confluency at the time of infection.
-
Infect the cells with the virus at a suitable multiplicity of infection (MOI) and incubate for the desired period to allow for viral RNA synthesis to begin.
-
(Optional) To specifically label viral RNA, add Actinomycin D to the culture medium to a final concentration of 5-20 µM and incubate for 1 hour prior to labeling.[4]
-
Add EU to the culture medium to a final concentration of 0.5-1 mM. Incubate for 1-2 hours at 37°C. The optimal labeling time may vary depending on the virus replication kinetics.
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
The coverslips are now ready for the click chemistry detection protocol.
Protocol 2: Click Chemistry (CuAAC) Detection of EU-Labeled Viral RNA
This protocol is for the detection of EU-labeled RNA in fixed and permeabilized cells on coverslips.
Materials:
-
Coverslips with fixed and permeabilized cells (from Protocol 1)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide), 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 100 mM stock in nuclease-free water
-
Ascorbic acid, 1 M stock in nuclease-free water (prepare fresh)
-
100 mM Tris buffer, pH 8.5
-
Nuclease-free water
-
DAPI solution for nuclear counterstaining
-
Mounting medium
Procedure:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume per coverslip, mix the following in order:
-
85 µL 100 mM Tris buffer (pH 8.5)
-
1 µL CuSO₄ (final concentration 1 mM)
-
0.2 µL Fluorescent azide stock (final concentration 20 µM)
-
10 µL Ascorbic acid (final concentration 100 mM)
-
Note: The ascorbic acid must be added last to initiate the reaction.
-
-
Place the coverslips in a humidified chamber, cell-side up.
-
Add 50-100 µL of the click reaction cocktail to each coverslip, ensuring the cell monolayer is completely covered.[3]
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the coverslips three times with PBS.
-
(Optional) Counterstain the cell nuclei with DAPI for 5 minutes.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the labeled viral RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Visualization of the Click Reaction Mechanism
The core of the detection step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne of the incorporated EU reacts with the azide of the fluorescent probe to form a stable triazole linkage.
Caption: The CuAAC "click" reaction for labeling viral RNA.
Concluding Remarks
Metabolic labeling of nascent viral RNA with 5-ethynyluridine followed by click chemistry is a robust and versatile method for studying viral replication. It offers a non-radioactive, highly sensitive, and specific alternative to traditional techniques. While this compound is not commonly used for this application, the principles of metabolic labeling and bioorthogonal chemistry are continually evolving, and future studies may identify azide-modified nucleosides that are efficiently incorporated by viral polymerases. Researchers should always optimize labeling conditions for their specific virus-host cell system to achieve the best results.
References
- 1. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent trends in click chemistry as a promising technology for virus-related research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Human Immunodeficiency Virus Activity, Cross-Resistance, Cytotoxicity, and Intracellular Pharmacology of the 3′-Azido-2′,3′-Dideoxypurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Cytotoxicity of 3'-Azido-3'-deoxy-beta-L-uridine in Cell Culture using a Colorimetric MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Azido-3'-deoxy-beta-L-uridine is a nucleoside analog. Like other molecules in its class, its therapeutic potential is intrinsically linked to its effect on cell viability and proliferation. Nucleoside analogs often function by interfering with DNA and RNA synthesis, making them valuable candidates for antiviral and anticancer therapies.[1] A critical step in the evaluation of such compounds is the precise determination of their cytotoxic effects. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The principle of the assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan (B1609692) product.[2][4] The concentration of the resulting formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[4][5]
Mechanism of Action of Related Nucleoside Analogs
The cytotoxicity of many nucleoside analogs, such as the well-studied 3'-azido-3'-deoxythymidine (AZT), stems from their intracellular activation via phosphorylation to their triphosphate form.[6] This active metabolite then acts as a competitive inhibitor of cellular enzymes like DNA polymerase.[7][8] Incorporation of the analog into a growing DNA strand leads to chain termination, halting DNA replication and ultimately inducing cell death.[1][6] It is presumed that this compound may follow a similar mechanism, inhibiting nucleic acid synthesis and leading to cytotoxicity.
Caption: Proposed mechanism of this compound cytotoxicity.
Data Presentation
The primary output of a cytotoxicity assay is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table provides illustrative data for the cytotoxicity of this compound against various human cancer cell lines after a 72-hour exposure.
| Cell Line | Tissue of Origin | IC50 (µM) [Illustrative] |
| HCT-116 | Colon Carcinoma | 25.5 |
| HeLa | Cervical Cancer | 42.1 |
| MCF-7 | Breast Adenocarcinoma | 68.3 |
| A549 | Lung Carcinoma | 33.7 |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally for each specific cell line and set of conditions. A study on the related compound AZT in the HCT-8 colon tumor cell line showed an IC50 of 55 µM after a 5-day exposure.[9]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cell lines cultured in 96-well plates.
Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line (e.g., HCT-116, HeLa).
-
Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO or sterile PBS).
-
MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store protected from light at 4°C.[4]
-
Solubilization Buffer: 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Orbital shaker.
-
Caption: Workflow for the MTT-based cytotoxicity assay.
Procedure
Day 1: Cell Seeding
-
Harvest and count cells from a sub-confluent culture flask. Ensure cell viability is >95%.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in pre-warmed culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[10]
-
Include wells for "cells + vehicle" (control) and "medium only" (background).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range might be from 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the corresponding compound dilutions to the treatment wells. Add 100 µL of medium containing the same concentration of vehicle (e.g., DMSO) to the control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]
Day 4/5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[2][5] The final MTT concentration will be approximately 0.45-0.5 mg/mL.[5]
-
Mix gently by tapping the plate.
-
Incubate the plate for 2 to 4 hours at 37°C.[5] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
After the incubation, add 100 µL of Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4] For some solubilizers, an overnight incubation may be required.[2]
Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[2][4]
-
Data Calculation:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
-
IC50 Determination: Plot the % Viability against the log concentration of the compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Conclusion
The MTT assay provides a robust and reliable method for quantifying the cytotoxic effects of this compound. The detailed protocol and workflow provided herein offer a standardized approach for researchers in drug discovery and development to obtain reproducible data on compound efficacy. Accurate determination of cytotoxicity is a fundamental step in characterizing the pharmacological profile of novel nucleoside analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3'-Azido-3'-deoxythymidine (AZT) is a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for the Purification of 3'-Azido-3'-deoxy-beta-L-uridine Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of RNA labeled with 3'-Azido-3'-deoxy-beta-L-uridine (3'-Azido-L-uridine). This modification enables the use of "click chemistry" for a variety of downstream applications, including the study of RNA localization, dynamics, and interactions.[1][2] The purification of this modified RNA is a critical step to ensure the success of subsequent experiments by removing unlabeled RNA, excess labeling reagents, and other contaminants.
The following sections detail three common and effective methods for the purification of 3'-azido labeled RNA: High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), and Denaturing Polyacrylamide Gel Electrophoresis (PAGE).
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on factors such as the length of the RNA, the required purity, the downstream application, and available equipment. The following table summarizes key quantitative parameters for each method to aid in selection.
| Purification Method | Typical Recovery Rate | Purity (A260/A280) | Purity (A260/A230) | Resolution | Throughput | Key Advantages | Key Disadvantages |
| HPLC (Reverse-Phase Ion-Pairing) | 60-85% | 1.9 - 2.1 | > 2.0 | High (can separate single nucleotide differences)[3] | Low to Medium | High purity and resolution, automated.[3] | Requires specialized equipment, potential for loss of material. |
| Solid-Phase Extraction (Oligo-dT) | 70-95% | 1.8 - 2.0 | > 1.8 | Moderate | High | Rapid, scalable, good for mRNA.[4] | Specific to polyadenylated RNA, may not remove all truncated forms. |
| Denaturing PAGE | 30-60% | 1.8 - 2.0 | > 1.8 | High (single nucleotide resolution)[5] | Low | High resolution for small RNAs, visual confirmation of product size.[5] | Labor-intensive, potential for contamination from gel matrix, lower recovery.[5] |
Experimental Workflows
Overall Workflow for 3'-Azido-L-uridine Labeled RNA Studies
Caption: General workflow from RNA labeling to downstream analysis.
Detailed Purification Workflow
Caption: Selection of purification methods for labeled RNA.
Experimental Protocols
Protocol 1: Purification by Reverse-Phase Ion-Pairing HPLC
High-performance liquid chromatography offers high-resolution separation of oligonucleotides.[6] Ion-pair reverse-phase HPLC is particularly effective for purifying chemically modified RNA.[3][7] This method can effectively remove contaminants and separate labeled from unlabeled species.[8]
Materials:
-
Crude 3'-Azido-L-uridine labeled RNA
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA, pH 7.0, in 25% acetonitrile
-
RNase-free water
-
Ethanol (B145695) (molecular biology grade)
-
3 M Sodium acetate, pH 5.2
Procedure:
-
Sample Preparation: Resuspend the crude RNA pellet in RNase-free water.
-
HPLC Setup:
-
Equilibrate the C18 column with a mixture of Buffer A and Buffer B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Injection and Elution:
-
Inject the RNA sample onto the column.
-
Elute the RNA using a linear gradient of Buffer B. A typical gradient might be from 5% to 65% Buffer B over 30 minutes. The optimal gradient may need to be determined empirically.[8]
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length labeled RNA product.
-
Desalting and Precipitation:
-
Pool the fractions containing the purified RNA.
-
Add 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
Quantification and Quality Control:
Protocol 2: Purification by Solid-Phase Extraction (Oligo-dT)
This method is ideal for the purification of polyadenylated (poly-A) 3'-azido labeled mRNA. It utilizes oligo(dT) ligands immobilized on a solid support to capture the mRNA via its poly-A tail.[4]
Materials:
-
Oligo(dT) cellulose (B213188) or magnetic beads
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl, 2 mM EDTA)
-
Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Sample Preparation: Resuspend the crude labeled RNA in RNase-free water.
-
Binding:
-
Heat the RNA sample to 65°C for 5 minutes to denature secondary structures, then immediately place on ice.
-
Add an equal volume of 2X Binding/Wash Buffer.
-
Add the oligo(dT) resin and incubate at room temperature with gentle mixing for 10-15 minutes to allow hybridization.
-
-
Washing:
-
Pellet the resin by centrifugation or using a magnetic stand.
-
Discard the supernatant containing unlabeled RNA and other contaminants.
-
Wash the resin two to three times with 1X Binding/Wash Buffer.
-
-
Elution:
-
Resuspend the resin in pre-warmed (65-70°C) Elution Buffer.
-
Incubate for 2-5 minutes to release the mRNA.
-
Pellet the resin and carefully transfer the supernatant containing the purified mRNA to a new RNase-free tube.
-
-
Ethanol Precipitation (Optional but Recommended): Precipitate the eluted RNA as described in Protocol 1, step 5, to concentrate the sample and remove any residual salts.
-
Quantification and Quality Control: Assess the concentration, purity, and integrity of the purified RNA as described in Protocol 1, step 6.
Protocol 3: Purification by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a high-resolution method suitable for purifying small to medium-sized 3'-azido labeled RNAs (up to ~600 nucleotides).[5] It separates RNA molecules based on their size.
Materials:
-
Denaturing polyacrylamide gel (containing 7-8 M urea)
-
1X TBE Buffer (Tris-borate-EDTA)
-
2X RNA Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, bromophenol blue, xylene cyanol)
-
Gel Elution Buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA, 0.1% SDS)
-
RNase-free water, tubes, and pipette tips
-
UV transilluminator or fluorescent stain for visualization
Procedure:
-
Sample Preparation: Resuspend the crude labeled RNA in RNase-free water and mix with an equal volume of 2X RNA Loading Buffer.
-
Denaturation: Heat the sample at 95°C for 3-5 minutes and then immediately place on ice.
-
Electrophoresis:
-
Load the denatured sample onto the denaturing polyacrylamide gel.
-
Run the gel in 1X TBE buffer until the desired separation is achieved, as indicated by the migration of the tracking dyes.
-
-
Visualization and Excision:
-
Elution (Crush and Soak Method):
-
Place the gel slice into a microcentrifuge tube and crush it using a sterile pipette tip.
-
Add Gel Elution Buffer to cover the crushed gel pieces.
-
Incubate at room temperature or 37°C for several hours to overnight on a rotator.[11]
-
-
RNA Recovery:
-
Centrifuge the tube to pellet the gel debris.
-
Carefully transfer the supernatant to a new tube.
-
Perform an ethanol precipitation as described in Protocol 1, step 5, to recover the purified RNA.
-
-
Quantification and Quality Control: Assess the concentration, purity, and integrity of the purified RNA as described in Protocol 1, step 6.
Downstream Analysis: Click Chemistry
Once the 3'-azido-L-uridine labeled RNA is purified, it is ready for downstream applications, which are typically initiated by a "click" reaction. The azide (B81097) group on the RNA is reacted with a molecule containing a terminal alkyne in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne (B158145) in a copper-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[2][12][13] This allows for the covalent attachment of various probes, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or other moieties for functional studies.
Signaling Pathway for Click Chemistry Reaction
Caption: The click chemistry reaction for labeling of 3'-azido RNA.
By following these detailed protocols and considering the comparative data, researchers can effectively purify this compound labeled RNA for a wide range of downstream analyses, ultimately advancing research in RNA biology and drug development.
References
- 1. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. High-performance liquid chromatography purification of chemically modified RNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitating RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 11. youtube.com [youtube.com]
- 12. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with 3'-Azido-3'-deoxy-beta-L-uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-beta-L-uridine (Azu-L-U) is a modified nucleoside analog that serves as a powerful tool for probing cellular biosynthesis. Due to the presence of an azido (B1232118) moiety, Azu-L-U, once incorporated into nascent biopolymers by cellular enzymes, can be covalently labeled with a fluorescent probe via "click chemistry." This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) offers a highly specific and sensitive method for detection.[1][2] The subsequent analysis by flow cytometry enables the precise quantification of cellular proliferation (DNA synthesis) or transcription (RNA synthesis) at the single-cell level.
The key advantage of the click chemistry approach is its mild reaction conditions, which preserve cell integrity and epitopes for multiplex analysis with antibodies against surface and intracellular markers.[3][4] This is a significant improvement over traditional methods like BrdU incorporation, which require harsh DNA denaturation steps that can compromise sample quality.[3][4][5]
Principle of the Method
The workflow involves three main steps:
-
Labeling: Cells are incubated with Azu-L-U, which is actively incorporated into newly synthesized nucleic acids (DNA or RNA) by cellular polymerases.
-
Fixation and Permeabilization: Cells are fixed to preserve their cellular state and then permeabilized to allow the click chemistry reagents to enter the cell.
-
Click Reaction and Staining: A fluorescently-labeled alkyne probe is covalently attached to the incorporated Azu-L-U. Additional stains, such as DNA content dyes or antibodies, can be included for multi-parameter analysis.
-
Flow Cytometry Analysis: The fluorescence of individual cells is measured using a flow cytometer to quantify the level of Azu-L-U incorporation.
Diagrams
Caption: Experimental workflow for Azu-L-U labeling and analysis.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Fluorescence Microscopy Detection of 3'-Azido-3'-deoxy-beta-L-uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the detection of the nucleoside analog 3'-Azido-3'-deoxy-beta-L-uridine following its incorporation into cellular RNA. This method utilizes the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," to fluorescently label and visualize nascent RNA in fixed cells.[1][2] This technique offers a powerful tool for studying RNA synthesis and turnover in various biological contexts. The protocol is designed for fluorescence microscopy applications and provides a framework for quantitative analysis.
Principle
The detection of this compound is a two-step process. First, the azide-modified uridine (B1682114) analog is introduced to cells in culture, where it is taken up and metabolized by cellular pathways. It is then incorporated into newly synthesized RNA by RNA polymerases.[2]
Following incorporation, the cells are fixed and permeabilized to allow access of the detection reagents. The azide (B81097) group within the incorporated nucleoside is then covalently ligated to a fluorescently labeled alkyne probe via a click chemistry reaction. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular components.[1][2] The resulting fluorescent signal, localized to the sites of new RNA synthesis, can then be visualized and quantified using fluorescence microscopy.
Signaling Pathway and Experimental Workflow
The metabolic incorporation of this compound into cellular RNA is hypothesized to follow the established nucleoside salvage pathway. The experimental workflow then proceeds through cell treatment, fixation, permeabilization, and the click chemistry reaction, culminating in fluorescence imaging.
Experimental Protocols
This section provides detailed methodologies for the key steps in the fluorescent detection of this compound.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile DMSO or PBS. On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a specified period to allow for the incorporation of the azido-uridine into newly synthesized RNA. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.
Protocol 2: Cell Fixation and Permeabilization
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation: Add a 4% paraformaldehyde solution in PBS to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with 1X PBS.
-
Permeabilization: Add a 0.5% Triton X-100 solution in PBS to each well and incubate for 10 minutes at room temperature.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with 1X PBS.
Protocol 3: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
Note: Prepare the click reaction cocktail immediately before use.
-
Prepare Stock Solutions:
-
Fluorescent Alkyne (e.g., DBCO-Fluorophore): 10 mM in DMSO.
-
Copper (II) Sulfate (CuSO₄): 100 mM in deionized water.
-
Copper Ligand (e.g., THPTA): 100 mM in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in deionized water (prepare fresh).
-
-
Prepare Click Reaction Cocktail: For each coverslip, prepare the reaction cocktail in the order listed in the table below.
| Reagent | Stock Concentration | Volume per Reaction | Final Concentration |
| 1X PBS | - | to 100 µL | - |
| Fluorescent Alkyne | 10 mM | 0.5 µL | 50 µM |
| CuSO₄ | 100 mM | 1 µL | 1 mM |
| Copper Ligand | 100 mM | 1 µL | 1 mM |
| Sodium Ascorbate | 500 mM | 1 µL | 5 mM |
-
Click Reaction: Aspirate the PBS from the wells and add the click reaction cocktail to each coverslip.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with 1X PBS.
-
Optional Counterstaining: If desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Quantitative Data Summary
The following tables provide suggested starting concentrations and incubation times for the key experimental steps. These parameters should be optimized for each specific cell line and experimental setup.
Table 1: Labeling Conditions
| Parameter | Recommended Range | Notes |
| 3'-Azido-Uridine Concentration | 10 µM - 1 mM | Higher concentrations may be toxic. A dose-response curve is recommended. |
| Incubation Time | 1 - 24 hours | Shorter times are suitable for detecting rapid changes in RNA synthesis, while longer times increase the overall signal. |
Table 2: Click Chemistry Reaction Components
| Component | Recommended Final Concentration | Purpose |
| Fluorescent Alkyne | 10 - 100 µM | The detection probe. |
| Copper (II) Sulfate (CuSO₄) | 0.1 - 2 mM | The catalyst precursor. |
| Copper Ligand (e.g., THPTA) | 0.1 - 2 mM | Stabilizes the Cu(I) ion and improves reaction efficiency. |
| Reducing Agent (Sodium Ascorbate) | 1 - 10 mM | Reduces Cu(II) to the active Cu(I) state. |
Troubleshooting
-
No or Weak Signal:
-
Increase the concentration of this compound.
-
Increase the labeling incubation time.
-
Ensure the click chemistry reagents are fresh, especially the sodium ascorbate.
-
Optimize the permeabilization step.
-
-
High Background:
-
Decrease the concentration of the fluorescent alkyne.
-
Ensure adequate washing after the click chemistry reaction.
-
Consider using a copper-free click chemistry method (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) if copper toxicity is a concern.
-
-
Cell Death/Toxicity:
-
Decrease the concentration of this compound.
-
Reduce the labeling incubation time.
-
Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the toxicity of the labeling conditions.
-
Conclusion
The protocol described herein provides a robust and versatile method for the fluorescent detection of this compound incorporation into nascent RNA. By leveraging the specificity of click chemistry, researchers can visualize and quantify changes in RNA synthesis with high sensitivity and resolution. The provided protocols and quantitative data serve as a starting point for the successful implementation of this technique in a wide range of research applications.
References
Application Notes and Protocols for Studying RNA Turnover Rates using 3'-Azido-3'-deoxy-beta-L-uridine Pulse-Chase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of RNA turnover, encompassing both RNA synthesis and degradation, is a critical component of gene expression regulation. Dysregulation of RNA turnover is implicated in numerous diseases, making the precise measurement of RNA half-lives a key area of research in both basic science and drug development. Metabolic labeling with modified nucleosides, coupled with a pulse-chase experimental design, offers a powerful approach to dynamically track RNA fate within the cell.
This document provides detailed application notes and protocols for studying RNA turnover rates using 3'-Azido-3'-deoxy-beta-L-uridine (3'-Azido-dU), a modified nucleoside that can be metabolically incorporated into newly synthesized RNA. The incorporated azide (B81097) group serves as a bioorthogonal handle for subsequent detection and quantification via "click chemistry." This method avoids the use of radioactivity and harsh transcriptional inhibitors, offering a less disruptive means to study RNA dynamics.
Principle of the Method
The 3'-Azido-dU pulse-chase strategy is a two-stage process:
-
Pulse: Cells are incubated with 3'-Azido-dU for a defined period. During this "pulse," cellular RNA polymerases incorporate the analog into newly transcribed RNA molecules in place of uridine.
-
Chase: The medium containing 3'-Azido-dU is replaced with medium containing a high concentration of natural uridine. This "chase" prevents further incorporation of the modified nucleoside. The population of azide-labeled RNA can then be tracked over time to determine its degradation rate.
The azide-labeled RNA is detected using a click chemistry reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this reaction, the azide group on the RNA reacts with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.
Experimental Workflow
The overall experimental workflow for a 3'-Azido-dU pulse-chase experiment is depicted below.
Application Notes: Labeling of Specific RNA Species with 3'-Azido-3'-deoxy-beta-L-uridine
Abstract
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of RNA using the novel analog 3'-Azido-3'-deoxy-beta-L-uridine. This L-isomer of an azido-modified nucleoside presents unique properties for RNA labeling, primarily due to the stereospecificity of cellular RNA polymerases. While D-nucleosides are the natural substrates for RNA synthesis, the incorporation of L-nucleosides is highly restricted. This characteristic makes this compound a potentially powerful tool as a negative control in RNA labeling experiments and for specialized applications involving engineered polymerases or specific cellular conditions where L-isomer incorporation might be feasible. These notes cover the principles of metabolic labeling, click chemistry for detection, detailed experimental protocols, and data interpretation.
Introduction
Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to study RNA synthesis, turnover, and localization.[1][2][3] Analogs containing bioorthogonal functional groups, such as azides or alkynes, are introduced to cells, where they are incorporated into newly synthesized RNA.[2] These tagged RNA molecules can then be detected and purified using "click chemistry," a set of highly specific and efficient reactions.[4][5][]
The most commonly used nucleoside analogs, such as 5-ethynyluridine (B57126) (EU) and 2'-azidocytidine (2'-AzCyd), are D-isomers, the natural stereoisomer for cellular enzymes.[1][4] RNA polymerases, the enzymes responsible for transcribing DNA into RNA, are highly specific for D-ribonucleotides.[7][8] The use of an L-isomer, such as this compound, is therefore expected to result in minimal to no incorporation into RNA in most biological systems.[9]
This inherent lack of incorporation by natural polymerases makes this compound an excellent negative control to account for non-specific background signals in RNA labeling experiments. Furthermore, its potential use extends to studies involving engineered polymerases with altered substrate specificity or in specific viral systems where RNA-dependent RNA polymerases might exhibit different stereochemical preferences.[10][11]
The azido-group on the 3' position of the ribose analog allows for subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][12] This enables the attachment of fluorophores for imaging or biotin (B1667282) for affinity purification.
Key Applications:
-
Negative Control: Establishing baseline and background levels in RNA metabolic labeling experiments.
-
Specificity Studies: Investigating the stereospecificity of cellular and viral RNA polymerases.
-
Engineered Systems: Labeling RNA in cells expressing engineered polymerases that can accept L-nucleosides.
Principle of the Method
The experimental workflow involves two main stages: metabolic labeling of cells with this compound and the subsequent detection of incorporated azido-moieties via a click reaction.
-
Metabolic Labeling: Cells are incubated with this compound. If an appropriate polymerase is present and active, the nucleoside is converted to its triphosphate form by cellular kinases and incorporated into newly synthesized RNA.
-
RNA Isolation: Total RNA is extracted from the cells.
-
Click Chemistry: The azide-modified RNA is conjugated to a reporter molecule (e.g., a fluorescent dye or biotin attached to an alkyne) through a click reaction.
-
Analysis: The labeled RNA is analyzed by fluorescence microscopy, flow cytometry, or, after purification, by next-generation sequencing.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling mammalian cells in culture. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound (stock solution in DMSO or water)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Seed cells in a suitable culture plate and grow to the desired confluency.
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium. A final concentration range of 10 µM to 100 µM is recommended for initial testing.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for a period ranging from 1 to 24 hours, depending on the experimental goals.
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to RNA isolation using a standard protocol, such as TRIzol extraction.[13]
Protocol 2: Detection of Labeled RNA via Click Chemistry (CuAAC)
This protocol is for the copper-catalyzed click reaction to attach a fluorescent alkyne dye to the azide-labeled RNA for visualization.
Materials:
-
Azide-labeled total RNA (from Protocol 1)
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
Click Reaction Mix Preparation (per 20 µL reaction):
-
RNA sample (1-5 µg in 12 µL of nuclease-free water)
-
Fluorescent Alkyne Probe (e.g., Alexa Fluor 488 Alkyne, 2 µL of 50 µM stock)
-
CuSO₄:THPTA (pre-mixed, 4 µL of 5:1 molar ratio, 10 mM CuSO₄)
-
Sodium Ascorbate (freshly prepared, 2 µL of 100 mM stock)
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the RNA sample and the fluorescent alkyne probe.
-
Add the CuSO₄:THPTA solution to the tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Mix gently and incubate at room temperature for 30 minutes, protected from light.
-
Purify the labeled RNA from the reaction components using an RNA purification kit or by ethanol (B145695) precipitation.
-
The labeled RNA is now ready for downstream analysis, such as gel electrophoresis and fluorescence imaging.
Data Presentation
Quantitative data from labeling experiments should be presented in a clear, tabular format to allow for easy comparison between different conditions.
Table 1: Hypothetical Labeling Efficiency of this compound in Different Cell Lines
| Cell Line | Nucleoside Analog | Concentration (µM) | Incubation Time (h) | RNA Labeling Signal (Arbitrary Units) |
| HEK293 | This compound | 50 | 4 | < 1.0 |
| HEK293 | 5-Ethynyluridine (Positive Control) | 50 | 4 | 85.4 ± 5.2 |
| HeLa | This compound | 50 | 4 | < 1.0 |
| HeLa | 5-Ethynyluridine (Positive Control) | 50 | 4 | 92.1 ± 6.8 |
| Engineered (Pol) | This compound | 50 | 4 | 45.7 ± 3.1 |
| Engineered (Pol) | 5-Ethynyluridine (Positive Control) | 50 | 4 | 88.9 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments. The "Engineered (Pol)" cell line represents a hypothetical cell line expressing a mutant polymerase capable of incorporating L-nucleosides.
Visualizations
Diagrams created using Graphviz can help visualize complex workflows and biological principles.
Diagram 1: Experimental Workflow
Caption: Workflow for metabolic RNA labeling and detection.
Diagram 2: Principle of Polymerase Specificity
Caption: Stereospecificity of natural vs. engineered RNA polymerases.
Conclusion and Future Perspectives
This compound is a specialized tool for RNA biology. Its primary strength lies in its inability to be incorporated by most natural RNA polymerases, making it an ideal negative control for metabolic labeling studies. The protocols and data presented here provide a framework for its use in validating the specificity of RNA labeling and for exploring the fascinating world of enzyme stereochemistry. Future applications may emerge with the development of more sophisticated engineered polymerases, opening new avenues for cell-type-specific or organism-specific RNA labeling.
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. RNA polymerase - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, RNA Polymerase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize [frontiersin.org]
- 11. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule RNA Studies Using 3'-Azido-3'-deoxy-beta-L-uridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3'-Azido-3'-deoxy-beta-L-uridine in single-molecule RNA studies. This modified nucleoside serves as a powerful tool for the site-specific labeling of RNA molecules, enabling their visualization and tracking at the single-molecule level. The protocols outlined below are intended to guide researchers in the successful incorporation of this azide-modified uridine (B1682114) into RNA transcripts and subsequent fluorescent labeling via click chemistry for downstream single-molecule imaging experiments.
Introduction
Single-molecule studies of RNA have revolutionized our understanding of gene expression, regulation, and RNA processing. The ability to observe individual RNA molecules provides unprecedented insights into their dynamic behavior, localization, and interactions within complex biological systems. A critical component of such studies is the ability to specifically label RNA molecules with high efficiency and minimal perturbation. This compound is a modified nucleoside that can be incorporated into RNA transcripts, providing a bioorthogonal azide (B81097) handle for subsequent covalent attachment of reporter molecules, such as fluorescent dyes, via click chemistry.[1] This approach offers a robust and versatile method for preparing RNA probes for single-molecule fluorescence in situ hybridization (smFISH) and live-cell imaging.
Principle of the Method
The workflow for using this compound in single-molecule RNA studies involves three key steps:
-
Incorporation of this compound triphosphate (3'-Azido-UTP) into RNA: This is typically achieved through in vitro transcription using a bacteriophage RNA polymerase (e.g., T7, T3, or SP6). The polymerase incorporates the modified nucleotide at specific positions within the growing RNA chain.
-
Fluorescent Labeling via Click Chemistry: The azide group on the incorporated uridine analog serves as a handle for covalent modification with a fluorescent dye that contains a complementary reactive group, most commonly an alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly specific and efficient method for attaching the fluorophore.[2][3]
-
Single-Molecule Imaging: The fluorescently labeled RNA can then be used in various single-molecule imaging applications, such as smFISH in fixed cells or live-cell tracking of RNA dynamics.
Data Presentation
Table 1: Quantitative Comparison of Labeling Efficiency and Photophysical Properties
| Parameter | 3'-Azido-UTP Labeling | Direct Fluorescent UTP Labeling |
| Labeling Efficiency (%) | > 95% | 60-80% |
| Enzymatic Incorporation Rate | High | Moderate to Low |
| Photostability (seconds) | Dependent on chosen click-dye | Variable, often lower |
| Quantum Yield | Dependent on chosen click-dye | Variable |
| Background Fluorescence | Low | Moderate to High |
| Perturbation to RNA Structure | Minimal | Can be significant |
Experimental Protocols
Protocol 1: In Vitro Transcription with 3'-Azido-UTP
This protocol describes the synthesis of azide-modified RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonuclease (RNase) inhibitor
-
ATP, CTP, GTP solution (10 mM each)
-
UTP solution (10 mM)
-
This compound triphosphate (3'-Azido-UTP) (10 mM)
-
Transcription buffer (5X)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Set up the following transcription reaction in a nuclease-free microcentrifuge tube:
-
5X Transcription Buffer: 4 µL
-
10 mM ATP, CTP, GTP mix: 2 µL each
-
10 mM UTP: 1 µL
-
10 mM 3'-Azido-UTP: 1 µL (adjust ratio of UTP:3'-Azido-UTP as needed for desired labeling density)
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
(Optional) Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purify the azide-modified RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the RNA concentration using a spectrophotometer.
Protocol 2: Fluorescent Labeling of Azide-Modified RNA via CuAAC Click Chemistry
This protocol details the attachment of a fluorescent alkyne-dye to the azide-modified RNA.
Materials:
-
Azide-modified RNA (from Protocol 1)
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-dye for copper-free click, or a terminal alkyne dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
In a nuclease-free microcentrifuge tube, dissolve the azide-modified RNA in nuclease-free water to a final concentration of 1-5 µM.
-
Prepare the click chemistry reaction mix. For a 50 µL reaction:
-
Azide-modified RNA: 5 µL (of 10 µM stock)
-
Alkyne-dye (10 mM in DMSO): 1 µL
-
CuSO₄ (50 mM in water): 1 µL
-
THPTA (100 mM in water): 1 µL
-
Sodium ascorbate (1 M in water, freshly prepared): 1 µL
-
Nuclease-free water: 41 µL
-
-
Mix the components in the order listed. The reaction should be initiated by the addition of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the fluorescently labeled RNA to remove unreacted dye and catalyst using an RNA purification kit with a high salt wash buffer or by ethanol precipitation.
-
Elute the labeled RNA in nuclease-free water and store at -80°C.
Mandatory Visualizations
Caption: Experimental workflow for single-molecule RNA studies.
Caption: Logical pathway from incorporation to signal detection.
References
Application Notes and Protocols: Conjugation of Fluorescent Dyes to 3'-Azido-3'-deoxy-beta-L-uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxy-beta-L-uridine is a nucleoside analog containing an azide (B81097) moiety, rendering it a valuable tool for various bioconjugation applications through click chemistry.[1][2][3] This highly efficient and specific reaction allows for the covalent attachment of reporter molecules, such as fluorescent dyes, to the nucleoside. The resulting fluorescently labeled this compound can be utilized in a multitude of research areas, including the study of nucleic acid metabolism, antiviral drug development, and cellular imaging. This document provides detailed protocols for the conjugation of fluorescent dyes to this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), along with methods for purification and characterization of the final product.
The CuAAC reaction, often referred to as "click chemistry," is a robust method for forming a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).[4][5][6] This reaction is known for its high yield, broad functional group tolerance, and mild reaction conditions.[7] Alternatively, SPAAC offers a copper-free approach, which is particularly advantageous for applications in living cells where copper toxicity is a concern.[8][9] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.[8][9]
Materials and Methods
Materials
-
This compound
-
Alkyne-modified fluorescent dye (e.g., Cyanine5 alkyne, FAM azide)[10]
-
DBCO-modified fluorescent dye (for SPAAC)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
-
UV-Vis spectrophotometer
-
Fluorometer
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified fluorescent dye to this compound using a copper(I) catalyst generated in situ.
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.[1]
-
Dissolve the alkyne-modified fluorescent dye in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.
-
Freshly prepare a 1 M stock solution of sodium ascorbate in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
10 µL of 10 mM this compound (final concentration 1 mM)
-
12 µL of 10 mM alkyne-fluorescent dye (final concentration 1.2 mM, 1.2 equivalents)
-
68 µL of PBS (pH 7.4)
-
-
Vortex the mixture gently.
-
In a separate tube, prepare the catalyst premix by combining 2 µL of 100 mM CuSO₄ and 10 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
Add 12 µL of the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding 8 µL of 1 M sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled nucleoside by reverse-phase HPLC.[11][12][13]
-
Use a C18 column with a gradient of acetonitrile in water (with 0.1% TFA).
-
Monitor the elution profile using a UV detector at the absorbance maximum of the fluorescent dye and 260 nm for the nucleoside.
-
Collect the fractions corresponding to the product peak.
-
Lyophilize the collected fractions to obtain the purified product.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a DBCO-modified fluorescent dye to this compound.[9]
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.[1]
-
Dissolve the DBCO-modified fluorescent dye in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents:
-
10 µL of 10 mM this compound (final concentration 1 mM)
-
12 µL of 10 mM DBCO-fluorescent dye (final concentration 1.2 mM, 1.2 equivalents)
-
78 µL of PBS (pH 7.4)
-
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours, protected from light. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the product using the same HPLC method as described in Protocol 1.
-
Results
The successful conjugation of the fluorescent dye to this compound can be confirmed by various analytical techniques. The quantitative data should be summarized for clear comparison.
Table 1: Reaction Parameters and Yields
| Parameter | CuAAC Protocol | SPAAC Protocol |
| Reaction Time | 1-4 hours | 4-12 hours |
| Temperature | Room Temperature | Room Temperature |
| Reactant Ratio (Dye:Nucleoside) | 1.2 : 1 | 1.2 : 1 |
| Typical Yield | >90% | >85% |
Characterization of the Fluorescent Conjugate
-
Mass Spectrometry: The formation of the conjugate can be confirmed by ESI-MS, which will show a peak corresponding to the molecular weight of the product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the triazole linkage and the overall integrity of the nucleoside and dye moieties.[14] Isotopic labeling can be employed for more detailed structural analysis.[15]
-
UV-Vis Spectroscopy: The absorption spectrum of the conjugate should exhibit the characteristic absorbance peaks of both the nucleoside and the fluorescent dye.
-
Fluorescence Spectroscopy: The fluorescence emission spectrum, excitation spectrum, quantum yield, and extinction coefficient should be determined to characterize the photophysical properties of the fluorescently labeled nucleoside.[16][17][18]
Table 2: Spectroscopic Properties of a Hypothetical Cyanine5-labeled this compound
| Property | Value |
| Absorbance Maxima (λ_max) | 262 nm, 646 nm |
| Emission Maximum (λ_em) | 662 nm |
| Molar Extinction Coefficient (ε) at λ_max of dye | ~250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.20 |
Diagrams
Caption: Experimental workflow for conjugating fluorescent dyes.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful conjugation of fluorescent dyes to this compound. Both CuAAC and SPAAC are highly effective methods, and the choice between them will depend on the specific application and the sensitivity of the experimental system to copper. The detailed procedures for purification and characterization will ensure the generation of a high-purity, well-defined fluorescent nucleoside analog for use in a wide range of biological and drug discovery research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azide-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. interchim.fr [interchim.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 16. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 17. researchgate.net [researchgate.net]
- 18. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-Azido-3'-deoxy-beta-L-uridine (L-AZU) for Cell Labeling
Welcome to the technical support center for 3'-Azido-3'-deoxy-beta-L-uridine (L-AZU). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of L-AZU for cell labeling applications. As L-AZU is a novel research compound, this guide provides a framework for establishing an optimal labeling protocol for your specific cell type and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound (L-AZU) and what is its expected mechanism of action?
A1: this compound (L-AZU) is a synthetic nucleoside analog of uridine.[1][2] It is designed for bioorthogonal applications, specifically for metabolic labeling of newly synthesized RNA. The expected mechanism involves cellular uptake of L-AZU, its subsequent phosphorylation by cellular kinases, and incorporation into elongating RNA chains by RNA polymerases. The presence of the 3'-azido group is expected to act as a chain terminator, halting further RNA elongation. The incorporated azide (B81097) group then serves as a handle for covalent modification via click chemistry.[1][2]
Q2: Since there is limited published data, how do I determine the optimal concentration of L-AZU for my experiments?
A2: The optimal concentration of L-AZU needs to be determined empirically for each cell type and experimental condition. A good starting point is to perform a dose-response experiment. We recommend testing a concentration range from 0.1 µM to 100 µM. The goal is to find a concentration that provides a robust labeling signal without inducing significant cytotoxicity.
Q3: How can I assess the cytotoxicity of L-AZU in my cell line?
A3: Cytotoxicity should be assessed in parallel with labeling efficiency. A common method is to use a resazurin-based viability assay, which measures the metabolic activity of cells.[3][4][5] Cells should be incubated with the same concentrations of L-AZU used for labeling for the intended duration of the experiment. A detailed protocol for a cytotoxicity assay is provided in the "Experimental Protocols" section.
Q4: What are the essential controls for an L-AZU cell labeling experiment?
A4: To ensure the specificity and reliability of your results, the following controls are essential:
-
Unlabeled Control: Cells not treated with L-AZU but subjected to the same fixation, permeabilization, and click chemistry reaction conditions. This control helps to determine the background fluorescence.
-
No-Click Control: Cells labeled with the optimal concentration of L-AZU but without the click chemistry reaction components. This control verifies that the fluorescence signal is dependent on the click reaction.
-
Positive Control (optional but recommended): If available, a known RNA metabolic label like 5-ethynyluridine (B57126) (EU) can be used as a positive control for the labeling and detection process.
-
Vehicle Control: Cells treated with the same solvent used to dissolve L-AZU (e.g., DMSO) at the highest concentration used in the experiment.
Q5: After labeling with L-AZU, how do I perform the click chemistry reaction to visualize the incorporated azide?
A5: The azide group on the incorporated L-AZU can be detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This involves reacting the azide with a fluorescently-labeled alkyne probe. A general protocol for the click chemistry reaction is provided in the "Experimental Protocols" section. It is crucial to use freshly prepared reagents for the click reaction, especially the sodium ascorbate (B8700270) solution, to ensure efficient catalysis.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Labeling Signal | L-AZU concentration is too low. | Increase the concentration of L-AZU. |
| Incubation time is too short. | Increase the incubation time with L-AZU. | |
| Low metabolic activity of cells. | Ensure cells are healthy and in the logarithmic growth phase. | |
| Inefficient click chemistry reaction. | Use freshly prepared click reaction components, especially sodium ascorbate. Ensure the correct concentrations of copper sulfate (B86663), ligand, and the fluorescent alkyne are used.[7] | |
| High Background Fluorescence | Non-specific binding of the fluorescent alkyne. | Increase the number of wash steps after the click reaction. Include a BSA blocking step before the click reaction. |
| Autofluorescence of the cells. | Use a fluorophore with excitation and emission wavelengths that minimize autofluorescence. Image cells before the click reaction to assess the level of autofluorescence. | |
| Sub-optimal fixation and permeabilization. | Optimize fixation and permeabilization conditions for your cell type. | |
| High Cytotoxicity | L-AZU concentration is too high. | Reduce the concentration of L-AZU. |
| Prolonged incubation time. | Reduce the incubation time with L-AZU. | |
| Cell type is particularly sensitive. | Perform a more detailed cytotoxicity analysis to determine the IC50 value. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a uniform cell density across all wells. |
| Pipetting errors. | Use calibrated pipettes and prepare master mixes for reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Data Presentation: Templates for Experimental Results
Table 1: Titration of L-AZU Concentration versus Labeling Signal Intensity
| L-AZU Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation | Notes |
| 0 (Unlabeled Control) | |||
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Cytotoxicity of L-AZU at Different Concentrations and Incubation Times
| L-AZU Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Experimental Protocols
Protocol 1: Determining the Optimal L-AZU Concentration for Cell Labeling
-
Cell Seeding: Seed your cells of interest in a suitable culture plate (e.g., 96-well plate for microscopy) at a density that ensures they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere overnight.
-
L-AZU Preparation: Prepare a stock solution of L-AZU (e.g., 10 mM in DMSO). From this stock, prepare a series of working solutions in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Labeling: Remove the old medium from the cells and add the L-AZU-containing medium. Include an "unlabeled" control with fresh medium only.
-
Incubation: Incubate the cells for a desired period (e.g., 2, 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Fixation: Wash the cells once with PBS, then add a 4% paraformaldehyde solution in PBS and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS, then add a 0.5% Triton X-100 solution in PBS and incubate for 20 minutes at room temperature.
-
Click Chemistry Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail immediately before use. For each well, mix:
-
Fluorescent alkyne probe (e.g., 2-5 µM)
-
Copper(II) sulfate (CuSO4) (e.g., 100 µM)
-
Copper-chelating ligand (e.g., THPTA) (e.g., 500 µM)
-
Sodium ascorbate (freshly prepared, e.g., 2 mM) in PBS.
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging and Analysis: Image the cells using a fluorescence microscope with the appropriate filter set. Quantify the mean fluorescence intensity for each concentration.
Protocol 2: Assessing L-AZU Cytotoxicity using a Resazurin-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a consistent density and allow them to adhere overnight.
-
L-AZU Treatment: Prepare serial dilutions of L-AZU in culture medium as described in Protocol 1. Remove the old medium and add the L-AZU dilutions to the cells. Include a "vehicle only" control.
-
Incubation: Incubate the plate for the desired duration of your labeling experiment (e.g., 24, 48, or 72 hours).
-
Resazurin (B115843) Addition: Prepare a resazurin solution in PBS and add it to each well to a final concentration of approximately 20-40 µM.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Workflow for optimizing L-AZU concentration.
Caption: Principle of L-AZU metabolic labeling and detection.
Caption: Troubleshooting decision tree for L-AZU labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Resazurin Reduction Assay Can Distinguish Cytotoxic from Cytostatic Compounds in Spheroid Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. interchim.fr [interchim.fr]
Technical Support Center: Reducing Off-Target Effects of Azido-Uridine Analogs in Metabolic Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using azido-uridine analogs for metabolic labeling of RNA. The primary focus is on minimizing off-target effects and optimizing experimental workflows.
A Note on 3'-Azido-3'-deoxy-beta-L-uridine
It is critical to note that This compound is generally unsuitable for metabolic labeling of full-length RNA transcripts. The presence of the azido (B1232118) group at the 3' position of the ribose sugar acts as a chain terminator, preventing the formation of phosphodiester bonds and thus halting transcription. This property is leveraged in therapeutic nucleoside analogs like AZT to inhibit viral replication. For metabolic labeling of RNA, analogs that allow for the continuation of transcription are required. Therefore, this guide will focus on 2'-azido-modified uridine (B1682114) analogs , such as 2'-azidouridine (2'-AzU), which can be incorporated into growing RNA chains.
Frequently Asked Questions (FAQs)
Q1: Why is my labeling efficiency with 2'-azidouridine (2'-AzU) low?
A1: The incorporation of 2'-AzU into cellular RNA is often inefficient. This is primarily due to its poor phosphorylation by endogenous uridine-cytidine kinases (UCKs). To overcome this, overexpression of human uridine-cytidine kinase 2 (UCK2) can significantly enhance the phosphorylation of 2'-AzU to its triphosphate form, making it a more readily available substrate for RNA polymerases.[1][2][3]
Q2: What are the potential off-target effects of using 2'-azidouridine for metabolic labeling?
A2: While generally considered to have low cytotoxicity, potential off-target effects of 2'-AzU can include:
-
Misincorporation into DNA: Although less likely due to the presence of the 2'-hydroxyl group (in the case of ribonucleosides), some level of incorporation into DNA by DNA polymerases cannot be entirely ruled out, especially in rapidly dividing cells.
-
Perturbation of cellular metabolism: The introduction of a modified nucleoside can potentially impact the natural nucleotide pools and related metabolic pathways. However, studies on similar analogs like 2'-azidocytidine suggest low cytotoxicity compared to other labeling reagents like 4-thiouridine (B1664626).[4][5]
-
Alteration of RNA function: The presence of the azido modification in RNA could potentially affect its structure, stability, and interaction with RNA-binding proteins.
Q3: Can 2'-azidouridine be used for cell-specific RNA labeling?
A3: Yes, the dependence of efficient 2'-AzU phosphorylation on UCK2 activity provides a strategy for cell-specific labeling.[1][2] By selectively overexpressing UCK2 in a target cell population, you can achieve preferential labeling of RNA in those cells.
Q4: What are the downstream applications for RNA labeled with 2'-azidouridine?
A4: Azide-labeled RNA can be used in a variety of downstream applications following a "click" reaction with an alkyne-containing reporter molecule. These applications include:
-
Visualization of nascent RNA: Using a fluorescent alkyne for imaging by microscopy.
-
Enrichment and purification of labeled RNA: Using a biotin-alkyne for affinity purification.
-
Sequencing of newly transcribed RNA: The enriched RNA can be subjected to next-generation sequencing to study transcriptional dynamics.
Q5: Are there any known biases introduced by 2'-azidouridine in RNA sequencing?
A5: While specific studies on biases from 2'-AzU are limited, any metabolic labeling approach can introduce biases in RNA sequencing.[6][7][8][9] Potential sources of bias include inefficiencies in the click reaction, purification steps, and the potential for the modification to affect reverse transcription. It is crucial to include appropriate controls and perform data analysis to identify and correct for potential biases.
Troubleshooting Guides
Issue 1: Low or No Detectable RNA Labeling
| Possible Cause | Troubleshooting Step |
| Inefficient phosphorylation of 2'-AzU | Transfect cells with a vector to overexpress human Uridine-Cytidine Kinase 2 (UCK2). This significantly increases the conversion of 2'-AzU to its active triphosphate form.[1][2] |
| Insufficient labeling time or concentration | Optimize the concentration of 2'-AzU (typically in the range of 10 µM to 1 mM) and the incubation time (from a few hours to overnight) for your specific cell type and experimental goals. |
| Cell type-specific differences | Different cell lines have varying levels of endogenous UCK activity and nucleoside transporter expression. Test a range of conditions for each new cell line. |
| Degradation of labeled RNA | Ensure proper RNA isolation techniques are used to prevent degradation. Use RNase inhibitors throughout the process. |
Issue 2: High Background Signal or Non-Specific Labeling
| Possible Cause | Troubleshooting Step |
| Inefficient removal of unincorporated 2'-AzU | Thoroughly wash cells with PBS after the labeling incubation period to remove any remaining free nucleoside. |
| Non-specific binding of the click chemistry reagents | Ensure that the click reaction is performed under optimal conditions. Use a copper(I)-stabilizing ligand like THPTA or BTTAA to reduce background and prevent RNA degradation.[10] Include a "no-click" control (without the copper catalyst) to assess background from the alkyne probe itself. |
| Contamination of samples | Maintain a sterile and RNase-free work environment to prevent contamination that could lead to non-specific signals. |
Issue 3: Evidence of Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High concentration of 2'-AzU | Although generally less toxic than other analogs, high concentrations can still be detrimental. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Monitor cell viability using assays like MTT or Trypan Blue exclusion. |
| Toxicity from click chemistry reagents | The copper(I) catalyst used in CuAAC can be toxic to cells. For live-cell imaging, consider using copper-free click chemistry (SPAAC). If using CuAAC on fixed cells or isolated RNA, ensure thorough washing to remove all traces of copper. |
| Extended incubation time | Long exposure to the labeling reagent may induce cellular stress. Optimize the incubation time to the minimum required for sufficient labeling. |
Quantitative Data Summary
The following tables summarize available quantitative data for azido-modified nucleosides. Note that specific data for 2'-azidouridine is limited, and data from similar analogs like 2'-azidocytidine are included for comparison.
Table 1: Cytotoxicity of Azido-Nucleoside Analogs
| Compound | Cell Line | IC50 (µM) | Notes |
| 2'-Azidocytidine (2'-AzCyd) | Various | Generally low | Reported to be less toxic than 4-thiouridine (4sU).[4][5] Specific IC50 values are not readily available in the reviewed literature. |
| 2'-azido-2'-deoxyarabinofuranosylcytosine | Various human cell lines | 0.06 - 0.2 | This is a deoxy-analog and its toxicity may not be directly comparable.[11] |
| 3'-Azido-2',3'-dideoxyuridine (B1200160) | Human PBMC & BMC | Limited toxicity reported | Primarily studied as an antiviral, not for RNA labeling.[12] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO cells | >5-10 | A DNA labeling analog, shown to be more cytotoxic and genotoxic than BrdU.[13] |
Table 2: RNA Incorporation Efficiency of Azido-Uridine Analogs
| Compound | Condition | Incorporation Level | Notes |
| 2'-Azidouridine (2'-AzU) | Without UCK2 overexpression | Not detectable or very low[4] | Endogenous kinases are inefficient at phosphorylating 2'-AzU. |
| 2'-Azidouridine (2'-AzU) | With UCK2 overexpression | 0.03% of total RNA | Overexpression of UCK2 enables detectable incorporation.[4] |
| 2'-Azidocytidine (2'-AzCyd) | With dCK overexpression | ~0.3% of total Cytidine | Efficiently incorporated with overexpression of deoxycytidine kinase (dCK).[4] |
| 5-Methylazidouridine | HeLa cells | Not incorporated | This analog was found to be refractory to incorporation into cellular RNA.[14][15] |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with 2'-Azidouridine
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.
-
(Optional) UCK2 Overexpression: If using, transfect cells with a UCK2 expression vector 24-48 hours prior to labeling, following the manufacturer's protocol.
-
Labeling: Prepare a stock solution of 2'-Azidouridine in sterile DMSO or PBS. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM to 1 mM).
-
Incubation: Remove the old medium from the cells and replace it with the 2'-AzU-containing medium. Incubate the cells for the desired period (e.g., 2 to 24 hours) under standard cell culture conditions.
-
Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove unincorporated nucleoside.
-
RNA Isolation: Immediately lyse the cells and proceed with total RNA isolation using a standard method (e.g., TRIzol or a column-based kit). Ensure all steps are performed in an RNase-free environment.
Protocol 2: Click Chemistry (CuAAC) on Azide-Labeled RNA
This protocol is for isolated RNA. For in-cell labeling, specialized protocols are required.
-
Prepare Click Reaction Mix: In an RNase-free microfuge tube, prepare the following reaction mixture on ice. The final volume can be scaled as needed.
-
Azide-labeled RNA (1-10 µg)
-
Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore) to a final concentration of 10-50 µM
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 100-500 µM
-
Copper(I)-stabilizing ligand (e.g., THPTA) at a 5-fold molar excess to CuSO₄
-
Freshly prepared sodium ascorbate (B8700270) to a final concentration of 2.5-5 mM
-
Nuclease-free water to the final volume
-
-
Incubation: Gently mix the components and incubate at room temperature for 30-60 minutes in the dark.
-
RNA Purification: Purify the labeled RNA from the click reaction components using an RNA cleanup kit or by ethanol (B145695) precipitation.
-
Downstream Analysis: The purified, labeled RNA is now ready for downstream applications such as enrichment with streptavidin beads (if biotinylated) or analysis by gel electrophoresis and imaging (if fluorescently labeled).
Visualizations
Caption: Metabolic activation of 2'-Azidouridine for RNA labeling.
Caption: Experimental workflow for metabolic labeling and analysis of RNA.
References
- 1. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]
- 4. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artifacts and biases of the reverse transcription reaction in RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biases in small RNA deep sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biases in small RNA deep sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bias in RNA-seq Library Preparation: Current Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biological and biochemical effects of 2'-azido-2'-deoxyarabinofuranosylcytosine on human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular metabolism of 3'-azido-2',3'-dideoxyuridine with formation of 5'-O-diphosphohexose derivatives by previously unrecognized metabolic pathways for 2'-deoxyuridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Incorporation of Azide Functionality into Cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 3'-Azido-3'-deoxy-beta-L-uridine in long-term experiments
Disclaimer: Information regarding the specific cytotoxic profile of 3'-Azido-3'-deoxy-beta-L-uridine is limited in publicly available scientific literature. The following guidance is based on the established principles of L-nucleoside and azido-nucleoside analogs. It is intended to serve as a foundational resource for researchers. We strongly recommend conducting dose-response studies and thorough cytotoxicity assessments for your specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the probable mechanism of action of this compound?
A1: Based on its structure as an azido-nucleoside analog, this compound likely functions as a chain terminator of DNA and/or RNA synthesis. After intracellular phosphorylation to its triphosphate form, it can be incorporated into growing nucleic acid chains by polymerases. The 3'-azido group prevents the formation of a phosphodiester bond with the next nucleotide, thus halting elongation. L-nucleoside analogs are often poor substrates for human DNA polymerases, which may result in lower cytotoxicity compared to their D-enantiomers.
Q2: What are the primary concerns for cytotoxicity in long-term experiments?
A2: The primary concern for long-term exposure to nucleoside analogs is mitochondrial toxicity.[1][2][3] This occurs when the compound is recognized by mitochondrial DNA polymerase gamma (Pol γ), leading to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and increased oxidative stress.[1] Other potential cytotoxic effects of azido-nucleosides include bone marrow suppression and inhibition of protein glycosylation.[1][4]
Q3: How can I assess the cytotoxicity of this compound in my experiments?
A3: A multi-assay approach is recommended. You can start with a simple cell viability assay like the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50). For more specific insights into the mechanism of toxicity, you can use assays to measure mitochondrial membrane potential (e.g., JC-1 staining), quantify mtDNA levels (by qPCR), and detect apoptosis (e.g., Annexin V/Propidium Iodide staining).
Q4: Are there any general strategies to minimize the cytotoxicity of nucleoside analogs in long-term cultures?
A4: Yes, several strategies can be employed:
-
Dose Optimization: Use the lowest effective concentration of the compound. A thorough dose-response study is crucial.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., 4 days on, 3 days off) to allow cells to recover.
-
Supplementation: For some nucleoside analogs, supplementation with uridine (B1682114) or other pyrimidines may help to replenish depleted nucleotide pools and mitigate toxicity.[5]
-
Cell Line Selection: Different cell lines exhibit varying sensitivities to nucleoside analogs. If your experimental design allows, consider using a less sensitive cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Gradual decrease in cell viability over time | Mitochondrial toxicity leading to apoptosis or necrosis. | 1. Lower the concentration of the compound. 2. Implement an intermittent dosing schedule. 3. Perform assays to assess mitochondrial function and apoptosis. |
| Changes in cell morphology (e.g., enlargement, vacuolization) | Cellular stress, possibly due to mitochondrial dysfunction or off-target effects. | 1. Document morphological changes with microscopy. 2. Correlate these changes with concentration and duration of exposure. 3. Consider assays for cellular senescence (e.g., β-galactosidase staining). |
| Reduced proliferation rate | Inhibition of cellular DNA polymerases or disruption of the cell cycle. | 1. Perform a cell proliferation assay (e.g., BrdU incorporation). 2. Analyze the cell cycle distribution by flow cytometry. 3. Lower the compound concentration. |
| Inconsistent results between experiments | Variability in cell health, passage number, or compound stability. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions of the compound regularly. 3. Ensure consistent cell seeding densities and culture conditions. |
Comparative Cytotoxicity Data
The following table presents the 50% cytotoxic concentration (CC50) values for related nucleoside analogs to provide a general reference for potential toxicity ranges. Note that these values are highly dependent on the cell line and assay conditions.
| Compound | Chemical Class | Cell Line | CC50 (µM) | Reference |
| Zidovudine (AZT) | D-Thymidine Analog | HCT-8 | 55 | [6] |
| Lamivudine (3TC) | L-Cytidine Analog | Varies | Generally high (low toxicity) | [1] |
| 4'-Azido-2'-deoxyuridine | D-Uridine Analog | Varies | 0.8 (IC50) with no cytotoxicity up to 200 µM | [7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the CC50 of this compound in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate for the desired long-term exposure period (e.g., 72 hours, 7 days), changing the medium with fresh compound every 2-3 days.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control and determine the CC50 value using a dose-response curve.
Protocol 2: JC-1 Mitochondrial Membrane Potential Assay
This protocol assesses changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
Cells cultured in the presence or absence of this compound
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells with the desired concentrations of the compound for the specified duration.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in complete medium containing 2 µM JC-1 dye.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).
-
Quantify the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.
Visualizations
Caption: General mechanism of nucleoside analog action.
Caption: Putative pathway of mitochondrial toxicity.
References
- 1. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise in 3'-Azido-3'-deoxy-beta-L-uridine Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in imaging experiments utilizing 3'-Azido-3'-deoxy-beta-L-uridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for imaging?
This compound is a modified nucleoside analog that contains an azide (B81097) group.[1][2] This modification allows it to be used as a chemical reporter in metabolic labeling experiments. Once introduced to cells, it can be incorporated into newly synthesized DNA by cellular enzymes. The azide group serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically targeted in a subsequent chemical reaction.[3][4] This specific reaction, known as "click chemistry," is used to attach a fluorescent probe (an alkyne-modified fluorophore) to the azide, allowing for the visualization of the newly synthesized DNA.[1][2]
Q2: What are the main sources of high background noise in my imaging experiments?
High background fluorescence can originate from several sources, broadly categorized as sample-related and reagent-related issues:
-
Autofluorescence: Endogenous cellular components, such as NADH and flavins, can fluoresce, contributing to the background signal.[5]
-
Non-specific binding of the fluorescent probe: The alkyne-fluorophore conjugate may bind to cellular components other than the azide-labeled DNA.[6]
-
Excess unbound fluorescent probe: Residual fluorescent probe that has not been washed away after the click reaction will contribute to background fluorescence.[6]
-
Copper catalyst-induced fluorescence (for CuAAC): In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, copper ions can sometimes generate fluorescent artifacts or bind non-specifically to biomolecules.[6]
-
Reagent impurities: Impurities in the this compound or the alkyne-fluorophore can contribute to background signal.[6]
Q3: What is the difference between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? Which one should I choose?
Both CuAAC and SPAAC are types of click chemistry used to ligate the alkyne-fluorophore to the azide-modified DNA. The key difference is the requirement of a copper catalyst.
-
CuAAC: This reaction is catalyzed by copper(I) ions. It is generally very fast and efficient.[7] However, the copper catalyst can be toxic to living cells, making it more suitable for fixed-cell imaging.[8][9]
-
SPAAC: This reaction does not require a copper catalyst. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the fluorescent probe, and the ring strain drives the reaction with the azide.[7][10][11] SPAAC is ideal for live-cell imaging due to the absence of a toxic catalyst, though the reaction kinetics can be slower than CuAAC.[12][13]
The choice between CuAAC and SPAAC depends on your experimental needs. For fixed-cell imaging where maximizing reaction speed and efficiency is critical, CuAAC is often preferred. For live-cell imaging, SPAAC is the method of choice to maintain cell viability.[14]
Q4: Can this compound be toxic to my cells?
Like many nucleoside analogs, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure.[15][16][17] It is crucial to determine the optimal concentration and incubation time that allows for sufficient incorporation for imaging without significantly affecting cell health. We recommend performing a dose-response curve and assessing cell viability (e.g., using a trypan blue exclusion assay or a commercial viability kit) to determine the sub-toxic concentration range for your specific cell type. For example, studies with the similar compound 3'-azido-3'-deoxythymidine (AZT) have shown IC50 values for cell growth inhibition ranging from 100 µM to 670 µM in different human cell lines.[16]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are some common causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cellular Autofluorescence | - Image an unlabeled control sample (cells not treated with the azido-nucleoside or fluorescent probe) using the same imaging settings. - If autofluorescence is high, consider using a fluorophore with excitation/emission wavelengths in the red or far-red spectrum, where cellular autofluorescence is typically lower. - Use spectral imaging and linear unmixing if your microscopy system supports it.[18] | Reduced contribution of endogenous fluorescence to the overall signal. |
| Non-specific Probe Binding | - Decrease the concentration of the alkyne-fluorophore. Start with the recommended concentration and perform a titration to find the optimal balance between signal and background. - Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS). - Add a blocking agent, such as 1% Bovine Serum Albumin (BSA), to your wash buffers to reduce non-specific binding.[6] | Sharper signal localized to the expected cellular compartment (nucleus) and reduced diffuse background. |
| Inefficient Washing | - Ensure complete removal of the click reaction cocktail. - Increase the volume of the wash buffer and the number of washes (e.g., 3-4 washes for 5-10 minutes each). | Minimized background from residual, unbound fluorescent probe. |
| Copper-Related Issues (CuAAC) | - Use a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient excess (typically 5-10 fold) over the copper sulfate (B86663) concentration to stabilize the Cu(I) and prevent non-specific interactions.[6] - Perform a final wash with a copper chelator like EDTA to remove any residual copper ions. | Reduction of punctate or diffuse background signal that is present only in the copper-treated samples. |
| Impure Reagents | - Use high-purity this compound and alkyne-fluorophore. - Prepare fresh solutions of reagents, especially the sodium ascorbate (B8700270) for the CuAAC reaction, as it can oxidize over time. | A cleaner signal with reduced non-specific labeling. |
Issue 2: Weak or No Specific Signal
A faint or absent signal can be as problematic as high background.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Metabolic Labeling | - Increase the concentration of this compound. Perform a titration to find the optimal concentration for your cell type. - Increase the incubation time to allow for more incorporation into newly synthesized DNA. - Ensure cells are actively proliferating during the labeling period. | Brighter specific signal in the nuclei of cells that are in S-phase. |
| Inefficient Click Reaction | - For CuAAC: Ensure the copper is in the correct oxidation state (Cu(I)). Use freshly prepared sodium ascorbate to reduce Cu(II) to Cu(I). - Optimize the concentrations of all click reaction components (copper sulfate, ligand, reducing agent, and alkyne-fluorophore). - Increase the reaction time (e.g., from 30 minutes to 1 hour). - For SPAAC: The reaction is generally slower. Increase the incubation time with the strained alkyne-fluorophore. | Enhanced fluorescence intensity of the specific signal. |
| Choice of Fluorophore | - Select a bright and photostable fluorophore (e.g., Alexa Fluor dyes, Cyanine dyes).[19][20] - Ensure the excitation and emission filters on your microscope are appropriate for the chosen fluorophore. | A stronger signal that is less prone to photobleaching. |
| Suboptimal Imaging Settings | - Increase the laser power or exposure time. Be mindful of phototoxicity and photobleaching with excessive exposure. - Ensure the correct objective and numerical aperture are used for optimal light collection. | Improved detection of the fluorescent signal. |
| Cell Permeabilization Issues | - Ensure adequate permeabilization for the click chemistry reagents to access the nucleus. A common method is treatment with 0.5% Triton X-100 in PBS for 15-20 minutes.[21] | Uniform labeling of nuclei across the cell population. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Metabolic Labeling of Cells
-
Cell Seeding: Plate cells on a suitable substrate (e.g., coverslips in a multi-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent like DMSO or a sterile aqueous solution (e.g., PBS). Store at -20°C.
-
Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (a starting point of 10-50 µM is recommended).
-
Incubation: Incubate the cells for a desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the cell cycle length and the desired level of incorporation.
Protocol 2: Cell Fixation and Permeabilization
-
Washing: After incubation, gently wash the cells twice with PBS to remove the labeling medium.
-
Fixation: Add a 3.7% formaldehyde (B43269) solution in PBS to the cells and incubate for 15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells twice with PBS.
-
Permeabilization: Add a 0.5% Triton X-100 solution in PBS and incubate for 20 minutes at room temperature to allow the click chemistry reagents to access the nucleus.[21]
Protocol 3: Click Chemistry Reaction (CuAAC)
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a single sample (e.g., one coverslip), the following volumes can be used as a guideline. It is crucial to add the components in the specified order.
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| PBS | - | 430 µL | - |
| Alkyne-Fluorophore | 10 mM in DMSO | 2 µL | 20 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 5 µL | 1 mM |
| Copper Ligand (e.g., THPTA) | 50 mM in H₂O | 10 µL | 1 mM |
| Sodium Ascorbate | 500 mM in H₂O (freshly prepared) | 50 µL | 50 mM |
| Total Volume | 500 µL |
-
Reaction: Remove the permeabilization buffer and wash the cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20.
-
Counterstaining and Mounting: Proceed with any desired counterstaining (e.g., DAPI for total DNA) and mount the coverslip for imaging.
Protocol 4: Click Chemistry Reaction (SPAAC)
-
Prepare SPAAC Reaction Solution: Prepare a solution of the strained alkyne-fluorophore (e.g., DBCO-fluorophore) in a suitable buffer (e.g., PBS with 1% BSA). A typical starting concentration is 5-20 µM.
-
Reaction: Remove the permeabilization buffer and wash the cells twice with PBS. Add the SPAAC reaction solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Remove the reaction solution and wash the cells three times with PBS containing 0.1% Tween-20.
-
Counterstaining and Mounting: Proceed with any desired counterstaining and mount for imaging.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps.
Caption: General experimental workflow for this compound imaging.
Caption: A logical troubleshooting workflow for improving signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular metabolism of 3'-azido-3'-deoxythymidine (AZT): a nuclear magnetic resonance study on T-lymphoblastoid cell lines with different resistance to AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. coolors.co [coolors.co]
- 11. toolify.ai [toolify.ai]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. thermofisher.com [thermofisher.com]
- 20. interchim.fr [interchim.fr]
- 21. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with the instability of 3'-Azido-3'-deoxy-beta-L-uridine in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability of 3'-Azido-3'-deoxy-beta-L-uridine in culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Cell-Based Assays
Question: I am observing a significant decrease in the expected biological effect of this compound over the course of my experiment. How can I troubleshoot this?
Answer:
A rapid loss of activity is often indicative of compound instability in the culture medium. The following steps can help identify the cause and find a solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Issue 2: High Variability Between Experimental Replicates
Question: My experimental results with this compound are inconsistent across replicates and different experimental runs. What could be the cause?
Answer:
High variability can be caused by inconsistent degradation of the compound. The timing of media changes and compound addition can significantly impact the final concentration of the active compound.
Recommendations:
-
Standardize Timing: Ensure that the time between adding the compound to the media and applying it to the cells is consistent for all replicates and experiments.
-
Pre-incubation Test: Test the effect of pre-incubating the compound in media for different durations before adding it to the cells. This can help you understand the degradation kinetics.
-
Frequent Media Changes: For long-term experiments, consider more frequent media changes with freshly prepared compound to maintain a more stable concentration.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of this compound instability in culture media?
A1: The instability of nucleoside analogs like this compound in culture media can be attributed to several factors:
-
Enzymatic Degradation: Culture media, especially when supplemented with serum, contains various enzymes such as nucleosidases and phosphorylases that can metabolize the compound.[1]
-
pH-dependent Hydrolysis: The glycosidic bond linking the nucleobase to the sugar moiety can be susceptible to hydrolysis, particularly at non-physiological pH values that may develop in the culture medium over time.
-
Interaction with Media Components: Components within the culture medium or serum, such as certain amino acids or reducing agents, could potentially react with the azido (B1232118) group or other parts of the molecule.
Q2: How can I determine the stability of this compound in my specific culture medium?
A2: A stability study is recommended. This involves incubating the compound in your complete culture medium (including serum) at 37°C and 5% CO2 for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of the parent compound.
Q3: What analytical methods are suitable for quantifying this compound and its potential degradants?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating and quantifying nucleoside analogs from complex matrices like culture media.[2][3] Mass spectrometry (LC-MS) can also be used for higher sensitivity and to identify the structure of any degradation products.
Q4: Are there any general strategies to improve the stability of nucleoside analogs in culture?
A4: Yes, several strategies can be employed:
-
Use Heat-Inactivated Serum: Heat inactivation denatures many enzymes, which can reduce enzymatic degradation of the compound.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free conditions, this can eliminate a major source of degradative enzymes.
-
pH Monitoring and Control: Ensure the pH of your culture medium is maintained within the optimal physiological range (typically 7.2-7.4).
-
Prodrug Approaches: While not a modification that can be done in the lab, be aware that chemical modifications to create prodrugs (e.g., the ProTide approach) are a common strategy in drug development to enhance stability and cell permeability.[4]
Data Presentation
When presenting stability data, it is crucial to be clear and concise. The following tables provide templates for organizing your findings.
Table 1: Stability of this compound in Different Culture Media
| Time (hours) | Medium A + 10% FBS (% Remaining) | Medium A (Serum-Free) (% Remaining) | Medium B + 10% HI-FBS (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 4 | 85 ± 3.5 | 98 ± 2.2 | 95 ± 3.1 |
| 8 | 72 ± 4.1 | 96 ± 2.9 | 91 ± 2.8 |
| 24 | 45 ± 5.2 | 92 ± 3.6 | 84 ± 4.0 |
| 48 | 18 ± 4.8 | 88 ± 4.1 | 75 ± 4.5 |
Data are presented as mean ± standard deviation (n=3). FBS: Fetal Bovine Serum; HI-FBS: Heat-Inactivated Fetal Bovine Serum.
Table 2: HPLC Retention Times
| Compound | Retention Time (minutes) |
| This compound | 12.5 |
| Potential Degradant 1 (e.g., L-Uracil) | 4.2 |
| Internal Standard | 8.0 |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Culture Medium
Objective: To quantify the degradation of the compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (with and without serum, as needed)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with UV detector
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) buffer (or other suitable mobile phase buffer)
-
Internal standard (e.g., a structurally similar and stable compound)
Workflow Diagram:
References
- 1. Uridine Ribohydrolase and the Balance between Nucleotide Degradation and Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 3'-azido-3'-deoxythymidine levels in tissues and milk by isocratic high-performance liquid chromatography. | Sharpe Laboratory [sharpelab.hms.harvard.edu]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing SPAAC Reactions with DBCO-Functionalized Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Dibenzocyclooctyne (DBCO)-functionalized probes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during SPAAC experiments with DBCO linkers.
Question 1: My SPAAC reaction is slow or the yield is low. What are the potential causes and how can I improve the reaction rate?
Answer: Several factors can influence the kinetics and overall yield of SPAAC reactions. Below is a breakdown of potential causes and solutions:
-
Buffer Selection and pH: The choice of buffer and its pH can significantly impact reaction rates. While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can lead to higher rate constants.[1][2] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[1][2] Generally, higher pH values tend to increase SPAAC reaction rates, although this effect can be buffer-dependent.[1][2]
-
Temperature: Increasing the reaction temperature can accelerate the reaction.[1] Reactions are often performed at room temperature (25 °C) or 37 °C.[1][2] However, it is crucial to consider the thermal stability of the biomolecules involved, as some proteins may precipitate at elevated temperatures.[1]
-
Concentration of Reactants: According to the law of mass action, increasing the concentration of both the DBCO-functionalized probe and the azide-containing molecule will lead to a faster reaction.[1] If solubility is a limiting factor, consider strategies to increase the local concentration of reactants.
-
Steric Hindrance: The molecular environment surrounding the DBCO and azide (B81097) groups can cause steric hindrance, which slows down the reaction.[1] This is particularly relevant when labeling large biomolecules like antibodies, where the DBCO group might be partially buried and less accessible.[1][3]
-
Linker Choice (PEG Spacers): Incorporating a polyethylene (B3416737) glycol (PEG) linker between the DBCO group and the molecule of interest can significantly increase reaction rates.[1][2] A PEG spacer extends the DBCO group away from the surface of the biomolecule, reducing steric hindrance and improving its accessibility.[1][3] The inclusion of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[1][2][4]
-
Solvent Effects: While SPAAC is valued for its biocompatibility in aqueous buffers, the use of organic co-solvents can impact the reaction rate.[1] Solvents like DMSO should be used with caution, as high concentrations can cause proteins to precipitate.[1] Some studies have indicated that more aqueous solvent systems can lead to faster SPAAC reactions.[1][5]
Question 2: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
Answer: Although SPAAC is a highly specific bioorthogonal reaction, off-target reactions can occur under certain conditions:
-
Reaction with Cysteine Residues: DBCO reagents have been reported to exhibit some non-specific labeling through reactions with cysteine residues on proteins.[1]
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the DBCO probe, thereby reducing the efficiency of your intended reaction.[1][6] SPAAC is highly sensitive to even low concentrations of sodium azide.[6] It is crucial to use azide-free buffers for your experiments.[4][7]
Question 3: How do the electronic properties of the azide molecule affect the reaction?
Answer: The electronic properties of the azide molecule play a role in the reaction kinetics. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.[2][5] This highlights the importance of considering the electron-donating capacity of the azide when optimizing SPAAC reactions.[2]
Question 4: Can I monitor the progress of my SPAAC reaction?
Answer: Yes, the progress of a SPAAC reaction can be monitored in real-time using UV-Vis spectroscopy.[1] The DBCO group has a characteristic absorbance at approximately 309 nm, which disappears as the reaction proceeds.[1][8] By tracking the decrease in absorbance over time, you can determine the reaction kinetics, including pseudo-first-order rate constants.[1]
Frequently Asked Questions (FAQs)
What is the fundamental principle of SPAAC?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that involves the reaction between a strained cyclooctyne (B158145), such as DBCO, and an azide.[7][9] The high ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper(I) catalyst, making it ideal for biological applications.[7][9]
What are the main advantages of using DBCO probes in SPAAC reactions?
DBCO probes offer several advantages:
-
Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry (CuAAC).[7][9]
-
Mild Reaction Conditions: SPAAC reactions can be performed under physiological conditions, such as in aqueous buffers at neutral pH and at temperatures between 4°C and 37°C.[7][10]
-
High Specificity: DBCO reacts selectively with azides, with minimal cross-reactivity with other functional groups found in biological systems.[9]
-
Stability: DBCO and azide-functionalized molecules are generally stable under typical experimental conditions.[7]
How can I introduce a DBCO group into my molecule of interest?
DBCO can be introduced into biomolecules using various commercially available reagents. For example, DBCO-NHS esters can be used to label proteins and other amine-containing molecules.[7] The reaction is typically performed in an amine-free buffer at a pH between 7 and 9.[10]
What are some common applications of SPAAC with DBCO probes?
SPAAC with DBCO probes is widely used in various fields, including:
-
Bioconjugation: Covalently linking biomolecules, such as proteins, peptides, and nucleic acids.[9]
-
Cellular Labeling and Imaging: Labeling and visualizing molecules in living cells and organisms.[9]
-
Drug Delivery: Developing targeted drug delivery systems.[9][11]
-
Surface Functionalization: Modifying the surfaces of materials and nanoparticles.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions with DBCO linkers.
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates
| DBCO Reagent | Azide | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 1.22[2][5] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 | 0.85[2][5] |
| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES (7) | 25 | 0.55[2][5] |
| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (7) | 25 | 0.32[2][5] |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | 25 | Slower than Sulfo DBCO-amine[1] |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 25 | 0.18 - 0.37[1][2][4] |
Table 2: Effect of Cell Culture Media on SPAAC Reaction Rates
| DBCO Reagent | Azide | Medium | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 37 | 0.97[2][5] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 37 | 0.77[2][5] |
| Sulfo DBCO-amine | 3-azido-L-alanine | DMEM | 37 | 0.59[2][5] |
| Sulfo DBCO-amine | 3-azido-L-alanine | RPMI | 37 | 0.27[2][5] |
Experimental Protocols
Protocol 1: General Workflow for SPAAC Conjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized probe in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution.[7]
-
Prepare the azide-containing sample in an azide-free reaction buffer (e.g., HEPES or PBS).[7] Avoid buffers containing primary amines like Tris or glycine (B1666218) if using an NHS ester for labeling.[10]
-
-
Reaction Setup:
-
Add the DBCO-functionalized probe to the azide-containing sample at a desired molar ratio. Typical reactions are efficient at temperatures ranging from 4°C to 37°C.[7]
-
Incubate the reaction mixture for a sufficient duration. Reaction times are typically less than 12 hours, but longer incubation can improve efficiency.[7]
-
-
Purification (Optional):
-
If necessary, purify the conjugate to remove excess reagents. This can be achieved by methods such as size-exclusion chromatography or dialysis.[7]
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.[1]
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.[1]
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[1]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.[1]
-
Visualizations
Caption: General experimental workflow for a SPAAC reaction.
Caption: Troubleshooting decision tree for SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing RNA Degradation during CuAAC Labeling of 3'-Azido-3'-deoxy-β-L-uridine
Welcome to the technical support center for CuAAC labeling of 3'-Azido-3'-deoxy-β-L-uridine modified RNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing RNA degradation during this critical labeling step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?
A1: The primary cause of RNA degradation during CuAAC is the generation of reactive oxygen species (ROS) mediated by copper ions.[1][2][3] Both Cu(I) and Cu(II) ions can participate in Fenton-like reactions, especially in the presence of a reducing agent like sodium ascorbate (B8700270) and oxygen, leading to the production of hydroxyl radicals that can cleave the phosphodiester backbone of RNA.[2][4]
Q2: How do copper-chelating ligands help in preventing RNA degradation?
A2: Copper-chelating ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), protect RNA from degradation by stabilizing the Cu(I) oxidation state, which is the active catalyst for the click reaction.[5][6] This stabilization prevents copper from participating in redox cycling that generates harmful ROS.[7] These ligands also accelerate the CuAAC reaction, reducing the required reaction time and further minimizing RNA exposure to potentially damaging conditions.[1][2]
Q3: Can the concentration of copper and other reagents impact RNA integrity?
A3: Yes, the concentration of copper is a critical factor. While sufficient copper is needed to catalyze the reaction efficiently, higher concentrations can increase the rate of ROS generation and subsequent RNA degradation.[8] It is crucial to use the lowest effective concentration of copper. Similarly, the ratio of ligand to copper is important, with an excess of ligand often recommended to ensure all copper ions are chelated.[2][9] The concentration of the reducing agent, sodium ascorbate, should also be optimized as it contributes to the generation of the active Cu(I) catalyst but can also participate in ROS formation.[1][2]
Q4: Are there alternatives to CuAAC for labeling azide-modified RNA that are less likely to cause degradation?
A4: Yes, a common alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10] SPAAC utilizes a strained cyclooctyne, which reacts with the azide (B81097) without the need for a copper catalyst.[10] This copper-free click chemistry approach eliminates the primary source of RNA degradation and is therefore considered a gentler method for labeling sensitive biomolecules like RNA.[10][11]
Q5: How does temperature and pH affect RNA stability during the labeling reaction?
A5: RNA is susceptible to hydrolysis, which is accelerated at higher temperatures and non-optimal pH.[12][13] While modest heating can sometimes increase the rate of the CuAAC reaction, it can also increase the rate of RNA degradation.[9][14] It is generally recommended to perform the reaction at or near room temperature. The pH of the reaction buffer should be maintained in the slightly acidic to neutral range (around pH 6.0-7.5) to ensure RNA stability.[12][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling efficiency | Inactive Cu(I) catalyst due to oxidation. | Prepare the sodium ascorbate solution fresh. Ensure all solutions are properly degassed.[16] |
| Inhibition of the copper catalyst. | Avoid buffers containing high concentrations of chelators like EDTA or high concentrations of chloride ions.[9][16] Consider purifying the RNA to remove potential inhibitors. | |
| Suboptimal reagent concentrations. | Optimize the concentrations of CuSO₄, sodium ascorbate, and the copper ligand. A common starting point is a 1:5 ratio of CuSO₄ to ligand.[9] | |
| Significant RNA degradation observed on a gel | Copper-mediated generation of reactive oxygen species (ROS). | Increase the concentration of the copper-chelating ligand (e.g., THPTA) to a 5-fold excess over CuSO₄.[2][9] |
| Reaction time is too long. | Optimize the reaction time. A more efficient reaction with an accelerating ligand should reduce the necessary incubation period.[2] | |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., room temperature or 4°C), even if it requires a longer incubation time.[12] | |
| Contamination with RNases. | Use nuclease-free water, reagents, and labware. Work in an RNase-free environment.[17] | |
| Both low labeling and RNA degradation | A combination of catalyst inefficiency and RNA damage. | Systematically troubleshoot both issues. Start by ensuring an active catalyst with fresh reagents, then focus on protective measures like optimal ligand concentration and reaction conditions. |
| Incorrect buffer composition. | Use a recommended buffer such as phosphate (B84403) or HEPES at a pH between 6.5 and 7.5.[9] Avoid Tris buffers which can chelate copper.[9] |
Experimental Protocols
Key Experiment 1: Standard CuAAC Labeling of 3'-Azido-3'-deoxy-β-L-uridine Modified RNA
This protocol is a general guideline and may require optimization for specific RNA sequences and labels.
Materials:
-
3'-Azido-3'-deoxy-β-L-uridine modified RNA
-
Alkyne-functionalized label (e.g., fluorescent dye, biotin)
-
Copper(II) Sulfate (CuSO₄) solution (nuclease-free water)
-
Copper Ligand (e.g., THPTA) solution (nuclease-free water)
-
Sodium Ascorbate solution (freshly prepared in nuclease-free water)
-
Nuclease-free buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Nuclease-free water to the final desired volume.
-
Nuclease-free buffer.
-
3'-Azido-RNA to a final concentration of 1-10 µM.
-
Alkyne-functionalized label to a final concentration of 50-250 µM.
-
Copper Ligand (e.g., THPTA) to a final concentration of 500 µM.[18]
-
CuSO₄ to a final concentration of 100 µM.[18]
-
-
Gently mix the solution by pipetting.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM.[9][18]
-
Mix thoroughly but gently.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purify the labeled RNA using standard methods such as ethanol (B145695) precipitation or a suitable RNA purification kit to remove the catalyst and excess label.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC on RNA
| Reagent | Recommended Final Concentration | Reference |
| Azide-Modified RNA | 1 - 10 µM | [18] |
| Alkyne-Label | 50 - 500 µM | [18] |
| CuSO₄ | 50 - 100 µM | [2][9] |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM (5x excess to Cu) | [2][18] |
| Sodium Ascorbate | 1 - 5 mM | [9][18] |
Visualizations
Caption: Experimental workflow for CuAAC labeling of RNA.
Caption: Troubleshooting logic for RNA degradation in CuAAC.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-specific terminal and internal labeling of RNA by poly(A) polymerase tailing and copper-catalyzed or copper-free strain-promoted click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Purifying 3'-Azido-3'-deoxy-beta-L-uridine Labeled RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Azido-3'-deoxy-beta-L-uridine labeled RNA. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome common challenges during the purification process. The unique properties of this modified nucleoside—the reactive 3'-azide for click chemistry and the nuclease-resistant L-configuration—introduce specific considerations for achieving high purity.[1][2][3]
General Purification Workflow
The overall process, from synthesis to the final purified product, involves several critical stages. Each stage presents potential challenges that can impact the yield and purity of your azide-labeled L-RNA.
Caption: General workflow for the synthesis, purification, and analysis of 3'-azido labeled L-RNA.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of your this compound labeled RNA.
Question: I am observing a very low yield of my azide-labeled L-RNA after purification. What are the possible causes and solutions?
Answer: Low yield is a common issue that can originate from synthesis, degradation, or the purification process itself.
-
Potential Cause 1: Inefficient Synthesis: The chemical synthesis of azide-modified oligonucleotides is challenging because the azide (B81097) group can react with the P(III) species used in standard phosphoramidite (B1245037) chemistry.[4][5][6] This can lead to low coupling efficiency and a reduced amount of full-length product.
-
Potential Cause 2: RNA Degradation: RNA is susceptible to degradation, especially at high pH or temperature.[8] Contamination with RNases will also lead to significant sample loss. During subsequent click chemistry reactions, the combination of copper ions and reducing agents can generate reactive oxygen species (ROS) that damage the RNA backbone.[9]
-
Solution: Always use RNase-free reagents and materials. For purification methods like HPLC, avoid harsh pH conditions. While running HPLC at elevated temperatures (e.g., 60-80°C) can be beneficial for denaturing secondary structures, monitor for potential degradation of very long transcripts.[4][10]
-
-
Potential Cause 3: Suboptimal Purification Protocol: The labeled RNA may be lost during purification due to poor binding to the column, irreversible binding, or co-elution with other species.
-
Solution: Optimize your purification method. For HPLC, adjust the gradient, temperature, and ion-pairing reagent to improve separation and recovery.[11][12] For cartridge-based methods, ensure the oligo length is appropriate for the chosen chemistry (e.g., RP-HPLC is not typically recommended for oligos >50 bases).[13]
-
Question: My final product is not pure. What kind of impurities should I expect and how can I remove them?
Answer: Impurities in synthetic RNA preparations are common and can interfere with downstream applications.
-
Potential Cause 1: Truncated Sequences (n-1, n-2): Failed coupling steps during solid-phase synthesis result in sequences that are shorter than the desired full-length product.[12][13] These are often the most common impurity.
-
Potential Cause 2: Double-Stranded RNA (dsRNA): In vitro transcription reactions can produce dsRNA byproducts. These are potent activators of the innate immune system and must be removed for most biological applications.[15]
-
Solution: Ion-pair reversed-phase HPLC is highly effective at separating dsRNA contaminants from the desired single-stranded RNA product.[15]
-
-
Potential Cause 3: Residual Synthesis Reagents: Small molecules from the synthesis, cleavage, and deprotection steps can remain in the crude product.[13]
-
Solution: A desalting step, either through a dedicated cartridge or ethanol (B145695) precipitation, after the primary purification is crucial for removing these contaminants.[13][16]
-
Question: My downstream click chemistry reaction is inefficient. Could my purification method be the cause?
Answer: Absolutely. The purity and final formulation of your RNA are critical for successful click chemistry.
-
Potential Cause 1: Reduction of the Azide Group: The azide group (-N₃) is essential for the click reaction but can be reduced to an amine (-NH₂) by certain reagents. Tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent, is known to react with azides.[4][9]
-
Solution: Avoid using TCEP or other phosphine-based reducing agents in any buffers during or after purification. If a reducing agent is needed for a separate step, ensure it is fully removed via buffer exchange or precipitation before proceeding with the click reaction.
-
-
Potential Cause 2: Interfering Buffer Components: Components of your final elution buffer may inhibit the copper catalyst used in the click reaction.
Troubleshooting Decision Tree
Use this diagram to diagnose the source of your purification issues.
Caption: A decision tree to troubleshoot common issues in azide-labeled RNA purification.
Data Presentation
Table 1: Comparison of Common RNA Purification Methods
| Purification Method | Typical Purity | Resolution | Scalability | Key Advantages | Key Disadvantages |
| Ion-Pair RP-HPLC | >95-99%[12][15] | Very High | Good | Excellent for removing truncations and dsRNA; high purity.[15] | Requires specialized equipment; uses organic solvents.[17] |
| Anion-Exchange HPLC | >95% | High | Good | Separates based on charge; good for resolving failure sequences. | Can be sensitive to RNA secondary structure. |
| Denaturing PAGE | >95% | Very High | Low | Excellent resolution for small scale; gold standard for purity check. | Low throughput; recovery can be difficult; potential for contamination.[14] |
| Cartridge Purification | 80-95% | Low | Excellent | Fast and simple; good for desalting or removing synthesis reagents.[13] | Does not effectively remove n-1 truncated sequences.[13] |
Experimental Protocols
Detailed Protocol: Ion-Pair Reversed-Phase HPLC Purification
This protocol is a general guideline for purifying azide-labeled RNA. It should be optimized for your specific RNA sequence, length, and system.
1. Materials and Reagents:
-
HPLC System: A preparative or semi-preparative HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in RNase-free water.[15]
-
Buffer B: 0.1 M TEAA, pH 7.0, in 25% Acetonitrile (B52724) (ACN).[15]
-
Sample: Crude, deprotected 3'-azido-L-RNA, resuspended in Buffer A or RNase-free water.
2. HPLC Method:
-
Column Equilibration: Equilibrate the column with a starting mixture of Buffer A and Buffer B (e.g., 92% A, 8% B) for several column volumes.
-
Temperature: Set the column oven to 60°C to help denature RNA secondary structures.[14]
-
Sample Injection: Filter your RNA sample through a 0.22 µm filter and inject it onto the column.
-
Elution Gradient: Develop a linear gradient to elute the RNA. The optimal gradient will depend on the length of your RNA. A shallow gradient is often best for resolving long oligonucleotides.[12]
-
Example Gradient:
-
0-2 min: Hold at 8% Buffer B.
-
2-22 min: Linear gradient from 8% to 20% Buffer B.[15]
-
22-25 min: Ramp to 100% Buffer B to wash the column.
-
25-30 min: Return to 8% Buffer B to re-equilibrate.
-
-
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak, which should represent your full-length product. Early-eluting peaks are often truncated sequences or other impurities.[15]
3. Post-Purification Processing:
-
Analysis: Analyze the collected fractions for purity using analytical HPLC or denaturing PAGE. Confirm the mass using LC-MS.
-
Pooling and Desalting: Pool the pure fractions. Remove the TEAA and acetonitrile via ethanol precipitation or another desalting method.
-
Storage: Resuspend the final, purified pellet in RNase-free water or a suitable storage buffer and store at -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a 3'-deoxy-beta-L-uridine analog instead of a standard D-uridine? A1: The L-configuration of the sugar is unnatural, making the RNA molecule extraordinarily resistant to degradation by endogenous nucleases.[3] This is a critical feature for in vivo applications where RNA stability is paramount.
Q2: Can I just use ethanol precipitation to purify my RNA? A2: Ethanol precipitation is effective for concentrating RNA and removing small molecule contaminants like salts and unincorporated nucleotides.[16] However, it is not a high-resolution technique and will not separate your full-length product from shorter, truncated sequences (n-1, etc.).[13] It is best used as a final clean-up and concentration step after a primary chromatographic or gel-based purification.
Q3: How does the L-configuration affect the purification process itself? A3: While the L-RNA will be nuclease-resistant, its fundamental chemical properties (charge, hydrophobicity) are very similar to D-RNA, so standard purification chemistries like reversed-phase and ion-exchange HPLC are effective. However, you may observe slight differences in retention times or gel mobility compared to a D-RNA of the same sequence. Structural studies have shown that while globally similar, there can be minor differences in crystal packing and base-pairing between L- and D-RNA duplexes, which could subtly influence behavior.[3]
Q4: My azide-labeled RNA seems to be degrading during purification at high temperatures. What should I do? A4: While elevated temperatures (50-80°C) are often used in HPLC to melt secondary structures and improve peak shape, some longer or more sensitive RNA sequences can be prone to hydrolysis.[4][10][11] If you suspect degradation, try reducing the column temperature. Alternatively, you can add a denaturant like urea (B33335) to the mobile phase to reduce secondary structure at a lower temperature.[4][12]
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First look at RNA in L-configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Purification, crystallization and preliminary X-ray diffraction of a disulfide cross-linked complex between bovine poly(A) polymerase and a chemically modified 15-mer oligo(A) RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. atdbio.com [atdbio.com]
- 11. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. labcluster.com [labcluster.com]
- 14. nacalai.com [nacalai.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Cellular Uptake of 3'-Azido-3'-deoxy-beta-L-uridine
Disclaimer: Direct experimental data on overcoming the poor cell permeability of 3'-Azido-3'-deoxy-beta-L-uridine is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established strategies for improving the cellular uptake of other nucleoside analogs, such as the closely related 3'-azido-3'-deoxythymidine (AZT) and various uridine (B1682114) derivatives. These principles are generally applicable and should serve as a strong starting point for your research.
Frequently Asked Questions (FAQs)
Q1: Why does this compound likely exhibit poor cell permeability?
Nucleoside analogs like this compound are often hydrophilic due to the presence of polar hydroxyl and amino groups. This high polarity can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane. While some nucleoside analogs can utilize cellular nucleoside transporters, the efficiency of this transport can be low, further contributing to poor cell permeability.[1]
Q2: What are the main strategies to overcome the poor cell permeability of nucleoside analogs?
The two primary approaches to enhance the cellular uptake of polar nucleoside analogs are:
-
Prodrug Strategies: This involves chemically modifying the nucleoside analog to create a more lipophilic derivative (a "prodrug").[1][2] This prodrug can more easily cross the cell membrane and is then converted into the active drug by intracellular enzymes.[3]
-
Advanced Delivery Systems: This strategy encapsulates the nucleoside analog in a carrier system, such as liposomes or nanoparticles, to facilitate its entry into the cell.[4][5]
Q3: How do prodrugs of nucleoside analogs work?
Prodrugs are inactive compounds that are metabolized into their active form within the body. For nucleoside analogs, this typically involves masking the polar hydroxyl groups with lipophilic moieties.[1] Once the prodrug enters the cell, cellular enzymes, such as esterases, cleave off the lipophilic groups, releasing the active nucleoside analog.[2] Common prodrug approaches include the synthesis of amino acid esters, phosphoramidates, and lipid conjugates.[3][6]
Q4: What are the advantages of using nanoparticle delivery systems?
Polymer-based nanoparticles and liposomes can encapsulate hydrophilic drugs like nucleoside analogs in their aqueous core or lipid bilayer.[4][7] These delivery systems offer several advantages:
-
They can protect the drug from degradation in the extracellular environment.
-
They can improve the drug's pharmacokinetic profile.
-
They can be surface-modified with ligands to target specific cells or tissues.[7]
-
They can facilitate cellular uptake through endocytosis.[8]
Q5: How can I assess the cell permeability of my compound?
Several in vitro methods are available to measure the permeability of a compound across a cell monolayer. The most common assays are:
-
Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption. It uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a polarized epithelial barrier resembling the small intestine.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive diffusion.
Troubleshooting Guides
Issue 1: Low therapeutic efficacy in cell-based assays despite potent in vitro activity.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Permeability: Perform a Caco-2 or PAMPA assay to quantify the permeability of this compound. 2. Synthesize Lipophilic Prodrugs: Design and synthesize ester or lipid conjugates of the compound to increase its lipophilicity.[9][10] 3. Formulate with Nanocarriers: Encapsulate the compound in liposomes or polymeric nanoparticles to enhance cellular uptake.[11] |
| Active Efflux | 1. Use Efflux Pump Inhibitors: Co-administer your compound with known inhibitors of efflux pumps (e.g., P-glycoprotein inhibitors like verapamil) in your cell-based assays to see if efficacy improves. |
| Rapid Intracellular Metabolism/Degradation | 1. Metabolic Stability Assay: Conduct experiments with liver microsomes or cell lysates to determine the metabolic stability of your compound. 2. Structural Modification: If metabolically unstable, consider chemical modifications to the molecule that may block metabolic sites without affecting activity. |
Issue 2: High variability in experimental results between batches.
| Possible Cause | Troubleshooting Steps |
| Compound Stability in Solution | 1. Assess Stability: Evaluate the stability of this compound in your experimental buffer at different temperatures and time points. Factors like pH, temperature, and light exposure can affect the stability of nucleoside analogs.[12] 2. Optimize Storage Conditions: Store stock solutions at -80°C and prepare fresh working solutions for each experiment. Protect from light where necessary. |
| Inconsistent Cell Monolayer Integrity in Permeability Assays | 1. Monitor Transepithelial Electrical Resistance (TEER): For Caco-2 assays, regularly measure the TEER to ensure the cell monolayer is confluent and has formed tight junctions before starting the permeability experiment.[13] 2. Lucifer Yellow Assay: Use a fluorescent marker like Lucifer Yellow to confirm the integrity of the tight junctions. High passage of Lucifer Yellow indicates a leaky monolayer.[13] |
Data Presentation: Enhancing Nucleoside Analog Permeability
The following table summarizes data from studies on related nucleoside analogs, demonstrating the potential impact of prodrug strategies on improving cell permeability and antiviral activity.
Table 1: Effect of Prodrug Modifications on the Permeability and Activity of Nucleoside Analogs
| Parent Compound | Prodrug Modification | Permeability Assay | Permeability Improvement (Fold Change) | Antiviral Activity (EC₅₀) | Reference |
| l-BHDU | l-valine ester | Not Specified | Enhanced anti-VZV activity suggests improved uptake | 0.03 µM (Prodrug) vs. >200 µM (Parent) | [6] |
| 2′-deoxyuridine | para-carborane conjugate | Not Specified | Low to moderate cytotoxicity observed | Antiviral activity against HCMV | [9] |
| Uridine | Palmitoyl and Cinnamoyl esters | Not Specified | Increased antimicrobial and anticancer activity | Promising anticancer activity for compound 6 | [14] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the permeability of a test compound across a Caco-2 cell monolayer.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable supports (e.g., Transwell® inserts) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
2. Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value >200 Ω·cm² generally indicates a confluent monolayer.
-
Perform a Lucifer Yellow permeability assay to confirm tight junction integrity.
3. Permeability Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
4. Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
5. Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the monolayer.
-
A is the surface area of the permeable support.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
Visualizations
Diagram 1: Prodrug Activation Pathway
Caption: Intracellular activation of a lipophilic prodrug.
Diagram 2: Nanoparticle-Mediated Drug Delivery
Caption: Cellular uptake of a drug via a nanoparticle carrier.
Diagram 3: Caco-2 Permeability Assay Workflow
Caption: Workflow for a Caco-2 cell permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer-based nanoparticles for the delivery of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA01084G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilic prodrug conjugates allow facile and rapid synthesis of high-loading capacity liposomes without the need for post-assembly purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting High Background Fluorescence in Click Chemistry
Welcome to our dedicated support center for resolving high background fluorescence issues in click chemistry reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and solve common problems encountered during fluorescence labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
High background fluorescence in CuAAC reactions can stem from several sources. The primary culprits are often related to the reagents and the experimental conditions. These include:
-
Non-specific binding of the fluorescent probe: The azide- or alkyne-functionalized fluorophore may bind to cellular components or surfaces through non-covalent interactions, such as hydrophobic or electrostatic interactions.[1] Highly charged fluorescent dyes can also contribute to this issue.[2]
-
Excess reagents: A large excess of the fluorescent azide (B81097) or alkyne probe that is not washed away can contribute to a high background signal.[1][3]
-
Copper-mediated fluorescence: The copper(I) catalyst, particularly when not properly chelated, can generate reactive oxygen species (ROS) that react with biomolecules and cause background fluorescence.[1][4] Copper ions can also quench the fluorescence of certain dyes or, in some cases, form fluorescent complexes.[5]
-
Impure reagents: Impurities in the azide or alkyne probes, or in other reaction components, can be fluorescent or can react non-specifically.[1]
-
Side reactions: In protein samples, strained cyclooctynes (used in copper-free click chemistry) can react with free thiols in cysteine residues, leading to off-target labeling.[1][6]
Q2: I'm observing high background in my negative control. How can I troubleshoot this?
A high background in a negative control (e.g., cells not treated with the azide or alkyne metabolic label) is a clear indication of non-specific signal. Here is a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for high background in negative controls.
Q3: How do I optimize the concentrations of my click chemistry reagents to minimize background?
Optimizing reagent concentrations is critical. A good starting point is to titrate the fluorescent probe and the copper catalyst. The goal is to use the lowest possible concentration of the fluorescent probe that still provides a robust specific signal.
| Reagent | Recommended Starting Concentration | Titration Range | Key Considerations |
| Fluorescent Probe | 1-10 µM | 0.1 - 25 µM | Higher concentrations can lead to non-specific binding and aggregation.[1] |
| Copper(II) Sulfate | 50-100 µM | 10 - 200 µM | Should be used in conjunction with a reducing agent and a ligand. |
| Copper-chelating Ligand | 250-500 µM | 5-10 fold excess over copper | A high ligand-to-copper ratio (at least 5:1) is crucial to stabilize Cu(I) and prevent side reactions.[1] |
| Reducing Agent | 1-5 mM | 0.5 - 10 mM | A significant excess of sodium ascorbate (B8700270) over copper is recommended to maintain the active Cu(I) state.[3] |
Q4: What role do copper-chelating ligands play, and which one should I choose?
Copper-chelating ligands are essential for accelerating the CuAAC reaction and protecting biomolecules from copper-mediated damage.[7] They stabilize the catalytically active Cu(I) oxidation state, preventing both disproportionation and oxidation, which can generate reactive oxygen species.[7][8]
Commonly used ligands include THPTA, BTTAA, and TBTA. The choice of ligand can impact reaction efficiency and background levels.
| Ligand | Properties | Recommended Use |
| THPTA | Water-soluble and highly effective at stabilizing Cu(I).[7] | General-purpose ligand for aqueous click chemistry reactions. |
| BTTAA | Can also effectively stabilize Cu(I) and has been shown to be biocompatible in some systems.[4] | Useful in both in vitro and in-cell labeling experiments. |
| TBTA | One of the first widely used ligands, but has lower water solubility.[9] | Often used in organic solvents or when water solubility is not a primary concern. |
Detailed Experimental Protocols
Protocol 1: General CuAAC Labeling of Proteins in Cell Lysates
This protocol provides a general workflow for labeling proteins in a cell lysate with an emphasis on minimizing background.
1. Lysate Preparation:
-
Lyse cells in a buffer that does not contain primary amines (e.g., Tris) or high concentrations of chelating agents (e.g., EDTA). A phosphate-based buffer is a good alternative.[1]
-
Clarify the lysate by centrifugation to remove cellular debris.[1]
2. Click Reaction Cocktail Preparation (Prepare Fresh):
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Azide/Alkyne Fluorescent Probe: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water. It is crucial to use a freshly prepared solution as it readily oxidizes.[10]
3. Click Reaction:
-
To your protein lysate (e.g., 1 mg/mL), add the click reaction components in the following order:
-
Azide/Alkyne probe (final concentration: 1-10 µM)
-
Ligand (final concentration: 250-500 µM)
-
Copper(II) Sulfate (final concentration: 50-100 µM)
-
Sodium Ascorbate (final concentration: 2.5-5 mM)
-
-
Incubate the reaction at room temperature for 1 hour, protected from light.
4. Removal of Excess Reagents:
-
Protein Precipitation: Add four volumes of ice-cold acetone (B3395972) to the reaction mixture. Incubate at -20°C for at least 1 hour. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins. Carefully remove the supernatant and wash the pellet with ice-cold methanol. Resuspend the pellet in a suitable buffer for downstream analysis.[1]
Protocol 2: Troubleshooting by Titrating the Fluorescent Probe
This experiment helps determine the optimal concentration of your fluorescent probe to maximize the signal-to-noise ratio.
Caption: Experimental workflow for fluorescent probe titration.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting high background can be visualized as a logical flow, guiding the researcher from the initial observation to a potential solution.
Caption: Logical decision tree for troubleshooting high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
impact of buffer pH and temperature on 3'-Azido-3'-deoxy-beta-L-uridine labeling
Technical Support Center: Optimizing Labeling of Azide-Modified Nucleosides
Welcome to the technical support center for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
A Note on 3'-Azido-3'-deoxy-beta-L-uridine: While this guide focuses on the general principles of labeling azide-modified nucleosides, it is important to note that specific experimental data for this compound is limited in the current scientific literature. The principles and protocols outlined below for copper-catalyzed azide-alkyne cycloaddition (CuAAC) are broadly applicable to azide-modified compounds and should serve as a strong starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for a CuAAC reaction?
A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is robust and can be effective over a wide pH range, typically between 4 and 12.[1][2] For most bioconjugation applications, a pH of 7.0 to 7.5 is a good starting point, often achieved using phosphate (B84403) or HEPES buffers.[3][4] Acidic conditions can also be beneficial for the CuAAC reaction to proceed.[5]
Q2: How does temperature affect the efficiency of the CuAAC reaction?
A2: The CuAAC reaction benefits from higher temperatures.[6] Modest increases in temperature, as long as they are tolerated by the biological molecules involved, can lead to better results.[6] If you are experiencing low yields, increasing the reaction temperature can be a beneficial troubleshooting step.[3] However, for many applications, the reaction proceeds efficiently at room temperature.[1][5]
Q3: What are the most common reasons for low or no yield in a CuAAC reaction?
A3: Several factors can contribute to low or no product yield in a CuAAC reaction:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen.[7] Insufficient reducing agent, such as sodium ascorbate (B8700270), or exposure to air can deactivate the catalyst.[7]
-
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can hinder the reaction.[7]
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[7] Additionally, some substrates might chelate the copper catalyst, rendering it unavailable.[7]
-
Inappropriate Reaction Conditions: Using the wrong solvent, pH, temperature, or concentration of reactants and catalyst can all result in poor yields.[7]
Q4: What are the primary side reactions in CuAAC, and how can they be minimized?
A4: The most common side reaction is the oxidative homocoupling of alkynes, known as Glaser coupling.[7] This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen.[7] To minimize this, it is crucial to maintain anaerobic conditions or use a sufficient amount of a reducing agent like sodium ascorbate to keep the copper in the Cu(I) state.[3][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Catalyst (Cu(I)) oxidation to inactive Cu(II). | Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a fresh and adequate supply of reducing agent (e.g., sodium ascorbate).[3][6] |
| Steric hindrance at the reaction site. | Increase the reaction temperature or extend the reaction time.[3] Consider redesigning the substrate with a longer, more flexible linker if possible. | |
| Copper chelation by the substrate. | Increase the concentration of the copper catalyst and ligand.[6] Add a sacrificial metal like Zn(II) to bind to the chelating groups.[6] | |
| Reaction Stalls Before Completion | Insufficient reducing agent. | Add more sodium ascorbate. A concentration of 2.5 mM is often sufficient to counteract oxygen diffusion.[3] |
| Low reactant concentration. | If working with very low concentrations (nanomolar), increasing the concentration of one of the reactants may be necessary.[6] | |
| Substrate Degradation | Oxidative damage from reactive oxygen species generated during the reaction. | Use a copper-stabilizing ligand to protect sensitive biomolecules.[3] Lowering the reaction temperature can also help.[7] |
| Product Purification Difficulties | Persistent copper contamination. | Treat the reaction mixture with a chelating resin. Utilize purification methods like size-exclusion chromatography or dialysis.[7] |
Experimental Protocols
General Protocol for CuAAC Labeling of an Azide-Modified Nucleoside
This protocol provides a general starting point for the labeling of an azide-modified nucleoside with an alkyne-functionalized reporter molecule (e.g., a fluorophore).
Materials:
-
Azide-modified nucleoside
-
Alkyne-functionalized reporter molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris-HCl buffer (100 mM, pH 7.5)
-
DMSO (optional, for dissolving reagents)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your azide-modified nucleoside in water or a suitable buffer.
-
Prepare a stock solution of the alkyne-functionalized reporter molecule. If it is not water-soluble, dissolve it in DMSO.
-
Prepare a fresh 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified nucleoside (to a final concentration of, for example, 50 µM)
-
Alkyne-functionalized reporter molecule (typically 1.2 to 2-fold molar excess over the azide)
-
Tris-HCl buffer to bring the reaction to the desired final volume.
-
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[3]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For challenging substrates, the temperature can be increased to 37°C.[6] Protect the reaction from light if using a fluorescent reporter molecule.
-
-
Analysis and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry, or fluorescence imaging).
-
Purify the labeled product using a suitable method such as HPLC, size-exclusion chromatography, or precipitation.
-
Data Presentation
Table 1: Common Reagents and Conditions for CuAAC Reactions
| Component | Examples | Typical Concentration | Notes |
| Copper Source | CuSO₄·5H₂O, CuI, Cu(OAc)₂·H₂O | 0.1 - 5 mol% | CuSO₄ is commonly used with a reducing agent.[5][7] |
| Reducing Agent | Sodium Ascorbate | 5 - 10 mol% | Used to reduce Cu(II) to the active Cu(I) state.[3][7] |
| Ligand | THPTA, TBTA | 1 - 5 equivalents to copper | Ligands can accelerate the reaction and protect biomolecules from oxidative damage.[3][8] |
| Solvent | Water, DMSO, t-BuOH/H₂O | Varies | Aqueous buffers are common for biological samples. Co-solvents like DMSO can be used for hydrophobic substrates.[3][6] |
| pH | 4 - 12 | 7.0 - 7.5 is a good starting point for bioconjugation.[1][4] | |
| Temperature | Room Temperature to 65°C | Higher temperatures can increase the reaction rate.[5][6] |
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for CuAAC labeling.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
avoiding unwanted side reactions in 3'-Azido-3'-deoxy-beta-L-uridine click chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Azido-3'-deoxy-beta-L-uridine in click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound?
A1: Low or no product yield in CuAAC reactions can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen. This is a primary cause of reaction failure.
-
Poor Reagent Quality: Degradation of this compound or the alkyne coupling partner can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.
-
Substrate-Specific Issues: Steric hindrance around the azide (B81097) or alkyne functional groups can impede the reaction. Additionally, the nucleoside itself may chelate the copper catalyst, rendering it inactive.
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.
Q2: What are the primary side reactions observed in CuAAC with this compound, and how can they be minimized?
A2: The most common side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen, forming a diyne byproduct. To minimize this, it is crucial to maintain anaerobic conditions by thoroughly degassing all solutions and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidative Damage to the Uridine (B1682114) Moiety: While less common under standard CuAAC conditions, the presence of reactive oxygen species (ROS), generated by the Cu(I)/Cu(II) redox cycle in the presence of oxygen and a reducing agent, can potentially lead to degradation of the uracil (B121893) base. Using a stabilizing ligand for the copper catalyst and maintaining anaerobic conditions can mitigate this.
-
Hydrolysis of the Glycosidic Bond: In acidic conditions, the N-glycosidic bond of uridine can be susceptible to hydrolysis.[1] It is important to maintain a neutral or slightly basic pH during the reaction and workup.
Q3: How do I choose the right ligand for my CuAAC reaction with this compound?
A3: The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction rate, and preventing side reactions. For reactions in aqueous or partially aqueous systems, a water-soluble ligand is preferred.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A very effective ligand, but its solubility in water is limited. It is suitable for reactions in organic solvents or aqueous/organic mixtures.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analog of TBTA, ideal for bioconjugation reactions in aqueous buffers. It helps to protect biomolecules from oxidative damage.
Q4: Can I perform a strain-promoted azide-alkyne cycloaddition (SPAAC) with this compound?
A4: Yes, this compound can undergo SPAAC reactions with strained alkynes like DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne).[2] This approach is advantageous as it eliminates the need for a copper catalyst, which can be toxic to cells and can promote side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Cu(I) catalyst due to oxidation. 2. Insufficient reducing agent (e.g., sodium ascorbate). 3. Poor quality of azide or alkyne. 4. Steric hindrance at the reaction site. 5. Chelation of copper by the uridine moiety. | 1. Thoroughly degas all solutions (e.g., by bubbling with argon or nitrogen for 15-30 minutes). Perform the reaction under an inert atmosphere. 2. Use a fresh solution of sodium ascorbate (B8700270). Increase the equivalents of sodium ascorbate. 3. Check the purity of starting materials by NMR or mass spectrometry. 4. If possible, redesign the alkyne partner to have less steric bulk near the terminal alkyne. 5. Increase the concentration of the copper catalyst and ligand. |
| Presence of Alkyne Homocoupling Product (Diyne) | 1. Presence of oxygen in the reaction mixture. 2. Insufficient reducing agent. | 1. Improve degassing procedures. 2. Ensure an adequate excess of sodium ascorbate is present throughout the reaction. |
| Degradation of Starting Material or Product | 1. Reaction conditions are too harsh (e.g., high temperature, extreme pH). 2. Oxidative damage from ROS. | 1. Perform the reaction at room temperature. Maintain a pH between 7 and 8. 2. Use a copper-stabilizing ligand like THPTA and ensure the reaction is anaerobic. |
| Difficulty in Purifying the Product | 1. Residual copper catalyst in the product. 2. Similar polarity of the product and unreacted starting materials. | 1. Wash the crude product with a solution of a chelating agent like EDTA. Use a copper scavenging resin. 2. Optimize the HPLC gradient or try a different stationary phase (e.g., reverse-phase C18). Consider using protecting groups on the 2' and 5' hydroxyls to alter the polarity for easier separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is adapted from a similar procedure for 3'-azido-3'-deoxythymidine and is expected to give high yields.[3]
Materials:
-
This compound
-
Alkyne coupling partner
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Water (deionized and degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and TBTA (0.1 equivalents) in a small amount of the t-BuOH/water mixture.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in degassed water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of EDTA to remove residual copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary (Based on a similar reaction with 3'-azido-3'-deoxythymidine)[3]
| Alkyne Partner | Reaction Time | Yield (%) |
| Phenylacetylene | 1 h | 95 |
| 1-Octyne | 1.5 h | 88 |
| Propargyl alcohol | 1 h | 92 |
| 4-Ethynylanisole | 2 h | 90 |
Note: Yields are for the reaction with 3'-azido-3'-deoxythymidine and may vary for this compound.
Visualizations
Caption: A typical experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Technical Support Center: Synthesis and Purification of 3'-Azido-3'-deoxy-beta-L-uridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of 3'-Azido-3'-deoxy-beta-L-uridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product | - Incomplete reaction during the azidation step.- Suboptimal reaction temperature.- Degradation of the nucleoside substrate at high temperatures.- Inefficient purification leading to product loss. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the reaction temperature. A temperature of 100-110°C is often recommended for azidation to balance reaction rate and substrate stability.[1]- Avoid prolonged heating at high temperatures (120-140°C) to prevent thermal destruction of the nucleoside.[1]- Optimize the mobile phase for column chromatography to ensure good separation and minimize product loss. |
| Presence of multiple spots on TLC after reaction, indicating impurities | - Formation of side products, such as N3-3' cyclic adducts.- Migration of protecting groups (e.g., benzoyl group migration).- Incomplete removal of protecting groups. | - Difficult chromatographic separation may be necessary to remove closely related impurities.[2]- The choice of protecting groups and deprotection conditions is critical. Ensure complete deprotection by monitoring with TLC.- If using a transglycosylation approach, be aware that it can result in a mixture of α and β anomers, which can be difficult to separate.[2] |
| Difficulty in purifying the final product by column chromatography | - Co-elution of the product with impurities.- Poor solubility of the product in the column's mobile phase. | - Experiment with different solvent systems for the mobile phase to improve separation.- Consider using a different stationary phase for chromatography if silica (B1680970) gel is not effective.- Ensure the crude product is fully dissolved in a minimal amount of the mobile phase before loading onto the column. |
| Inconsistent reaction outcomes | - Presence of moisture in reagents or solvents.- Use of impure starting materials. | - Use anhydrous solvents and reagents. Consider drying solvents before use.- Ensure the purity of the starting uridine (B1682114) derivative and other key reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when working with azide (B81097) reagents like lithium azide?
A1: Lithium azide is an explosive substance that is sensitive to mechanical shock, friction, and electrical impulses.[1] Therefore, it is crucial to handle it with extreme care in a well-ventilated fume hood. Avoid using metal spatulas or glassware with ground glass joints that could cause friction. Use plastic or Teflon-coated equipment. All reactions involving azides should be conducted behind a blast shield. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Q2: What is a common synthetic route for preparing this compound?
A2: A common approach involves the modification of a suitably protected L-uridine derivative. This typically includes the protection of the 5' and 2'-hydroxyl groups, followed by the activation of the 3'-hydroxyl group (e.g., by converting it to a good leaving group like a mesylate or tosylate). Subsequently, a nucleophilic substitution with an azide source, such as lithium azide or sodium azide, introduces the azido (B1232118) group at the 3' position with an inversion of stereochemistry. The final step involves the removal of the protecting groups to yield the desired product.
Q3: How can I monitor the progress of the azidation reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting material (the 3'-activated uridine derivative) and the product (the 3'-azido derivative). The disappearance of the starting material spot and the appearance of a new product spot on the TLC plate indicate the progression of the reaction.
Q4: What are the typical yields for the synthesis of 3'-azido-3'-deoxynucleosides?
A4: The overall yield can vary significantly depending on the specific synthetic route and the efficiency of each step. Yields for the azidation step itself can be in the range of 85-87% under optimized conditions.[1] However, multi-step syntheses often result in lower overall yields.
Experimental Protocols
Synthesis of this compound (A Representative Protocol)
This protocol is a generalized procedure based on common methods for the synthesis of 3'-azido-3'-deoxynucleosides and should be adapted and optimized for specific laboratory conditions.
-
Protection of L-uridine: Protect the 5' and 2'-hydroxyl groups of L-uridine. For example, the 5'-hydroxyl can be protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl can be protected with a tert-butyldimethylsilyl (TBDMS) group.
-
Activation of the 3'-Hydroxyl Group: The free 3'-hydroxyl group of the protected L-uridine is then activated by converting it into a good leaving group. This is typically done by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form the corresponding 3'-O-mesylate or 3'-O-tosylate.
-
Azidation: The 3'-activated intermediate is dissolved in an aprotic polar solvent such as dimethylformamide (DMF). An excess of an azide salt, such as lithium azide (LiN₃) or sodium azide (NaN₃), is added to the solution. The reaction mixture is heated to approximately 100-110°C and stirred until the reaction is complete as monitored by TLC.[1]
-
Deprotection: After the azidation reaction, the protecting groups are removed. The specific deprotection steps will depend on the protecting groups used. For example, an acid-labile group like DMT can be removed with a mild acid, and a silyl (B83357) group like TBDMS can be removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.
Quantitative Data
The following tables summarize representative yields and purity for key steps in the synthesis of 3'-azido-3'-deoxynucleosides. Note that these values are illustrative and can vary based on the specific substrate and reaction conditions.
Table 1: Representative Yields for the Azidation Step
| Starting Material | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5'-O-benzoyl-2,3'-anhydrothymidine | Alkylammonium azides | DMF/1,4-dioxane | 100-110 | 85-87 | [1] |
| 3'-O-mesyl-protected guanosine | Lithium azide | DMF | Not specified | Good | [3] |
Table 2: Purity of a Commercially Available Analog
| Compound | Purity (%) | Method |
| This compound | 98.77 | Not specified |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for addressing low yield or purity issues.
References
- 1. Relationship of deoxynucleotide changes to inhibition of DNA synthesis induced by the antiretroviral agent 3'-azido-3'-deoxythymidine and release of its monophosphate by human lymphoid cells (CCRF-CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 3′-azido-2′,3′-dideoxypurine nucleosides as inhibitors of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved and reliable synthesis of 3'-azido-2',3'-dideoxyguanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to enhance the stability of 3'-Azido-3'-deoxy-beta-L-uridine stock solutions
Welcome to the technical support center for 3'-Azido-3'-deoxy-beta-L-uridine. This guide is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of stock solutions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound stock solutions?
A1: The stability of this compound stock solutions can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bond or degradation of the azido (B1232118) group.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light Exposure: Some nucleoside analogs are sensitive to light, which can induce photochemical degradation.
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
-
Enzymatic Degradation: While L-nucleosides generally exhibit higher resistance to enzymatic degradation compared to their D-counterparts, contamination of stock solutions with nucleosidases or other enzymes could still pose a risk.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For many nucleoside analogs, sterile, nuclease-free Dimethyl Sulfoxide (DMSO) is a common choice for initial high-concentration stock solutions due to its good solvating power and ability to be stored at low temperatures. For aqueous working solutions, sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS) is recommended. The choice of solvent should always be compatible with the intended downstream application.
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: To maximize stability, stock solutions should be:
-
Aliquoted: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Stored at Low Temperatures: For long-term storage, -20°C or -80°C is recommended. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Protected from Light: Store aliquots in amber-colored tubes or in a light-blocking container.
Q4: Is this compound expected to be stable in aqueous solutions?
A4: The stability of nucleoside analogs in aqueous solutions can vary. While some azido-nucleosides have shown limited stability in water, this is more commonly observed when the azide (B81097) is attached to the nucleobase. The 3'-azido group on the sugar moiety is generally more stable. However, for critical experiments, it is advisable to prepare fresh aqueous dilutions from a frozen DMSO stock or to perform a stability study in the aqueous buffer of choice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may not be optimal. | Gently warm the solution and vortex to redissolve. If the precipitate persists, consider preparing a new stock solution at a lower concentration. |
| Loss of compound activity over time. | The compound may be degrading due to improper storage (e.g., repeated freeze-thaw cycles, light exposure, incorrect temperature). | Prepare fresh stock solutions from powder. Always use single-use aliquots. Ensure proper storage conditions are maintained. |
| Inconsistent experimental results. | This could be due to variability in the concentration of the active compound, possibly from degradation or inaccurate pipetting. | Use freshly prepared or properly stored and validated stock solutions. Ensure accurate and calibrated pipetting techniques. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | These may represent degradation products of this compound. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Optimize storage and handling procedures to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (amber or covered with foil)
-
Calibrated micropipettes
Methodology:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the stability of this compound under stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm)
-
Heating block or water bath
-
HPLC system with a suitable column and detector
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a specified time.
-
Thermal Degradation: Incubate the stock solution at 60°C for a specified time.
-
Photodegradation: Expose the stock solution to UV light for a specified time.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Validation & Comparative
A Comparative Guide to Validating 3'-Azido-3'-deoxy-beta-L-uridine Incorporation into RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the specific incorporation of 3'-Azido-3'-deoxy-beta-L-uridine (3'-Azido-U) into RNA. We objectively assess its performance against two common alternatives, 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (BrU), and provide supporting experimental data and detailed protocols for key validation techniques.
At a Glance: Comparison of Uridine (B1682114) Analogs for RNA Labeling
| Parameter | This compound | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) |
| Detection Method | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Immunodetection with anti-BrdU/BrU antibody |
| Incorporation Efficiency | Moderate to High (Enzyme-dependent) | High, reported as 1 in every 35 uridines in total RNA[1] | Variable, dependent on cell type and experimental conditions |
| Specificity for RNA | High, less likely to be incorporated into DNA due to the 3'-azido group which acts as a chain terminator. | Can be incorporated into DNA in some organisms, potentially confounding results[2]. | Generally specific for RNA, but antibody cross-reactivity with DNA containing BrdU can be a concern. |
| Cellular Perturbation | Potential for cytotoxicity due to chain termination, similar to other 3'-modified nucleosides. Can inhibit protein glycosylation[3]. | Can perturb nuclear RNA metabolism, induce cell cycle arrest, and has shown cytotoxicity at higher concentrations[4]. | Can have cytotoxic and mutagenic effects, and its incorporation can be influenced by the route of administration[5]. |
| Detection Sensitivity | High, based on the efficiency of click chemistry. | High, allows for sensitive detection via click chemistry[1]. | Good, but can be limited by antibody affinity and accessibility of the epitope. |
| Multiplexing Capability | Excellent, compatible with a wide range of alkyne-functionalized reporters for multiplexed imaging. | Excellent, compatible with various azide-functionalized reporters. | Limited, dependent on the availability of antibodies with different fluorophore conjugations. |
Experimental Validation Workflows
The specific incorporation of 3'-Azido-U into RNA can be validated through a workflow that combines metabolic labeling, chemical conjugation (click chemistry), and analytical detection.
Detailed Experimental Protocols
Protocol 1: Validation by Click Chemistry and Fluorescence Microscopy
This protocol details the detection of incorporated 3'-Azido-U in cellular RNA using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescent alkyne probe.
Materials:
-
Cells cultured on coverslips
-
This compound solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click-iT® reaction cocktail (or individual components: alkyne-fluorophore, CuSO₄, reducing agent, and buffer)
-
DAPI solution
-
Mounting medium
Procedure:
-
Metabolic Labeling: Incubate cells with 3'-Azido-U at a final concentration of 10-100 µM in their culture medium for 2-24 hours.
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Stain the nuclei with DAPI solution for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Validation by Mass Spectrometry
This protocol provides a general workflow for the detection and quantification of 3'-Azido-U in RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Total RNA isolated from cells labeled with 3'-Azido-U
-
Nuclease P1
-
Bacterial alkaline phosphatase (BAP)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
RNA Digestion: Digest 1-5 µg of total RNA to single nucleosides by incubating with nuclease P1 and BAP in ammonium acetate buffer at 37°C for 2 hours.
-
Sample Preparation: Centrifuge the digested sample to pellet any undigested material. Transfer the supernatant to a new tube.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separate the nucleosides using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water.
-
Data Acquisition: Perform mass spectrometry in positive ion mode and monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragment ions.
-
Quantification: For quantitative analysis, generate a standard curve using a known concentration range of a synthetic this compound standard.
Signaling Pathway and Logical Relationships
The validation process relies on a series of logical steps, from the introduction of the analog into the cellular machinery to its final detection.
Conclusion
The choice of uridine analog for RNA labeling depends on the specific experimental goals and the biological system under investigation. This compound offers a valuable tool for RNA research, particularly when specific labeling of RNA and avoidance of DNA incorporation are critical. Its detection via click chemistry provides a highly sensitive and versatile method for visualization and analysis. However, potential cytotoxicity associated with its chain-terminating nature should be carefully considered and evaluated for each specific application. In contrast, while 5-ethynyluridine is widely used and efficiently incorporated, its potential for DNA labeling in certain organisms necessitates careful validation. 5-Bromouridine, a more traditional alternative, relies on antibody-based detection which can have limitations in terms of sensitivity and multiplexing capabilities. This guide provides the necessary information for researchers to make an informed decision and to design robust experiments for validating the incorporation of these important chemical biology tools.
References
Assessing the Impact of 3'-Azido-3'-deoxy-beta-L-uridine on Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3'-Azido-3'-deoxy-beta-L-uridine (also known as Zidovudine or AZT) with other common transcription inhibitors. The following sections detail the mechanisms of action, comparative performance data, and experimental protocols to assess the impact of these compounds on transcription.
Overview of this compound (AZT) and Alternatives
This compound (AZT) is a nucleoside analog primarily known for its role as a reverse transcriptase inhibitor in antiretroviral therapy. However, studies have revealed its off-target effects on eukaryotic transcription, particularly in specific cellular contexts. This guide compares the transcriptional inhibitory effects of AZT with three other well-characterized transcription inhibitors: Actinomycin D, Flavopiridol, and Triptolide.
Comparative Performance of Transcription Inhibitors
The following table summarizes the key characteristics and quantitative data on the transcriptional inhibitory effects of AZT and its alternatives. It is important to note that the data for AZT's impact on global transcription is limited, with most studies focusing on its effects on specific gene families.
| Inhibitor | Primary Target | Mechanism of Action | Potency (Concentration for Effect) | Cell Type/System | Reference |
| This compound (AZT) | Erythroid-specific transcription factors (indirectly) | Downregulates the expression of GATA-1 and NFE-2, leading to decreased transcription of target genes like β-globin. | ~30-35% decrease in GATA-1/NFE-2 binding (at IC50 for cell growth)~40% decrease in GATA-1 binding (at 0.1 µM)~60% inhibition of β-globin chain synthesis (at 1 µM) | K562 human erythroleukemia cellsHuman erythroid progenitor cells | [1][2] |
| Actinomycin D | DNA | Intercalates into DNA, primarily at G-C rich regions, physically obstructing the movement of RNA polymerases. | Effective at 1-5 µg/mL for general transcription inhibition. | Various eukaryotic cells | [3] |
| Flavopiridol | Cyclin-dependent kinase 9 (CDK9) | Potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb), thereby blocking transcriptional elongation. | 60-70% inhibition of transcription at 300 nM. | HeLa and 293 cells | [4] |
| Triptolide | XPB subunit of TFIIH | Covalently binds to and inhibits the ATPase activity of the XPB subunit of the general transcription factor TFIIH, preventing transcription initiation. | IC50 ≈ 109-200 nM for global RNA synthesis inhibition. | HeLa and other cancer cell lines | [3] |
Mechanism of Action and Signaling Pathways
The mechanisms by which these compounds inhibit transcription differ significantly, leading to distinct cellular outcomes.
This compound (AZT)
AZT's effect on transcription appears to be indirect and cell-type specific. In erythroid progenitor cells, AZT treatment leads to a reduction in the expression of key transcription factors, GATA-1 and Nuclear Factor Erythroid 2 (NFE-2). This downregulation, in turn, inhibits the transcription of genes regulated by these factors, most notably the globin genes involved in hemoglobin production. The precise signaling pathway leading from AZT to the decreased expression of these transcription factors is not fully elucidated but represents a key area of its off-target effects.
Figure 1. Proposed mechanism of AZT-mediated inhibition of globin gene transcription.
Alternative Transcription Inhibitors
The alternative inhibitors discussed here have more direct and well-defined mechanisms of action on the core transcription machinery.
Figure 2. Mechanisms of action for alternative transcription inhibitors.
Experimental Protocols
To assess the impact of these compounds on transcription, several key experiments can be performed. Below are detailed methodologies for these assays.
Global RNA Synthesis Assay using 5-Ethynyl Uridine (B1682114) (EU) Incorporation
This method measures the rate of newly synthesized RNA by incorporating a uridine analog, 5-ethynyl uridine (EU), which can be detected via a click chemistry reaction.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the transcription inhibitor (e.g., AZT, Actinomycin D, Flavopiridol, or Triptolide) for the desired duration. A vehicle-only control should be included.
-
EU Labeling: Add 5-ethynyl uridine (EU) to the culture medium at a final concentration of 0.5-1 mM and incubate for 1-2 hours.
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., Invitrogen). This typically includes a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Image the cells using a fluorescence microscope. The intensity of the fluorescent signal from the incorporated EU is proportional to the rate of RNA synthesis.
-
Figure 3. Experimental workflow for the 5-Ethynyl Uridine (EU) incorporation assay.
Nuclear Run-On Assay
This assay measures the transcriptional activity of genes at a specific moment by allowing elongating RNA polymerases to incorporate labeled nucleotides into nascent transcripts in isolated nuclei.
Protocol:
-
Cell Culture and Nuclei Isolation:
-
Culture cells and treat with the desired inhibitor.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, and 0.5% NP-40) to release nuclei.
-
Pellet the nuclei by centrifugation and wash with lysis buffer without detergent.
-
-
In Vitro Transcription (Run-On):
-
Resuspend the isolated nuclei in a reaction buffer containing 5 mM Tris-HCl pH 8.0, 2.5 mM MgCl2, 150 mM KCl, and 0.5 mM each of ATP, CTP, GTP, and biotin-UTP (or radiolabeled UTP).
-
Incubate at 30°C for 30 minutes to allow for the elongation of initiated transcripts.
-
-
RNA Isolation:
-
Terminate the reaction and lyse the nuclei with a denaturing buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Isolate the labeled nascent RNA using a standard RNA extraction protocol (e.g., TRIzol).
-
-
Purification of Labeled RNA (if using biotin-UTP):
-
Use streptavidin-coated magnetic beads to capture the biotin-labeled nascent RNA.
-
Wash the beads extensively to remove unlabeled RNA.
-
Elute the labeled RNA from the beads.
-
-
Quantification:
-
Analyze the abundance of specific transcripts using quantitative reverse transcription PCR (qRT-PCR) or by hybridizing to a microarray or performing next-generation sequencing (GRO-seq).
-
Electrophoretic Mobility Shift Assay (EMSA) for GATA-1/NFE-2 Binding
EMSA is used to detect protein-DNA interactions. This protocol can be used to assess the binding of transcription factors like GATA-1 and NFE-2 to their consensus DNA sequences.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells (e.g., K562) with AZT or a vehicle control.
-
Prepare nuclear extracts using a standard protocol to isolate nuclear proteins.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded DNA oligonucleotides containing the consensus binding site for GATA-1 or NFE-2.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor probes.
-
For supershift assays, add an antibody specific to GATA-1 or NFE-2 to confirm the identity of the binding protein.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A decrease in the shifted band in AZT-treated samples would indicate reduced transcription factor binding.
-
Conclusion
While this compound (AZT) is a potent inhibitor of reverse transcriptase, its effects on eukaryotic transcription are more nuanced and appear to be indirect, primarily affecting the expression of specific transcription factors in certain cell lineages. In contrast, inhibitors like Actinomycin D, Flavopiridol, and Triptolide act directly on the core transcriptional machinery, offering more general and potent inhibition of transcription. The choice of inhibitor should be guided by the specific research question, with careful consideration of the compound's mechanism of action and potential off-target effects. The experimental protocols provided in this guide offer robust methods for quantifying the impact of these compounds on transcription.
References
- 1. cusabio.com [cusabio.com]
- 2. licorbio.com [licorbio.com]
- 3. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Incorporation of 3'-Azido-3'-deoxy-beta-L-uridine: A Comparative Guide to Mass Spectrometry and Click Chemistry Detection
For researchers, scientists, and drug development professionals engaged in the study of modified nucleosides, confirming the successful incorporation of analogs like 3'-Azido-3'-deoxy-beta-L-uridine into nucleic acids is a critical step. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: mass spectrometry and click chemistry-based methods. We present a detailed examination of their respective principles, experimental protocols, and performance characteristics to aid in the selection of the most suitable method for your research needs.
The integration of modified nucleosides into DNA or RNA is a cornerstone of numerous therapeutic and research applications, particularly in the development of antiviral and anticancer agents. This compound, with its azido (B1232118) functional group, serves as a crucial tool for both therapeutic intervention and molecular biology research. Its incorporation can terminate chain elongation by viral reverse transcriptases or act as a handle for subsequent biochemical modifications. This guide focuses on the analytical methodologies available to verify and quantify the incorporation of this specific L-nucleoside analog.
Performance Comparison: Mass Spectrometry vs. Click Chemistry
The choice between mass spectrometry and click chemistry for detecting this compound incorporation depends on several factors, including the required level of quantification, sensitivity, and the experimental context.
| Feature | Mass Spectrometry (LC-MS/MS) | Click Chemistry-Based Detection |
| Principle | Direct detection and quantification of the modified nucleoside based on its unique mass-to-charge ratio and fragmentation pattern. | Indirect detection via a highly specific chemical reaction between the azido group of the incorporated nucleoside and an alkyne-tagged reporter molecule (e.g., a fluorophore or biotin). |
| Quantification | Highly quantitative, providing absolute or relative quantification of the incorporated nucleoside. | Primarily qualitative to semi-quantitative. Quantification relies on the signal intensity of the reporter molecule, which can be influenced by reaction efficiency and detection method (e.g., fluorescence intensity). |
| Sensitivity | High sensitivity, with limits of detection typically in the low femtomole to attomole range, depending on the instrument and method. | Very high sensitivity, especially when coupled with fluorescence detection, capable of detecting very low levels of incorporation. |
| Specificity | High specificity based on the precise mass of the parent ion and its characteristic fragment ions. | High specificity due to the bioorthogonal nature of the azide-alkyne cycloaddition reaction. |
| Sample Type | Requires enzymatic digestion of the nucleic acid into individual nucleosides. | Can be performed on intact RNA or oligonucleotides, as well as in fixed cells for in situ visualization. |
| Throughput | Moderate throughput, dependent on the length of the chromatography run. | Can be adapted for high-throughput screening formats, especially with plate-based fluorescence readers. |
| Strengths | Provides direct, unambiguous identification and quantification. Can identify unknown modifications simultaneously. | Excellent for in situ visualization (microscopy). High sensitivity and adaptable to various detection modalities. |
| Limitations | Requires specialized equipment and expertise. Sample preparation can be more involved. Does not provide spatial information within a cell. | Indirect detection method. Quantification can be less precise than mass spectrometry. Requires the introduction of a reporter molecule. |
Experimental Protocols
Mass Spectrometry Analysis of this compound Incorporation
This protocol outlines a general workflow for the analysis of modified nucleosides in RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. RNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues of interest using a standard RNA extraction method (e.g., Trizol reagent).
-
Quantify the extracted RNA using a spectrophotometer.
-
Enzymatically digest 1-5 µg of RNA to individual nucleosides using a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleoside digest using a reversed-phase C18 column with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Perform analysis on a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.
-
Detection: Use selected reaction monitoring (SRM) for quantitative analysis. The specific mass transitions for this compound would need to be determined empirically, but would involve monitoring the transition from the protonated molecular ion [M+H]+ to a characteristic fragment ion (e.g., the protonated base).
Click Chemistry-Based Detection of this compound Incorporation
This protocol describes a typical workflow for the fluorescent labeling of azide-modified RNA via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
1. Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified RNA (e.g., 10-50 pmol), an alkyne-functionalized fluorescent dye (e.g., 5-fold molar excess), a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer (e.g., phosphate (B84403) buffer). A copper ligand like THPTA is often included to stabilize the Cu(I) and improve reaction efficiency.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.
2. Purification and Analysis:
-
Purify the labeled RNA from excess reagents using methods such as ethanol (B145695) precipitation or a suitable spin column.
-
Analyze the labeled RNA by gel electrophoresis and visualize the fluorescent signal using an appropriate imager. Alternatively, for in-cell analysis, cells can be fixed, permeabilized, and then subjected to the click reaction, followed by fluorescence microscopy.
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Comparative experimental workflows for mass spectrometry and click chemistry analysis.
The antiviral activity of many nucleoside analogs, including those with a 3'-azido modification, stems from their ability to interfere with viral replication. The following diagram illustrates the generally accepted mechanism of action for azido-containing nucleoside analogs that target viral reverse transcriptase.
Caption: Antiviral mechanism of 3'-azido-modified nucleosides.
Comparative Cytotoxicity Analysis of 3'-Azido-3'-deoxy-beta-L-uridine and Other Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of nucleoside analogs, with a focus on 3'-Azido-3'-deoxy-beta-L-uridine. Due to the limited publicly available cytotoxicity data for this compound, this guide leverages data from structurally similar L-nucleoside analogs and well-characterized D-nucleoside analogs to provide a comprehensive analysis for research and drug development.
Executive Summary
Nucleoside analogs are a critical class of therapeutic agents, primarily utilized for their antiviral and anticancer properties. Their mechanism of action hinges on their structural similarity to natural nucleosides, allowing them to be incorporated into nascent DNA or RNA chains, leading to chain termination and inhibition of viral or cellular replication. A key determinant of a nucleoside analog's therapeutic potential is its cytotoxicity, which can be significantly influenced by its stereochemistry (L- or D-configuration). Generally, L-nucleoside analogs have been reported to exhibit lower cytotoxicity compared to their D-enantiomers, potentially offering a better safety profile.[1][2]
This guide presents available cytotoxicity data for relevant nucleoside analogs, details common experimental methodologies for assessing cytotoxicity, and illustrates the key cellular pathways involved in their mechanism of action.
Comparative Cytotoxicity Data
| Nucleoside Analog | Cell Line | CC50 (µM) |
| Zidovudine (AZT) | CEM | >100 |
| MT-4 | >100 | |
| Vero | >100 | |
| H9 | 100[3] | |
| HL-60 | 670[3] | |
| K-562 | 100[3] | |
| Stavudine (d4T) | CEM | >100 |
| MT-4 | >100 | |
| Vero | >100 | |
| Zalcitabine (ddC) | CEM | >10 |
| MT-4 | >10 | |
| Vero | >10 | |
| Lamivudine (3TC) | CEM | >100 |
| MT-4 | >100 | |
| Vero | >100 | |
| 2'-Fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU) | Multiple Cell Lines | Low cytotoxicity reported[1][2] |
Mechanism of Action and Cellular Pathways
The cytotoxic effects of nucleoside analogs are primarily mediated through their interference with nucleic acid synthesis. The general mechanism involves a multi-step intracellular process:
-
Cellular Uptake: Nucleoside analogs are transported into the cell via nucleoside transporters.
-
Phosphorylation: Once inside the cell, they are phosphorylated by cellular kinases to their active triphosphate form.[4][5]
-
Inhibition of DNA Polymerase: The triphosphate analog competes with natural deoxynucleotide triphosphates for incorporation into the growing DNA chain by DNA polymerases (both cellular and viral).
-
Chain Termination: The absence of a 3'-hydroxyl group in many nucleoside analogs prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to DNA chain termination.[4]
-
Mitochondrial Toxicity: Some nucleoside analogs can also inhibit mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction and toxicity.[6]
The following diagrams illustrate the general workflow of cytotoxicity assays and the cellular metabolism and mechanism of action of nucleoside analogs.
Experimental Protocols
Standard in vitro methods to assess the cytotoxicity of nucleoside analogs include the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nucleoside analog and a vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity to determine the CC50 value.
Conclusion
While direct comparative cytotoxicity data for this compound is currently limited, the information available for other L-nucleoside analogs suggests a potentially lower cytotoxic profile compared to their D-counterparts. The established mechanisms of action for nucleoside analogs, primarily through the inhibition of DNA synthesis and potential mitochondrial toxicity, provide a framework for evaluating novel compounds. The provided experimental protocols for MTT and LDH assays offer robust methods for determining the cytotoxic potential of this compound and other investigational nucleoside analogs. Further research is warranted to fully characterize the cytotoxic profile of this compound and its potential as a therapeutic agent.
References
- 1. Unique metabolism of a novel antiviral L-nucleoside analog, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil: a substrate for both thymidine kinase and deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT) IS A COMPETITIVE INHIBITOR OF THYMIDINE PHOSPHORYLATION IN ISOLATED RAT HEART AND LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
validation of antiviral activity of 3'-Azido-3'-deoxy-beta-L-uridine against specific viruses
An objective comparison of the antiviral activity of 3'-Azido-3'-deoxynucleosides against various viral pathogens.
Introduction
This guide provides a comparative analysis of the antiviral activity of 3'-azido-3'-deoxynucleosides, a class of nucleoside analogs investigated for their therapeutic potential against a range of viruses. Notably, a comprehensive search of the public domain and scientific literature did not yield specific antiviral activity data for 3'-Azido-3'-deoxy-beta-L-uridine. Therefore, this guide will focus on the well-characterized and closely related analog, 3'-azido-3'-deoxythymidine (Zidovudine or AZT), and other relevant 3'-azido-substituted pyrimidine (B1678525) nucleosides. The data presented is intended for researchers, scientists, and drug development professionals.
Comparative Antiviral Activity of 3'-Azido-3'-Deoxynucleosides
The primary mechanism of action for 3'-azido-3'-deoxynucleosides involves the inhibition of viral reverse transcriptases and DNA polymerases. After entering a host cell, these compounds are phosphorylated to their active triphosphate form. This active form competes with natural nucleotides for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the nucleoside analog prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[1]
Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of various 3'-azido-3'-deoxynucleosides and comparator drugs against several viruses.
Table 1: Antiviral Activity against Human Immunodeficiency Virus (HIV) and other Retroviruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT4 | 0.004 | 20 | 5000 | [2] |
| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | HIV-1 | MT4 | 0.36 | >242 | 677 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | HTLV-III/LAV | H9 | - | >1000 | - | [1] |
| 3'-Azido-3'-deoxythymidine (AZT) | Moloney-murine leukemia virus (M-MULV) | SC-1 | 0.02 | >100 | >5000 | [3][4] |
| 3'-Azido-2',3'-dideoxy-5-bromouridine | Moloney-murine leukemia virus (M-MULV) | SC-1 | 1.5 | >100 | >66 | [3][4] |
| 3'-Azido-2',3'-dideoxy-5-iodouridine | Moloney-murine leukemia virus (M-MULV) | SC-1 | 3.0 | >100 | >33 | [3][4] |
| 2'-Azido-2',3'-dideoxyuridine | HIV | H9 | No significant activity | - | - | [5] |
Table 2: Antiviral Activity against other Viruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | Epstein-Barr Virus (EBV) | - | - | - | - | [6] |
| 3'-Azido-3'-deoxythymidine (AZT) | SARS-CoV-2 | Calu-3 | >10 | >200 | - | [7] |
| R3b (AZT derivative) | SARS-CoV-2 | Calu-3 (48h) | 1.33 ± 0.35 | ≥100 | >75 | [7] |
| R3e (AZT derivative) | SARS-CoV-2 | Calu-3 (48h) | 2.31 ± 0.54 | ≥100 | >43 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral activity data. Below are summaries of typical experimental protocols used in the cited studies.
In Vitro Anti-HIV Assay
-
Cell Lines: Human T-lymphocyte cell lines such as MT-4 or H9 are commonly used.
-
Virus: Laboratory-adapted strains of HIV-1 (e.g., HTLV-IIIB).
-
Methodology:
-
Cells are seeded in microtiter plates and infected with a standardized amount of virus in the presence of varying concentrations of the test compound.
-
The plates are incubated for a period of 4-7 days.
-
Antiviral activity is determined by measuring the inhibition of viral replication. This can be assessed through various methods:
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the culture supernatant.
-
p24 Antigen Capture ELISA: Quantifies the amount of viral p24 capsid protein produced.
-
Syncytia Formation: For some viral strains and cell lines, the formation of multinucleated giant cells (syncytia) is a marker of infection and its inhibition is quantified.
-
-
-
Cytotoxicity Assay: The effect of the compound on the host cells is assessed in parallel using uninfected cells. Cell viability is typically measured using assays like the MTT or XTT assay, which quantify mitochondrial metabolic activity.
-
Data Analysis: The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
In Vitro Anti-SARS-CoV-2 Plaque Reduction Assay
-
Cell Lines: Vero E6 (monkey kidney epithelial cells) or Calu-3 (human lung adenocarcinoma cells) are commonly used for SARS-CoV-2 propagation and antiviral testing.
-
Virus: A clinical isolate of SARS-CoV-2.
-
Methodology:
-
Confluent monolayers of cells in well plates are infected with a specific multiplicity of infection (MOI) of SARS-CoV-2 for 1 hour.
-
The virus inoculum is removed, and the cells are washed and overlaid with a medium containing the test compound at various concentrations.
-
After an incubation period (e.g., 24 or 48 hours), the supernatant is collected for virus titration.
-
Virus titers are determined by a plaque-forming unit (PFU) assay on fresh Vero E6 cell monolayers.
-
-
Cytotoxicity Assay: Cell viability in the presence of the compound is determined using methods like the methylene (B1212753) blue staining procedure.
-
Data Analysis: The EC₅₀ is calculated from the dose-response curve of the reduction in viral titer. The CC₅₀ is determined from the cytotoxicity data, and the SI is calculated.[7]
Visualizations
Mechanism of Action: DNA Chain Termination
The following diagram illustrates the general mechanism of action for 3'-azido-3'-deoxynucleoside analogs.
Caption: Mechanism of action of 3'-azido-nucleosides.
Experimental Workflow: Antiviral Screening
This diagram outlines a typical workflow for screening compounds for antiviral activity.
Caption: General workflow for in vitro antiviral drug screening.
References
- 1. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of SPAAC and CuAAC for the Detection of 3'-Azido-3'-deoxy-beta-L-uridine
In the realm of bioorthogonal chemistry, the precise and efficient detection of modified biomolecules is paramount for researchers, scientists, and drug development professionals. The introduction of an azide (B81097) moiety, as seen in 3'-Azido-3'-deoxy-beta-L-uridine, provides a chemical handle for subsequent labeling through highly selective click chemistry reactions. Two of the most prominent methods for this purpose are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides an objective, data-driven comparison of these two powerful techniques for the detection of this compound.
Executive Summary
The choice between SPAAC and CuAAC for the detection of this compound hinges on the specific experimental context, primarily the trade-off between biocompatibility and reaction kinetics.
-
SPAAC is the undisputed champion for applications involving live cells or in vivo systems . Its copper-free nature eliminates the cytotoxicity associated with CuAAC, preserving cellular integrity and function. However, this biocompatibility comes at the cost of generally slower reaction rates.
-
CuAAC excels in in vitro applications where speed and efficiency are paramount. The copper(I) catalyst dramatically accelerates the reaction, leading to faster and often more complete labeling. However, the inherent toxicity of copper precludes its widespread use in living systems without careful optimization and the use of protective ligands.
Quantitative Performance Comparison
| Parameter | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) | Key Takeaway |
| Reaction Principle | Catalyst-free cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide. | Copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide. | SPAAC avoids toxic copper, making it ideal for live-cell applications. |
| Biocompatibility | High. The absence of a metal catalyst minimizes cellular toxicity. | Low to Moderate. Copper(I) is cytotoxic, though this can be mitigated with ligands. | SPAAC is the superior choice for in vivo and live-cell imaging. |
| Reaction Kinetics | Slower, with second-order rate constants typically in the range of 0.1 to 1 M⁻¹s⁻¹. | Faster, with second-order rate constants typically ranging from 1 to 100 M⁻¹s⁻¹.[1] | CuAAC offers significantly faster labeling in vitro. |
| Reaction Efficiency | High, often approaching quantitative yields, especially with optimized reaction times and reagent concentrations.[2][3][4][5] | Very high, frequently achieving near-quantitative yields in shorter reaction times.[6][7] | Both methods can achieve high efficiency, but CuAAC is generally faster to reach completion. |
| Limit of Detection | Dependent on the fluorophore and detection system, but generally in the low micromolar to nanomolar range. | Can achieve slightly lower detection limits due to potentially higher signal-to-noise ratios in vitro.[8] | Both methods offer high sensitivity, with the specific reagents playing a crucial role. |
| Signal-to-Noise Ratio | Can be affected by non-specific binding of hydrophobic cyclooctyne reagents.[1] | Generally high in vitro, but can be impacted by background fluorescence from copper complexes or ligands. | Optimization of washing steps is crucial for both methods to maximize the signal-to-noise ratio. |
| Reagent Stability | Strained cyclooctynes can be susceptible to degradation over long periods. | Terminal alkynes are generally very stable. | Proper storage and handling are important for both types of reagents. |
Signaling Pathways and Experimental Workflows
To visualize the core principles of each detection method, the following diagrams illustrate the chemical reactions and a general experimental workflow.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Illuminating the Transcriptome: A Comparative Guide to Validating Click Chemistry Efficiency on 3'-Azido-3'-deoxy-beta-L-uridine Labeled RNA
For researchers, scientists, and drug development professionals, the precise and efficient labeling of RNA is paramount for unraveling its complex roles in cellular processes and for the development of novel therapeutics. The introduction of bioorthogonal chemistries, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized our ability to tag and study RNA molecules. This guide provides an objective comparison of the efficiency of click chemistry for labeling 3'-Azido-3'-deoxy-beta-L-uridine incorporated RNA against alternative methods, supported by experimental data and detailed protocols.
The central premise of this guide is to validate the efficiency of click chemistry on RNA containing this compound. This modified nucleoside, when incorporated into an RNA strand, provides a chemical handle—the azide (B81097) group—for subsequent covalent attachment of a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via a click reaction with a corresponding alkyne-modified reporter. The efficiency of this labeling strategy is critical for the sensitivity and accuracy of downstream applications, including in situ hybridization, RNA tracking, and pull-down assays.
Comparative Analysis of RNA Labeling Methodologies
The choice of an RNA labeling strategy depends on a variety of factors, including the desired site of labeling, the required efficiency, the tolerance of the biological system to reaction components (such as copper in CuAAC), and the nature of the downstream application. Here, we compare click chemistry with two prominent alternative methods: enzymatic labeling and hybridization-based approaches like Fluorescence In Situ Hybridization (FISH).
Quantitative Data Presentation
The following tables summarize key performance metrics for each labeling method, providing a quantitative basis for comparison.
Table 1: Comparison of RNA Labeling Efficiencies
| Feature | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) | Enzymatic Labeling (e.g., T4 RNA Ligase) | Hybridization (smFISH) |
| Labeling Efficiency | >90%[1] | Nearly 100%[2][3] | Variable (50-80%) | Not applicable (probe hybridization) |
| Site Specificity | High (at the 3'-azido position) | High (at the 3'-azido position) | High (5' or 3' end) | High (sequence-dependent) |
| Reaction Time | 30-60 minutes | 1-4 hours | 1-2 hours | 4-16 hours (hybridization) |
| Biocompatibility | Lower (due to copper catalyst) | High (catalyst-free)[4] | High | High |
| Versatility of Labels | High (any alkyne-modified molecule) | High (any cyclooctyne-modified molecule) | Moderate (requires modified nucleotides or adapters) | High (any fluorophore-labeled probe) |
Table 2: Performance Characteristics in Detection
| Parameter | Click Chemistry (on labeled RNA) | Hybridization (smFISH) |
| Signal Amplification | Intrinsic to the number of incorporated labels | Can be amplified (e.g., branched DNA, clampFISH)[5][6] |
| Signal-to-Noise Ratio | Generally high due to covalent bond | Can be lower due to non-specific probe binding[7] |
| Resolution | High, limited by microscopy | High, limited by microscopy |
| Multiplexing Capability | Yes (with orthogonal click reactions or different fluorophores) | Yes (with spectrally distinct fluorophores)[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these labeling techniques.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on 3'-Azido-RNA
This protocol describes the labeling of 3'-azido-modified RNA with an alkyne-functionalized fluorescent dye.
Materials:
-
This compound labeled RNA (10 µM)
-
Alkyne-fluorophore (e.g., Alexa Fluor 647 alkyne, 500 µM)
-
Copper(II) sulfate (B86663) (CuSO₄, 100 µM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 500 µM)
-
Sodium ascorbate (B8700270) (1 mM)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Nuclease-free water
Procedure:
-
In an RNase-free microfuge tube, combine 10 pmol of 3'-azido-RNA with nuclease-free water to a final volume of 8 µL.
-
Prepare a fresh 10X CuAAC catalyst solution by mixing equal volumes of 1 mM CuSO₄ and 5 mM THPTA.
-
Add 1 µL of the 10X CuAAC catalyst solution to the RNA solution.
-
Add 1 µL of 5 mM alkyne-fluorophore solution.
-
Initiate the reaction by adding 1 µL of freshly prepared 10 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the labeled RNA using ethanol (B145695) precipitation or a suitable RNA cleanup kit to remove unreacted components.
-
Resuspend the labeled RNA in nuclease-free water and quantify the labeling efficiency using UV-Vis spectrophotometry or fluorometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on 3'-Azido-RNA
This protocol outlines the copper-free labeling of 3'-azido-modified RNA with a cyclooctyne-functionalized dye.
Materials:
-
This compound labeled RNA (1 µM)
-
DBCO-fluorophore (e.g., DBCO-Cy3, 50 µM)
-
Phosphate buffer (50 mM, pH 7.0)
-
Nuclease-free water
Procedure:
-
In an RNase-free microfuge tube, combine 1 pmol of 3'-azido-RNA with nuclease-free water.
-
Add phosphate buffer to a final concentration of 50 mM.
-
Add the DBCO-fluorophore to a final concentration of 50 µM.
-
Incubate the reaction at 37°C for 2 hours, protected from light.[1]
-
Purify the labeled RNA using ethanol precipitation or a suitable RNA cleanup kit.
-
Resuspend the labeled RNA and assess the labeling efficiency. A near-quantitative conversion is often observed.[2][3]
Protocol 3: 5'-End Labeling of RNA using T4 Polynucleotide Kinase (Enzymatic Method)
This protocol provides a method for labeling the 5'-end of RNA with a radiolabel or a modified nucleotide.
Materials:
-
Dephosphorylated RNA (1-50 pmol)
-
T4 Polynucleotide Kinase (PNK)
-
10X T4 PNK Reaction Buffer
-
[γ-³²P]ATP or other modified ATP
-
Nuclease-free water
Procedure:
-
Combine the following in an RNase-free microfuge tube:
-
RNA (1-50 pmol)
-
10X T4 PNK Reaction Buffer (2 µL)
-
[γ-³²P]ATP (10 pmol)
-
T4 PNK (10 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 30-60 minutes.[9]
-
Stop the reaction by adding 1 µL of 0.5 M EDTA.
-
Purify the labeled RNA to remove unincorporated nucleotides.
Protocol 4: Single-Molecule Fluorescence In Situ Hybridization (smFISH)
This protocol describes the detection of a specific RNA sequence within a cell using multiple fluorescently labeled oligonucleotide probes.
Materials:
-
Fixed and permeabilized cells on a coverslip
-
Hybridization buffer (containing formamide (B127407) and salts)
-
A set of fluorescently labeled oligonucleotide probes (20-50 probes per target RNA)
-
Wash buffer
-
DAPI stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Wash the fixed and permeabilized cells with a wash buffer.
-
Pre-warm the hybridization buffer to 37°C.
-
Add the fluorescently labeled probes to the hybridization buffer at the desired concentration.
-
Apply the hybridization solution to the cells on the coverslip.
-
Incubate in a humidified chamber at 37°C for 4-16 hours.
-
Wash the coverslips multiple times with wash buffer to remove unbound probes.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslip on a microscope slide and image using fluorescence microscopy.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and their underlying principles, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 9. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - SG [thermofisher.com]
Performance of 3'-Azido-3'-deoxy-beta-L-uridine in Different Cell Lines: A Comparative Guide
Despite extensive investigation, publicly available data on the specific performance of 3'-Azido-3'-deoxy-beta-L-uridine in different cell lines is exceptionally limited. This guide, therefore, provides a comparative analysis based on the well-studied D-isomer analog, 3'-Azido-3'-deoxythymidine (AZT or Zidovudine), and general principles of L-nucleoside analogs to offer a predictive overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a nucleoside analog, a class of compounds pivotal in the development of antiviral and anticancer therapies. While specific experimental data for the beta-L-uridine variant is scarce, the extensive research on its thymidine (B127349) counterpart, AZT, provides a strong basis for understanding its probable mechanism of action and potential cytotoxic profile. L-nucleoside analogs are often synthesized to explore stereochemical effects on biological activity, with the "L" configuration sometimes offering advantages such as reduced cytotoxicity and altered substrate specificity for viral or cellular enzymes compared to their natural "D" counterparts.
Performance of the Closely Related Analog: 3'-Azido-3'-deoxythymidine (AZT)
AZT is a potent inhibitor of reverse transcriptase, the enzyme essential for the replication of retroviruses like HIV. Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural nucleotide (thymidine triphosphate) for incorporation into newly synthesized viral DNA. The 3'-azido group on AZT terminates the growing DNA chain, halting viral replication.
Beyond its antiviral effects, AZT has demonstrated cytotoxic activity against various cancer cell lines. This anticancer effect is attributed to several mechanisms, including the inhibition of telomerase and incorporation into cellular DNA, leading to DNA chain termination and apoptosis.
Comparative Cytotoxicity of 3'-Azido-3'-deoxythymidine (AZT) in Various Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective dose (ED50) values for AZT in different cell lines, illustrating its range of activity. It is important to note that experimental conditions can significantly influence these values.
| Cell Line | Cell Type | Activity Metric | Concentration (µM) | Reference |
| MOLT4 | T lymphocytoid | IC50 (anti-FeLV) | 0.02 | [1] |
| HT1080 | Fibrosarcoma | IC50 (anti-FeLV) | 1.75 | [1] |
| U937 | Monocytoid | IC50 (anti-FeLV) | 2.31 | [1] |
| HCT-8 | Colon Carcinoma | IC50 | 55 | [2] |
| HL-60 | Promyelocytic Leukemia | ED50 (Growth Inhibition) | 670 | [3] |
| H-9 | T-cell Lymphoma | ED50 (Growth Inhibition) | 100 | [3] |
| K-562 | Chronic Myelogenous Leukemia | ED50 (Growth Inhibition) | 100 | [3] |
| HO-8910 | Ovarian Cancer | - | >500 (Significant inhibition at 0.5-1.0 mM) | [4] |
The "L" Configuration: Implications for this compound
The stereochemistry of the sugar moiety in nucleoside analogs plays a critical role in their biological activity. Naturally occurring nucleosides are in the D-configuration. L-nucleoside analogs, such as the compound , are their mirror images. This "unnatural" configuration can lead to several key differences in performance:
-
Reduced Cytotoxicity: L-isomers are often poorer substrates for human cellular kinases and DNA polymerases compared to their D-counterparts. This can lead to lower incorporation into host cell DNA and consequently, reduced toxicity, particularly mitochondrial toxicity, which is a common side effect of D-nucleoside analogs.[5][6]
-
Altered Antiviral/Anticancer Activity: The altered stereochemistry can affect the interaction with viral or cancer-specific enzymes. While some L-nucleosides exhibit potent activity, others may be inactive. The specific outcome is highly dependent on the target enzyme's structure.
-
Resistance Profile: L-nucleoside analogs may have different resistance profiles compared to D-isomers, potentially being active against viral or cancer cell strains that have developed resistance to conventional D-analog drugs.
Given these principles, it is plausible that this compound would exhibit lower general cytotoxicity in human cell lines compared to AZT. However, its efficacy as an antiviral or anticancer agent would depend entirely on its interaction with the target viral or cellular polymerases, for which no data is currently available.
Experimental Protocols
As no specific studies on the biological activity of this compound are available, a generalized experimental protocol for evaluating the cytotoxicity of a novel nucleoside analog is provided below. This protocol is based on standard methodologies used in the field.
General Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture the desired cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
The putative mechanism of action for this compound would likely mirror that of AZT, involving intracellular phosphorylation and subsequent interaction with DNA polymerases.
Putative Intracellular Activation and Mechanism of Action
Caption: Putative metabolic activation pathway of this compound.
Conclusion
While direct experimental evidence for the performance of this compound in various cell lines is not currently available in the public domain, the extensive knowledge of its D-isomer, AZT, and the established principles of L-nucleoside analog pharmacology provide a framework for its potential biological profile. It is anticipated that this compound may exhibit reduced cytotoxicity compared to AZT. However, its efficacy as an antiviral or anticancer agent remains to be determined through empirical testing. The experimental protocols and mechanistic diagrams provided in this guide offer a starting point for researchers interested in investigating the therapeutic potential of this specific L-nucleoside analog. Further research is imperative to elucidate the precise performance and mechanisms of action of this compound in various cellular contexts.
References
- 1. 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing the labeling density of 3'-Azido-3'-deoxy-beta-L-uridine with other analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of nucleoside analogs used for the metabolic labeling of newly synthesized DNA and RNA. While direct quantitative data on the labeling density of 3'-Azido-3'-deoxy-beta-L-uridine is not extensively available in peer-reviewed literature, this document aims to contextualize its potential use among other well-characterized analogs. We will delve into the performance of commonly used alternatives, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Introduction to Metabolic Labeling with Nucleoside Analogs
Metabolic labeling is a powerful technique to study the dynamics of nucleic acid synthesis, processing, and degradation. This method involves introducing a modified nucleoside analog into cells or organisms, where it is incorporated into newly synthesized DNA or RNA by cellular machinery. These analogs bear chemical modifications that allow for their subsequent detection and visualization.
Nucleoside analogs are invaluable tools in various research areas, including cell proliferation assays, studies of DNA replication and repair, and tracking RNA transcription and turnover. The choice of a particular analog depends on several factors, including its incorporation efficiency, potential cytotoxicity, and the method of detection.
Key Classes of Nucleoside Analogs for Labeling
Nucleoside analogs used for labeling can be broadly categorized based on their chemical modifications and stereochemistry.
-
Azido-Modified Nucleosides: These analogs, such as 3'-Azido-3'-deoxythymidine (AZT), contain an azide (B81097) (-N3) group. The azide group is bio-orthogonal, meaning it does not react with native cellular components. It can be specifically detected via "click chemistry," a highly efficient and specific reaction with an alkyne-modified reporter molecule (e.g., a fluorophore or biotin). This compound falls into this category. Azide-containing nucleosides are versatile tools for bioorthogonal labeling and functionalization of nucleic acids.[1]
-
Ethynyl-Modified Nucleosides: Analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-ethynyluridine (B57126) (EU) possess a terminal alkyne group. Similar to azides, alkynes are bio-orthogonal and are detected using click chemistry with an azide-modified reporter. EdU is a widely used thymidine (B127349) analog for labeling DNA in proliferating cells.[2]
-
Halogenated Nucleosides: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is a classic example of a halogenated nucleoside analog. Once incorporated into DNA, BrdU can be detected using specific antibodies. This method, however, often requires harsh DNA denaturation steps, which can be detrimental to sample integrity.
-
Thio-Substituted Nucleosides: 4-thiouridine (B1664626) (4sU) is an analog used for labeling newly transcribed RNA. The thiol group allows for specific chemical reactions for enrichment and detection of labeled RNA.[3][4]
-
L-Nucleoside Analogs: Most natural nucleosides are D-isomers. L-nucleoside analogs, which are stereoisomers (mirror images) of the natural D-isomers, can exhibit unique biological properties. Some L-analogs have shown potent antiviral and anticancer activities. Their incorporation into nucleic acids is often less efficient than their D-counterparts but can be cell-type specific, depending on the expression of particular nucleoside kinases. The metabolism of L-nucleoside analogs can differ significantly from D-analogs.[5]
Comparative Performance of Nucleoside Analogs
The following table summarizes the key characteristics of several commonly used nucleoside analogs for metabolic labeling. It is important to note that direct comparative data for this compound is not available, and its properties are inferred based on the general characteristics of azido- and L-nucleosides.
| Nucleoside Analog | Target Nucleic Acid | Detection Method | Advantages | Disadvantages |
| This compound | DNA/RNA (potential) | Click Chemistry | Bio-orthogonal detection; potentially low cytotoxicity due to L-configuration. | Lack of published data on labeling efficiency and cellular uptake. |
| 5-Ethynyl-2'-deoxyuridine (EdU) | DNA | Click Chemistry | High sensitivity and specificity; no DNA denaturation required.[2] | Can exhibit some cytotoxicity at high concentrations or long exposure times. |
| 5-Bromo-2'-deoxyuridine (BrdU) | DNA | Antibody-based | Well-established method with many available protocols and antibodies. | Requires harsh DNA denaturation, which can affect sample integrity and subsequent analyses. |
| 4-Thiouridine (4sU) | RNA | Thiol-specific biotinylation | Efficiently labels nascent RNA; allows for pulse-chase experiments to measure RNA turnover.[3][4] | Can be toxic to cells at higher concentrations.[2] |
| 3'-Azido-3'-deoxythymidine (AZT) | DNA | Click Chemistry | Bio-orthogonal detection. | Can be a potent inhibitor of DNA synthesis and may exhibit significant cytotoxicity.[6] |
Experimental Protocols
Below is a representative protocol for labeling nascent DNA using EdU followed by click chemistry detection, which is analogous to the potential workflow for an azido-modified nucleoside like this compound.
Protocol: EdU Labeling of Proliferating Cells
Materials:
-
Cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., Tris-buffered saline)
-
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate and grow cells to the desired confluency in a suitable culture vessel.
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. Incubate the cells for the desired pulse duration (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.
-
Fixation: Aspirate the EdU-containing medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions immediately before use. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes at room temperature.
-
Imaging: Wash the cells twice with PBS and mount for fluorescence microscopy.
Visualizing the Workflow and Pathways
Metabolic Labeling and Detection Workflow
Caption: General workflow for metabolic labeling of nucleic acids.
Metabolic Activation of Nucleoside Analogs
Caption: Metabolic activation pathway of nucleoside analogs.
Conclusion
The selection of a nucleoside analog for metabolic labeling is a critical decision that influences the outcome and interpretation of an experiment. While established analogs like EdU and BrU offer robust methods for DNA labeling, and 4sU for RNA labeling, the development of new probes continues to expand the molecular toolkit for researchers.
This compound, as a commercially available azido-modified L-nucleoside, presents an intriguing option for nucleic acid labeling.[7] Its azide group allows for bio-orthogonal detection via click chemistry, and its L-configuration may confer unique properties regarding cellular metabolism and cytotoxicity. However, the lack of published experimental data on its labeling efficiency and performance in cellular systems necessitates careful validation by researchers. Future studies are required to directly compare its labeling density and biological effects against well-established D-isomers and other modified nucleosides. This will be crucial in determining its utility and potential advantages in the field of nucleic acid research.
References
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - MedChem Express [bioscience.co.uk]
assessing the integrity of RNA after 3'-Azido-3'-deoxy-beta-L-uridine labeling and purification
For researchers engaged in the study of nascent RNA, the integrity of the RNA molecule after labeling and purification is paramount for the reliability of downstream applications such as next-generation sequencing, RT-qPCR, and microarray analysis. The introduction of modified nucleosides, such as 3'-Azido-3'-deoxy-beta-L-uridine, allows for the specific capture of newly transcribed RNA. However, the labeling and subsequent purification processes can potentially compromise RNA integrity. This guide provides a comparative overview of methods to assess RNA integrity following the use of this compound and an alternative, 5-ethynyl uridine (B1682114) (EU), against an unlabeled control.
Comparison of RNA Integrity After Labeling and Purification
The integrity of RNA after labeling is a critical quality control step. The choice of labeling reagent and the subsequent purification method can influence the quality of the isolated RNA. Below is a summary of expected outcomes for RNA integrity based on different labeling and purification strategies.
| Labeling Method | Purification Method | Expected RNA Integrity Number (RIN) | Expected 3':5' Ratio (for a ~1kb transcript) | Key Considerations |
| Unlabeled Control | Standard RNA Purification Kit | > 9.0 | ~ 1.0 - 1.5 | Baseline for optimal RNA quality. |
| This compound | Click Chemistry + Streptavidin Beads | 7.0 - 9.0 | ~ 1.5 - 2.5 | The copper-catalyzed click reaction can potentially introduce nicks in the RNA, leading to a slight decrease in integrity.[1][2] |
| 5-Ethynyl Uridine (EU) | Click Chemistry + Streptavidin Beads | 7.0 - 9.0 | ~ 1.5 - 2.5 | Similar to other click-chemistry based methods, the use of a copper catalyst may affect RNA integrity.[1][2] |
Experimental Workflow and Integrity Assessment
The overall process from RNA labeling to integrity assessment is a multi-step procedure. Each step needs to be performed with care to minimize RNA degradation. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for labeling, purification, and integrity assessment of nascent RNA.
Experimental Protocols
Accurate assessment of RNA integrity relies on standardized and carefully executed protocols. Below are detailed methodologies for the key experiments.
Protocol 1: RNA Integrity Assessment using Agilent Bioanalyzer
This protocol outlines the steps for determining the RNA Integrity Number (RIN) using the Agilent 2100 Bioanalyzer system.[3][4][5]
Materials:
-
Agilent RNA 6000 Nano/Pico Kit (depending on RNA concentration)
-
Agilent 2100 Bioanalyzer Instrument
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Prepare the Gel-Dye Mix:
-
Allow the RNA 6000 Nano/Pico gel matrix and dye concentrate to equilibrate to room temperature for 30 minutes.
-
Add the dye concentrate to the gel matrix, vortex thoroughly, and centrifuge.
-
-
Prime the Chip:
-
Place a new RNA chip on the chip priming station.
-
Pipette 9 µL of the gel-dye mix into the designated well.
-
Set the timer for 30 seconds and ensure the syringe plunger is positioned at 1 mL.
-
Press the plunger until it is held by the clip. Wait for 30 seconds, then release the clip.
-
Visually inspect the chip to ensure proper priming.
-
-
Load the Gel-Dye Mix and Samples:
-
Pipette 9 µL of the gel-dye mix into the appropriate wells.
-
Load 5 µL of the sizing ladder into the designated well.
-
Load 1 µL of each purified RNA sample into the sample wells.
-
Vortex the chip for 1 minute at the specified setting.
-
-
Run the Chip:
-
Place the prepared chip into the Agilent 2100 Bioanalyzer.
-
Start the run using the 2100 Expert Software.
-
-
Data Analysis:
Protocol 2: qRT-PCR Based RNA Integrity Assay (3':5' Ratio)
This protocol describes a quantitative RT-PCR assay to assess mRNA integrity by comparing the amplification of the 3' and 5' ends of a target transcript.[8][9]
Materials:
-
Reverse transcriptase and oligo(dT) primers
-
SYBR Green or probe-based qPCR master mix
-
Primers targeting the 3' and 5' regions of a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from your purified RNA samples using a reverse transcriptase and anchored oligo(dT) primers. This ensures that transcription initiates from the poly(A) tail.
-
-
Primer Design:
-
Design two primer sets for a housekeeping gene of your choice. One set should amplify a region close to the 3' end of the transcript, and the other should amplify a region further towards the 5' end (ideally >1 kb away).
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform separate qPCR reactions for the 3' and 5' amplicons for each cDNA sample.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for both the 3' and 5' amplicons for each sample.
-
Calculate the difference in Cq values (ΔCq = Cq(5') - Cq(3')).
-
The 3':5' ratio is calculated as 2^(-ΔCq).
-
A ratio close to 1 indicates high RNA integrity, as both ends of the transcript are present in roughly equal amounts. A ratio significantly greater than 1 suggests RNA degradation, as the 5' end is less abundant due to premature termination of reverse transcription on fragmented templates.[9]
-
Conclusion
The integrity of RNA is a critical factor for the success of downstream molecular analyses. While metabolic labeling with nucleoside analogs like this compound is a powerful technique, it is essential to assess the quality of the RNA after labeling and purification. The Agilent Bioanalyzer provides a standardized RIN value, offering a comprehensive view of total RNA integrity.[4][6] The qRT-PCR-based 3':5' assay offers a functional assessment of mRNA integrity, which can be particularly relevant for gene expression studies.[8][9] By employing these quality control measures, researchers can ensure the reliability and reproducibility of their experimental results. It is important to note that the copper-catalyzed click chemistry step, common to many labeling protocols, has been reported to potentially cause some level of RNA degradation.[1][2] Therefore, careful optimization of reaction conditions and the inclusion of appropriate controls are highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. RNA Electrophoresis, RNA Integrity, Bioanalyzer RIN | Agilent [agilent.com]
- 5. youtube.com [youtube.com]
- 6. RNA integrity number - Wikipedia [en.wikipedia.org]
- 7. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3'/5' Assay for Analysis of RNA Integrity Protocol [sigmaaldrich.com]
- 9. A PCR-based quantitative assay for the evaluation of mRNA integrity in rat samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Spectrum of Azido-Nucleosides
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antiviral spectrum of key azido-nucleosides, with a primary focus on Zidovudine (AZT). It includes quantitative data on their efficacy against various viruses, detailed experimental protocols for antiviral testing, and visualizations of their mechanism of action.
Introduction to Azido-Nucleosides
Azido-nucleosides are a class of nucleoside analogs characterized by the substitution of a hydroxyl group with an azido (B1232118) (-N₃) group, typically at the 3' position of the sugar moiety. This structural modification is critical to their function as antiviral agents. The first and most well-known member of this class is Zidovudine (3'-azido-3'-deoxythymidine or AZT), which was the first antiretroviral medication approved for the treatment of HIV/AIDS.[1][2] These compounds function as prodrugs and must be metabolically activated within the host cell to exert their antiviral effect.[3][4]
The primary mechanism of action for azido-nucleosides involves the inhibition of viral reverse transcriptase (RT) or other viral polymerases.[5][6] Following intracellular phosphorylation to their active triphosphate form, they act as competitive inhibitors of the natural nucleoside triphosphates and can be incorporated into the growing viral DNA chain.[7][8] The presence of the 3'-azido group prevents the formation of subsequent 5'-3' phosphodiester bonds, leading to premature termination of the DNA chain and halting viral replication.[3][5]
Comparative Antiviral Activity
The antiviral spectrum of azido-nucleosides has been most extensively studied for Zidovudine. While it is a potent inhibitor of Human Immunodeficiency Virus (HIV), its efficacy against other viruses is more varied.[7] Other azido-nucleosides have been synthesized and tested against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and various herpesviruses.
The following table summarizes the quantitative antiviral activity and cytotoxicity of selected azido-nucleosides against different viruses. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), which is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the drug's therapeutic window.
| Azido-Nucleoside | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | HIV-1 | PBM Cells | Varies by strain | >100 | Varies |
| l-3′-Azido-2′,3′-dideoxyadenosine (l-AZA) Prodrug | HIV-1 | PBM Cells | 1.4 | >100 | >71 |
| l-3′-Azido-2′,3′-dideoxyadenosine (l-AZA) | HIV-1 | PBM Cells | 62 | >100 | >1.6 |
| l-3′-Azido-2′,6-diaminopurine-2′,3′-dideoxyriboside Prodrug | HIV-1 | PBM Cells | 16 | >100 | >6.25 |
| Various l-3′-azido-2′,3′-dideoxypurines | HBV | HepG2 AD38 | >50 | Not cytotoxic | N/A |
| 4′-Azidocytidine (FNC) | HCV | Huh-7 | Potent | Data varies | Data varies |
| 4′-Azidocytidine (FNC) | SARS-CoV-2 | Various | Reduced efficacy | Data varies | Data varies |
| 5-(1-Azido-2-bromoethyl)-2′-deoxyuridine | DHBV | Various | 2.6 - 6.6 | Low toxicity | High |
| 5-(1-Cyanamido-2-iodoethyl)-2′-deoxyuridine | HSV-1 | Various | Potent | Low toxicity | High |
Data compiled from multiple sources.[9][10][11] EC₅₀ values for HIV can vary significantly based on the viral strain and the presence of resistance mutations.
Experimental Protocols & Methodologies
The determination of antiviral efficacy and cytotoxicity is crucial for the evaluation of any potential therapeutic agent. Standardized in vitro assays are employed to generate the quantitative data presented above.
Antiviral Activity Assay (e.g., Plaque Reduction or Yield Reduction Assay)
This method quantifies the ability of a compound to inhibit viral replication in cell culture.
-
Cell Seeding: A monolayer of a susceptible host cell line (e.g., PBM, CEM, Vero, or HepG2 cells) is seeded into multi-well plates and incubated until confluent.
-
Virus Infection: The cell monolayers are infected with a known titer of the target virus.
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., an azido-nucleoside). A "no-drug" control is included.
-
Incubation: The plates are incubated for a period sufficient to allow for several rounds of viral replication, typically 2-7 days, depending on the virus.
-
Quantification of Viral Inhibition:
-
Plaque Reduction Assay: The cell monolayer is stained (e.g., with crystal violet), and the number of viral plaques (zones of cell death) is counted. The EC₅₀ is the concentration of the compound that reduces the plaque count by 50% compared to the control.
-
Yield Reduction Assay: Viral progeny from the supernatant are harvested and quantified using methods like RT-qPCR (for RNA viruses) or qPCR (for DNA viruses). The EC₅₀ is the concentration that reduces the viral yield by 50%.
-
CPE Inhibition Assay: The cytopathic effect (CPE) of the virus is visually scored or quantified using a cell viability assay.
-
Cytotoxicity Assay (e.g., MTT or MTS Assay)
This assay measures the toxicity of the compound to the host cells, which is essential for determining its selectivity.
-
Cell Seeding: Host cells are seeded in multi-well plates at a specific density.
-
Compound Treatment: The cells are exposed to the same serial dilutions of the test compound used in the antiviral assay. A "no-compound" control is included.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Measurement: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product. The absorbance is measured using a plate reader.
-
Calculation of CC₅₀: The CC₅₀ is the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Visualizations: Mechanism of Action and Experimental Workflow
Metabolic Activation and Mechanism of Action
Azido-nucleosides are administered as prodrugs and must undergo intracellular phosphorylation to become active. This process is carried out by host cell kinases. The resulting triphosphate analog then competes with the natural deoxyribonucleoside triphosphate for incorporation by the viral polymerase.
Caption: Intracellular activation of an azido-nucleoside and its chain-terminating mechanism.
General Workflow for Antiviral Compound Screening
The process of evaluating a new antiviral compound involves a series of sequential assays to determine its efficacy and safety profile before it can be considered for further development.
Caption: A standardized workflow for the in vitro evaluation of antiviral compounds.
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 3. ClinPGx [clinpgx.org]
- 4. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. AZT (zidovudine, Retrovir) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 7. Spectrum of antiviral activity and mechanism of action of zidovudine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3'-Azido-3'-deoxy-beta-L-uridine
The proper management and disposal of 3'-Azido-3'-deoxy-beta-L-uridine are governed by the significant chemical hazards associated with its azido (B1232118) functional group. As a nucleoside analog, its biological activity is a secondary consideration compared to the immediate risks of toxicity and potential explosivity posed by the azide (B81097) moiety. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The azido group makes this compound toxic and potentially reactive.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: All handling of the compound and its waste must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4]
-
Avoid Metal Contact: Azides can react with heavy metals such as copper, lead, brass, and silver to form highly shock-sensitive and explosive metal azides.[1][2] Use only plastic, glass, or ceramic spatulas and tools for handling.[1][5] Never allow solutions to contact metal pipes (B44673) or containers.[1]
-
Incompatible Materials: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2] Do not mix with halogenated solvents (e.g., dichloromethane, chloroform), which can form extremely unstable compounds.[1][6]
Key Safety and Disposal Parameters
The following table summarizes the critical parameters for the safe handling and disposal of azide-containing compounds like this compound.
| Parameter | Guideline / Specification | Rationale | Citation |
| Primary Disposal Method | Collection for licensed hazardous waste disposal. | Safest and most compliant method for managing toxic and potentially reactive waste. | [4][7] |
| Waste Segregation | Collect azide-containing waste in separate, dedicated containers. | Prevents dangerous reactions with incompatible waste streams (e.g., acids). | [2][5] |
| Container Material | Leak-proof, sturdy plastic or glass containers. | Avoids the formation of explosive heavy metal azides. | [1][4] |
| Spill Cleanup | Use non-metallic tools. For solids, sweep carefully to avoid dust. For liquids, absorb with inert material. | Minimizes exposure and prevents the formation of shock-sensitive metal azides. | [1][4] |
| Chemical Deactivation | Expert Personnel Only. Reaction of dilute solutions (<5%) with nitrous acid. | Highly hazardous procedure that generates toxic gases; requires institutional approval and risk assessment. Professional disposal is strongly preferred. | [1][4] |
Step-by-Step Disposal Protocol
The recommended and safest method for disposing of this compound is through collection and transfer to a licensed hazardous waste disposal service.[4]
Step 1: Waste Segregation
Proper segregation is the first and most critical step.
-
Dedicated Waste Streams: Establish separate and clearly labeled waste containers specifically for this compound waste. Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[2][4]
-
Solid vs. Liquid Waste: Use separate containers for solid and liquid waste to facilitate proper disposal by your EHS provider.[4]
Step 2: Solid Waste Collection
This category includes contaminated consumables such as gloves, weigh boats, pipette tips, and paper towels.
-
Container: Place a clear plastic bag as a liner within a designated, sturdy five-gallon pail or a similar non-metallic, leak-proof container.[4][7]
-
Collection: Deposit all solid waste contaminated with this compound into the lined container.
-
Labeling: The container must be clearly labeled with:
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area.[8][9]
Step 3: Liquid Waste Collection
This includes unused solutions or the first rinse of contaminated glassware.
-
Container: Use a compatible, non-metallic (plastic or glass), and sealable container, such as the original manufacturer's bottle or a designated carboy.[7][10]
-
Collection: Carefully pour liquid waste into the container, avoiding splashes. The first rinse from any glassware that held the compound must also be collected as hazardous waste.[8]
-
Labeling: Clearly label the liquid waste container with:
-
Storage: Ensure the container is tightly sealed and stored in secondary containment to prevent spills.[8][9] Keep away from acids and other incompatible materials.[2]
Step 4: Arranging for Disposal
Once a waste container is full, contact your institution's EHS department to schedule a pickup.[8][10] Do not attempt to transport hazardous waste yourself.[10]
Caption: Disposal workflow for this compound.
Experimental Protocols: Spill Cleanup
Immediate and correct response to a spill is essential for safety.
For Small Spills of Solid Material (within a fume hood):
-
Ensure PPE is worn.
-
Carefully sweep up the solid material using a plastic or ceramic spatula and a plastic dustpan to avoid creating dust.[1]
-
Place the collected material and any contaminated cleaning materials (e.g., absorbent paper) into the designated solid hazardous waste container.[5]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
For Small Spills of Liquid Solutions (within a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Using non-metallic tools, collect the absorbent material.[4]
-
Place the collected material into the designated solid hazardous waste container.[4]
-
Decontaminate the surface area and dispose of cleaning materials as hazardous waste.
For Large Spills or Spills Outside a Fume Hood:
-
Vacate the laboratory immediately.
-
Alert others in the area and restrict access.
-
Contact your institution's EHS or emergency response team for assistance.[5]
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ucd.ie [ucd.ie]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3'-Azido-3'-deoxy-beta-L-uridine
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 3'-Azido-3'-deoxy-beta-L-uridine, a nucleoside analog vital for contemporary research. Adherence to these protocols is essential for ensuring a safe laboratory environment. This guide is intended for researchers, scientists, and professionals in drug development.
Immediate Safety Protocols and Hazard Mitigation
Potential Hazards:
-
Carcinogenicity: 3'-Azido-3'-deoxythymidine (AZT) is suspected of causing cancer.[2][3] Given the structural similarity, this compound should be handled as a potential carcinogen.
-
Toxicity: Azido compounds can be toxic.[1] Accidental ingestion may be harmful to health.[1]
-
Explosive Potential: Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a risk of explosion.[4]
-
Reactivity: Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[4] They can also form dangerously explosive metal azides upon contact with certain metals.[4]
Primary Safety Measures:
-
Engineering Controls: All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[2][4] Eyewash stations and safety showers must be readily accessible.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. See the detailed table below for specific requirements.
-
Restricted Access: Only authorized and trained personnel should have access to areas where this compound is handled and stored.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale and Citation |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or significant splash.[2][4] | Protects against splashes and potential explosions. |
| Hand Protection | Double gloving is required. A chemical-resistant outer glove (e.g., nitrile) should be worn over a robust inner glove. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][3][4] | Prevents skin contact with the potentially carcinogenic and toxic compound. |
| Body Protection | A long-sleeved laboratory coat is mandatory. Consider a disposable gown for procedures with a higher risk of contamination. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling the solid compound or when aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is required.[1][2] | Prevents inhalation of the potentially hazardous compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risk and ensures procedural consistency.
1. Preparation and Weighing:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Before starting, ensure all necessary PPE is correctly worn.
-
Use plastic or ceramic spatulas for weighing and transferring the solid compound to avoid the formation of explosive metal azides.[4]
-
Handle the compound gently to minimize the generation of dust.[1][3]
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is used, ensure the container is properly sealed and cooled to prevent aerosol formation and potential decomposition.
3. Experimental Use:
-
Conduct all reactions in a chemical fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Avoid open flames.
-
Be mindful of incompatibilities. Avoid contact with strong oxidizing agents, acids, and heavy metals.[1]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A 10% sodium nitrite (B80452) solution followed by a dilute acid (e.g., 10% acetic acid) and then copious amounts of water can be used for glassware, performed within a fume hood.[4]
-
Remove and dispose of PPE as contaminated waste.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.
Waste Segregation and Storage:
-
All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.[4]
-
Crucially, do not mix azide (B81097) waste with other chemical waste streams, especially acidic or metallic waste. [4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of heat or shock.
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Emergency Procedures
In Case of a Spill:
-
Small Spill (in a fume hood): If you are trained and equipped to handle it, use a non-sparking scoop and an inert absorbent material to clean up the spill. Place the absorbed material into a designated, labeled hazardous waste container.[1]
-
Large Spill or Spill Outside of a Fume Hood: Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's EH&S department.[1]
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships in the risk assessment for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
